N-Boc-2,6-Dimethyl-L-tyrosine
Description
BenchChem offers high-quality N-Boc-2,6-Dimethyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2,6-Dimethyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKQZXRPUXGSLR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545973 | |
| Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99953-00-1 | |
| Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-2,6-dimethyl-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-2,6-Dimethyl-L-tyrosine
This guide provides a comprehensive overview of N-Boc-2,6-Dimethyl-L-tyrosine, a synthetic amino acid derivative crucial in the development of novel therapeutics, particularly in the field of opioid research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, biological significance, and its role in modulating opioid receptor signaling pathways.
Core Concepts
N-Boc-2,6-Dimethyl-L-tyrosine, also known as Boc-Dmt-OH, is a protected form of the unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt). The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its use as a building block in solid-phase peptide synthesis (SPPS). The dimethyl substitution on the phenolic ring of tyrosine is a key modification that has been shown to significantly enhance the potency, affinity, and selectivity of peptide-based ligands for opioid receptors.[1][2][3][4] This has led to its widespread use in the design of potent analgesics and other therapeutic agents.[1][4]
Physicochemical Properties
N-Boc-2,6-Dimethyl-L-tyrosine is a white solid, and its key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 99953-00-1 |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Appearance | White solid |
| Purity | ≥ 99% (Chiral HPLC, HPLC) |
| Optical Rotation | [α]²⁰D = -11 ± 2 ° (c=1 in MeOH) |
| Storage Conditions | 2 - 8 °C |
Synthesis of N-Boc-2,6-Dimethyl-L-tyrosine
A rapid and efficient three-step synthesis utilizing a microwave-assisted Negishi coupling has been developed, making this important building block more accessible.[1][2][3][4]
Experimental Protocol: Microwave-Assisted Negishi Coupling
The following protocol is adapted from Bender et al., ACS Med. Chem. Lett., 2015.[1]
Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (Intermediate 1)
This intermediate is synthesized from commercially available Boc-L-serine methyl ester under Appel conditions as previously reported.
Step 2: Microwave-Assisted Negishi Coupling
-
To a microwave vial, add the iodoalanine intermediate 1, 3,5-dimethyl-4-iodophenol, Pd₂(dba)₃ (5 mol %), and SPhos (10 mol %).
-
The reaction mixture is subjected to microwave irradiation at 110 °C for 2 hours.
-
Upon completion, the reaction mixture is directly purified by silica gel chromatography (4:1 to 2:1 hexanes/EtOAc) to yield the coupled product, (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a), as a colorless oil.
Step 3: Saponification
-
To a solution of the methyl ester 2a in THF, add a solution of LiOH in H₂O dropwise.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is then acidified and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to yield N-Boc-2,6-Dimethyl-L-tyrosine (3a).
Synthesis Workflow
Biological Activity and Applications
The primary application of N-Boc-2,6-Dimethyl-L-tyrosine is in the synthesis of opioid peptidomimetics.[1][4] The incorporation of the 2',6'-dimethyl-L-tyrosine residue in place of the endogenous tyrosine at the N-terminus of opioid peptides often leads to a significant increase in binding affinity and efficacy at opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1][4]
This enhanced activity is attributed to the conformational constraints imposed by the methyl groups, which can lock the peptide into a bioactive conformation, and to additional lipophilic interactions with the receptor binding pocket. Peptides containing this modification have shown promise as potent analgesics with potentially reduced side effects.[1]
Opioid Receptor Binding and Efficacy Data
The following table summarizes the in vitro binding affinities (Ki) and efficacy data for a series of opioid peptidomimetics incorporating a tetrahydroquinoline (THQ) scaffold and various tyrosine analogs, including 2',6'-dimethyl-L-tyrosine. The data is from Bender et al., ACS Med. Chem. Lett., 2015.
| Compound | Tyr Analog | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR % Efficacy (EC₅₀, nM) | DOR % Efficacy (EC₅₀, nM) |
| 4a | Tyr | 1.2 ± 0.2 | 11 ± 2 | 230 ± 30 | 85 ± 5 (1.5) | 25 ± 3 (>1000) |
| 4b | 2',6'-dimethyl-L-tyrosine | 0.25 ± 0.04 | 1.8 ± 0.3 | 45 ± 7 | 95 ± 3 (0.5) | 15 ± 2 (>1000) |
| 4c | 2'-methyl-L-tyrosine | 0.51 ± 0.08 | 4.5 ± 0.7 | 110 ± 20 | 90 ± 4 (0.8) | 20 ± 2 (>1000) |
| 4d | 3',5'-dimethyl-L-tyrosine | 0.85 ± 0.1 | 8.1 ± 1.2 | 180 ± 30 | 88 ± 4 (1.2) | 22 ± 3 (>1000) |
| 4e | 2',6'-dimethyl-L-phenylalanine | 15 ± 2 | 120 ± 20 | >1000 | 40 ± 5 (55) | <10 (>1000) |
Role in Opioid Receptor Signaling
Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by receptor activation is complex and leads to the modulation of neuronal excitability and neurotransmitter release.
Opioid Receptor Signaling Pathway
Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (Gi/o). The G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate various downstream effectors. The primary signaling events include:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and reduced neuronal excitability.
These signaling events collectively contribute to the analgesic and other physiological effects of opioids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric synthesis and in vitro and in vivo activity of tetrahydroquinolines featuring a diverse set of polar substitutions at the 6 position as mixed-efficacy μ opioid receptor/δ opioid receptor ligands. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Boc-2,6-Dimethyl-L-tyrosine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-2,6-Dimethyl-L-tyrosine, a critical building block in the development of novel therapeutics, particularly in the field of opioid receptor modulation. This document details its chemical structure, physicochemical properties, synthesis, and its role in influencing biological signaling pathways.
Chemical Structure and Properties
N-Boc-2,6-Dimethyl-L-tyrosine is a synthetic amino acid derivative. The chemical structure features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of L-tyrosine, with two methyl groups substituted at the 2 and 6 positions of the phenol ring.
Chemical Structure:
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 99953-00-1 | [1] |
| Molecular Formula | C16H23NO5 | [1] |
| Molecular Weight | 309.35 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [1] |
Experimental Protocols
The synthesis of N-Boc-2,6-Dimethyl-L-tyrosine has been reported via a three-step process featuring a microwave-assisted Negishi coupling.[4] This method provides an efficient route to this valuable unnatural amino acid.
Synthesis Workflow:
Caption: Synthetic pathway for N-Boc-2,6-Dimethyl-L-tyrosine.
Detailed Methodology:
A detailed experimental protocol for a similar synthesis is described in the literature and involves the following key steps[4]:
-
Preparation of the Organozinc Reagent: The starting material, an iodo-alanine derivative, is treated with zinc dust to form the corresponding organozinc reagent.
-
Microwave-Assisted Negishi Coupling: The organozinc reagent is then coupled with 3,5-dimethyl-4-iodophenol in the presence of a palladium catalyst (such as Pd2(dba)3) and a phosphine ligand (like SPhos). This reaction is efficiently carried out under microwave irradiation.
-
Hydrolysis: The resulting methyl ester is hydrolyzed using a base, such as lithium hydroxide (LiOH), to yield the final product, N-Boc-2,6-Dimethyl-L-tyrosine.
Purification is typically achieved through column chromatography.
Biological Activity and Applications
N-Boc-2,6-Dimethyl-L-tyrosine is a crucial building block in the synthesis of opioid peptidomimetics.[4] The incorporation of this unnatural amino acid into peptide sequences has been shown to significantly influence their affinity and efficacy at opioid receptors, namely the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[4]
Opioid ligands containing the 2',6'-dimethyl-L-tyrosine (Dmt) residue often exhibit increased potency at MOR.[4] Furthermore, the Dmt moiety is a key component of the Dmt-Tic pharmacophore, which is known to act as a DOR antagonist.[4] This makes N-Boc-2,6-Dimethyl-L-tyrosine a valuable tool for developing ligands with mixed MOR agonist/DOR antagonist profiles, a strategy being explored for the development of safer analgesics with reduced side effects.
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.
Caption: General opioid receptor signaling pathway.
The binding of an opioid agonist to its receptor triggers the activation of an associated inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also inhibits voltage-gated calcium channels, reducing calcium influx, and activates inwardly rectifying potassium channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Collectively, these events decrease neuronal excitability and inhibit the release of neurotransmitters, producing the analgesic and other effects associated with opioids.
Conclusion
N-Boc-2,6-Dimethyl-L-tyrosine is a synthetically accessible and highly valuable compound for medicinal chemists and drug development professionals. Its unique structural features allow for the fine-tuning of the pharmacological properties of peptide-based drug candidates targeting opioid receptors. The continued exploration of this and similar unnatural amino acids holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
N-Boc-2,6-Dimethyl-L-tyrosine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-2,6-dimethyl-L-tyrosine, a critical building block in the development of advanced therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work.
Core Physicochemical Properties
N-Boc-2,6-dimethyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and two methyl groups on the aromatic ring. These modifications enhance its utility in peptide synthesis by improving stability and solubility in organic solvents.[1][2]
Table 1: General and Physicochemical Properties of N-Boc-2,6-Dimethyl-L-tyrosine
| Property | Value | Reference |
| CAS Number | 99953-00-1 | [2][3][4][5][6] |
| Molecular Formula | C₁₆H₂₃NO₅ | [2][3][5][6] |
| Molecular Weight | 309.36 g/mol | [2][3] |
| Appearance | White solid | [2][3] |
| Optical Rotation | [α]²⁰D = -11 ± 2° (c=1 in MeOH) | [2] |
| Melting Point | Data not readily available. For comparison, the related compound N-Fmoc-2,6-dimethyl-L-tyrosine has a melting point of 200-210°C. | [7] |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. Quantitative data is not readily available. | [2] |
| pKa | Data not readily available. For comparison, the predicted pKa of N-Fmoc-2,6-dimethyl-L-tyrosine is 3.03 ± 0.10. | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of N-Boc-2,6-dimethyl-L-tyrosine. Below are the expected spectral characteristics based on the analysis of related compounds.
Table 2: Predicted NMR and IR Spectral Data for N-Boc-2,6-Dimethyl-L-tyrosine
| Spectroscopy | Expected Peaks and Assignments |
| ¹H NMR | - Singlet around 1.4 ppm (9H, tert-butyl group of Boc). - Signals for the two aromatic methyl groups. - Signals for the aromatic protons. - Multiplet for the α-proton. - Doublet of doublets for the β-protons. - Broad singlet for the N-H proton of the carbamate. |
| ¹³C NMR | - Signals for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively). - Carbonyl carbon of the carbamate (~155 ppm). - Carboxylic acid carbonyl carbon (~175 ppm). - Signals for the aromatic carbons, including the two methyl-substituted carbons and the hydroxyl-bearing carbon. - Signal for the α-carbon (~55 ppm). - Signal for the β-carbon. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid and phenolic hydroxyl group. - N-H stretch from the carbamate. - C-H stretches from the aliphatic and aromatic groups. - C=O stretch from the carboxylic acid and the Boc-protecting group (~1700-1750 cm⁻¹). - Aromatic C=C stretches. - C-O stretches. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are general protocols that can be adapted for N-Boc-2,6-dimethyl-L-tyrosine.
Melting Point Determination
The melting point can be determined using a digital melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube and compacted.
-
Measurement: The capillary tube is placed in the heating block of the apparatus.
-
Procedure: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range.[8] For compounds that may decompose, fast scanning calorimetry (FSC) can be employed to determine the melting properties by using very high heating rates.[9][10][11]
Solubility Determination
A general protocol to determine the solubility of a protected amino acid is as follows:
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, DMSO, DMF).
-
Procedure: Start by attempting to dissolve a small, known amount of the compound in a minimal volume of the solvent at room temperature.[12][13]
-
Observation: If the compound does not dissolve, gentle heating or sonication can be applied.[12]
-
Quantification: For quantitative analysis, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
NMR Spectroscopy
NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.[14][15]
-
¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans, spectral width, and relaxation delay.[15]
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required.[14]
-
Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak.[14][15]
Role in Drug Development and Signaling Pathways
N-Boc-2,6-dimethyl-L-tyrosine is a crucial intermediate in the synthesis of peptidomimetics, particularly those targeting opioid receptors. The incorporation of the 2,6-dimethyl-L-tyrosine (Dmt) residue in place of tyrosine has been shown to significantly increase the potency and selectivity of ligands for opioid receptors, especially the mu-opioid receptor (MOR).[16][17][18] This enhancement is attributed to the conformational constraints imposed by the methyl groups, which can lead to a more favorable interaction with the receptor binding pocket.
The activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.
Caption: Opioid receptor signaling pathway.
The binding of an opioid agonist to its receptor triggers the activation of an associated intracellular G-protein (specifically of the Gi/o family).[19][20] This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[21] The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][21] This combined action results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which are key mechanisms underlying analgesia. Additionally, opioid receptor activation can lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[19]
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a peptide incorporating N-Boc-2,6-dimethyl-L-tyrosine.
Caption: Peptide synthesis and characterization workflow.
References
- 1. youtube.com [youtube.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-2,6-dimethyl-L-tyrosine | 99953-00-1 [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. N-Fmoc-2,6-Dimethyl-L-tyrosine CAS 206060-54-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. researchgate.net [researchgate.net]
- 10. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. jpt.com [jpt.com]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Opioid Receptors: Overview [jove.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to N-Boc-2,6-Dimethyl-L-tyrosine: Properties, Synthesis, and Applications in Opioid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-2,6-Dimethyl-L-tyrosine, a critical building block in the development of novel peptide-based therapeutics. This document details its physicochemical properties, provides an illustrative synthesis protocol, and explores its primary application in the modulation of opioid receptor signaling pathways.
Core Physicochemical and Identification Data
N-Boc-2,6-Dimethyl-L-tyrosine is a synthetic amino acid derivative that plays a pivotal role in peptide synthesis, particularly in the field of drug discovery. The incorporation of this unnatural amino acid into peptide sequences can significantly enhance their biological activity and stability.
| Property | Value |
| CAS Number | 99953-00-1 |
| Molecular Weight | 309.36 g/mol |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Synthesis and Experimental Protocols
The synthesis of N-Boc-2,6-Dimethyl-L-tyrosine is a multi-step process. The following is a generalized experimental protocol for its synthesis, based on methodologies described in the scientific literature.
Illustrative Synthesis Protocol:
A common synthetic route involves a Negishi cross-coupling reaction.[1][2]
Step 1: Preparation of the Organozinc Reagent
-
To a solution of 2,6-dimethyl-4-iodophenol in a suitable aprotic solvent (e.g., THF), add an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to facilitate lithium-halogen exchange.
-
Transmetalate the resulting aryllithium species with a zinc salt (e.g., zinc chloride) to form the desired organozinc reagent.
Step 2: Negishi Cross-Coupling
-
In a separate reaction vessel, dissolve N-Boc-L-iodophenylalanine methyl ester in an appropriate solvent (e.g., THF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and the previously prepared organozinc reagent to the solution.
-
Heat the reaction mixture to facilitate the cross-coupling reaction. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Step 3: Saponification
-
Upon completion of the coupling reaction, perform a standard aqueous workup to isolate the crude product.
-
Hydrolyze the methyl ester using a base (e.g., lithium hydroxide) in a mixture of THF and water to yield the carboxylic acid.
-
Acidify the reaction mixture to precipitate the final product, N-Boc-2,6-Dimethyl-L-tyrosine.
Step 4: Purification
-
The crude product can be purified by recrystallization or column chromatography to achieve the desired purity.
Experimental Workflow for Peptide Synthesis and Evaluation:
The primary application of N-Boc-2,6-Dimethyl-L-tyrosine is in solid-phase peptide synthesis (SPPS) to create modified peptides with enhanced pharmacological properties.
Caption: General workflow for the synthesis and evaluation of peptides containing N-Boc-2,6-Dimethyl-L-tyrosine.
Application in Opioid Receptor Modulation
The incorporation of the 2,6-dimethyl-L-tyrosine (Dmt) residue into peptides, particularly at the N-terminus, has been shown to significantly enhance their affinity and selectivity for opioid receptors, namely the mu (µ), delta (δ), and kappa (κ) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in pain perception, mood regulation, and other physiological processes.
Opioid Receptor Signaling Pathways:
The activation of µ, δ, and κ opioid receptors by peptides containing the Dmt residue initiates a cascade of intracellular signaling events. These receptors primarily couple to inhibitory G-proteins (Gαi/o).
Caption: Canonical signaling pathway of opioid receptors upon activation by a ligand.
Key Downstream Events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Concurrently, it inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
-
Activation of MAPK Pathways: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK, p38, and JNK. This can influence gene expression and long-term cellular changes.
The enhanced potency and selectivity of Dmt-containing peptides are attributed to the conformational constraints imposed by the dimethylated aromatic ring, which can lead to a more favorable and stable interaction with the binding pocket of the opioid receptors. This often results in peptides with potent agonist or antagonist activity at one or more of the opioid receptor subtypes.
References
The Potent World of 2',6'-Dimethyl-L-tyrosine Peptides: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-proteinogenic amino acid 2',6'-dimethyl-L-tyrosine (Dmt) has marked a significant advancement in the field of peptide-based drug discovery, particularly in the development of potent and selective opioid receptor ligands. This technical guide provides an in-depth overview of the biological activity of Dmt-containing peptides, focusing on their pharmacological properties, the experimental protocols used for their evaluation, and the underlying signaling pathways they modulate.
Core Concepts: The Dmt Advantage
The introduction of Dmt into peptide sequences, most notably in the Dmt-Tic pharmacophore (where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), has led to the development of ligands with exceptional affinity and selectivity for opioid receptors.[1][2][3] The two methyl groups on the tyrosine ring of Dmt provide steric hindrance that can lock the peptide into a bioactive conformation, enhancing its interaction with the receptor and often increasing its resistance to enzymatic degradation.[4][5] This has resulted in the creation of a diverse array of compounds ranging from highly potent delta-opioid receptor antagonists to mu-opioid receptor agonists.[1][6]
Quantitative Analysis of Biological Activity
The biological activity of Dmt-containing peptides is typically characterized by their binding affinity (Ki) for specific opioid receptors and their functional potency (IC50, EC50, or pA2) in in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of representative Dmt-containing peptides, illustrating the impact of structural modifications on their pharmacological profiles.
Table 1: Binding Affinities (Ki, nM) of Dmt-Containing Peptides for Opioid Receptors
| Peptide/Compound | mu-Opioid Receptor (MOR) | delta-Opioid Receptor (DOR) | kappa-Opioid Receptor (KOR) | Reference |
| H-Dmt-Tic-OH | 3300 | 0.022 | >10000 | [7] |
| N,N-(Me)2-Dmt-Tic-OH | - | 0.11 | - | [7] |
| H-Dmt-Tic-NH-CH2-Bid | - | 0.042 | - | [8] |
| [Dmt¹]DALDA | 0.17 | 15.6 | 1380 | [9] |
| [L-Dmt¹]Enkephalin | 0.35 | 2.1 | - | [4] |
| [Dmt¹]Deltorphin B | 0.23 | 0.18 | >1000 | [10] |
Table 2: Functional Bioactivities of Dmt-Containing Peptides
| Peptide/Compound | Assay | Activity Type | Potency (IC50/EC50/pA2) | Reference |
| H-Dmt-Tic-OH | Mouse Vas Deferens (MVD) | δ-Antagonist | pA2 = 8.2 | [7] |
| H-Dmt-Tic-Gly-NH-CH2-Ph | Mouse Vas Deferens (MVD) | δ-Antagonist | pA2 = 9.25 | [6] |
| H-Dmt-Tic-Gly-NH-CH2-Ph | Guinea Pig Ileum (GPI) | µ-Agonist | pEC50 = 8.57 | [6] |
| H-Dmt-Tic-NH-CH2-Bid | Mouse Vas Deferens (MVD) | δ-Agonist | pEC50 = 9.90 | [6] |
| [L-Dmt¹]Enkephalin | Guinea Pig Ileum (GPI) | µ-Agonist | IC50 = 0.52 nM | [4] |
| [L-Dmt¹]Enkephalin | Mouse Vas Deferens (MVD) | δ-Agonist | IC50 = 3.4 nM | [4] |
| [Dmt¹]Deltorphin B | Guinea Pig Ileum (GPI) | µ-Agonist | IC50 = 0.45 nM | [10] |
Note: The data presented are compiled from various sources and experimental conditions may differ.
Experimental Protocols
The characterization of Dmt-containing peptides relies on a suite of standardized in vitro assays. Below are detailed methodologies for two key experiments: radioligand binding assays and the mouse vas deferens (MVD) bioassay.
Radioligand Binding Assay for Opioid Receptors
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
1. Materials:
-
Receptor Source: Membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human mu- or delta-opioid receptors).[11]
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-Naltrindole for DOR).[11]
-
Test Compound: The Dmt-containing peptide of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).[11]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[11]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.[11]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer.[11]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[11]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Mouse Vas Deferens (MVD) Bioassay
This functional assay assesses the agonist or antagonist activity of a compound on the delta-opioid receptors present in the mouse vas deferens.
1. Materials:
-
Male mice (e.g., CD-1).
-
Krebs-bicarbonate solution.
-
Organ bath with stimulating electrodes and an isometric force transducer.
-
Stimulator.
-
Data acquisition system.
2. Procedure:
-
Tissue Preparation: Isolate the vasa deferentia from a mouse and suspend them in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Stimulation: Electrically stimulate the tissue with single pulses of appropriate voltage and duration to elicit twitch contractions.
-
Agonist Testing:
-
Once a stable baseline of contractions is achieved, add cumulative concentrations of the test peptide to the organ bath.
-
Record the inhibition of the twitch response. .
-
-
Antagonist Testing:
-
Incubate the tissue with a fixed concentration of the antagonist (the Dmt-containing peptide) for a set period.
-
Then, generate a cumulative concentration-response curve for a standard delta-opioid agonist. .
-
3. Data Analysis:
-
Agonist Activity: Express the inhibitory effect as a percentage of the maximal inhibition and determine the IC50 or EC50 value from the concentration-response curve.
-
Antagonist Activity: Calculate the dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Determine the pA2 value from a Schild plot, which is a measure of the antagonist's potency.
Signaling Pathways and Experimental Workflows
The biological effects of Dmt-containing opioid peptides are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for the characterization of these peptides.
Caption: Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Dmt-Peptide Characterization.
Conclusion
Peptides containing 2',6'-dimethyl-L-tyrosine represent a powerful class of molecules with significant potential for the development of novel therapeutics, particularly for pain management. Their unique structural properties confer high affinity and, in many cases, exceptional selectivity for opioid receptors. A thorough understanding of their biological activity, facilitated by the robust experimental protocols and a clear comprehension of the underlying signaling mechanisms outlined in this guide, is crucial for the continued advancement of this promising area of drug discovery. The systematic approach to characterization, from in vitro binding and functional assays to in vivo models, will continue to unveil new lead compounds with improved therapeutic profiles.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. schrodinger.com [schrodinger.com]
- 6. benchchem.com [benchchem.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. revvity.com [revvity.com]
- 9. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by mu-opioid receptor antagonists in the presence of, and following exposure to, morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of Dmt Steric Hindrance in Peptide-Receptor Engagement: A Technical Guide
print(google_search.search(queries=["Dmt-containing peptide synthesis solid-phase protocol", "radioligand displacement assay protocol opioid receptor", "GTPγS binding assay protocol for GPCRs", "cAMP accumulation assay protocol", "Bioluminescence Resonance Energy Transfer (BRET) assay for GPCR biased agonism protocol", "detailed protocol for calcium mobilization assay using CHO cells", "molecular docking protocol for peptide-receptor interaction", "Dmt-Tic peptide analogs receptor binding affinity Ki values table", "quantitative data Dmt peptides mu-opioid receptor", "Dmt peptides delta-opioid receptor signaling pathway G-protein"]))
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the unnatural amino acid 2',6'-dimethyltyrosine (Dmt) into peptide ligands represents a significant strategy in medicinal chemistry for enhancing receptor affinity, selectivity, and potency. This technical guide provides an in-depth exploration of the steric hindrance effects of the Dmt residue on peptide conformation and subsequent receptor binding. We will delve into the underlying molecular principles, present quantitative data on binding affinities, detail key experimental protocols for characterization, and visualize the impacted signaling pathways. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of Dmt in the design of novel peptide-based therapeutics.
Introduction: The Significance of Conformational Rigidity
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Peptides often exhibit a high degree of conformational flexibility, which can be entropically unfavorable for receptor binding.[1] Introducing conformational constraints is a well-established method to rigidify the peptide backbone, thereby pre-organizing it into a bioactive conformation that is recognized by its target receptor. This strategy can lead to significant improvements in binding affinity, receptor selectivity, and metabolic stability.[1]
One of the most effective approaches to induce local conformational restriction is the incorporation of sterically hindered amino acids.[1] The focus of this guide, 2',6'-dimethyltyrosine (Dmt), is a prime example of such an amino acid. The presence of two methyl groups on the aromatic ring of the tyrosine side chain imposes significant steric constraints, profoundly influencing the peptide's structure and its interaction with receptors.[2]
The Steric Hindrance Effect of Dmt
The defining feature of Dmt is the presence of two methyl groups at the 2' and 6' positions of the tyrosine phenyl ring. These methyl groups exert a significant steric effect, primarily by restricting the rotational freedom around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) torsional angles of the amino acid side chain. This restriction has several critical consequences for peptide-receptor interactions:
-
Conformational Locking: The steric hindrance forces the Dmt side chain into a more defined orientation. This, in turn, influences the overall conformation of the peptide, effectively "locking" it into a shape that may be more favorable for receptor binding.[2][3]
-
Enhanced Receptor Affinity: By reducing the entropic penalty associated with the peptide adopting its bioactive conformation upon binding, the incorporation of Dmt often leads to a substantial increase in receptor binding affinity (lower Ki values).[4][5] In many cases, Dmt-containing peptides exhibit affinities in the nanomolar or even sub-nanomolar range.[4]
-
Improved Receptor Selectivity: The rigidified conformation of a Dmt-containing peptide may fit preferentially into the binding pocket of one receptor subtype over others. This steric selectivity can be a powerful tool for developing highly specific ligands, minimizing off-target effects.[2] For example, the substitution of Tyr1 with Dmt in deltorphin II, a delta-opioid receptor ligand, was explored to enhance its properties.[6]
-
Modulation of Efficacy (Agonism vs. Antagonism): The specific conformation stabilized by Dmt can determine whether the peptide acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). Subtle changes in the peptide sequence, in conjunction with the Dmt residue, can lead to a switch in pharmacological activity.[4] The Dmt-Tic pharmacophore, for instance, has been instrumental in developing potent delta-opioid receptor antagonists.[4]
Quantitative Analysis of Dmt-Containing Peptides
The impact of Dmt incorporation on receptor binding affinity is best illustrated through quantitative data. The following tables summarize key binding parameters for representative Dmt-containing peptides, primarily focusing on the well-studied opioid receptor family.
Table 1: Binding Affinity of Dmt-Containing Peptides at the Human Mu-Opioid Receptor (MOR)
| Peptide | Sequence | Ki (nM) at human MOR | Reference |
| DALDA | H-Tyr-D-Arg-Phe-Lys-NH2 | 1.69 (rat brain) | [5] |
| [Dmt¹]DALDA | H-Dmt-D-Arg-Phe-Lys-NH2 | 0.143 (rat brain) | [5] |
Note: The 27-fold increase in binding affinity for [Dmt¹]DALDA highlights the profound effect of the Dmt substitution.[5]
Table 2: Binding Affinity and Selectivity of Dmt-Tic Analogs at Opioid Receptors
| Peptide | Ki (nM) at δ-OR | Ki (nM) at μ-OR | Selectivity (μ/δ) | Reference |
| Dmt-Tic-NH2 | - | - | - | [2] |
| Dmt-Tic-OH | - | - | Highest Recorded | [2] |
| Dmt-Tic-Ala-NH2 | - | - | - | [2] |
| Dmt-Tic-Ala-OH | - | - | Highest Recorded | [2] |
Note: While specific Ki values were not provided in the abstract, the Dmt-Tic-OH and Dmt-Tic-Ala-OH analogs are noted for having the highest recorded selectivity for the delta-opioid receptor.[2]
Experimental Protocols
The characterization of Dmt-containing peptides relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.
Peptide Synthesis: Solid-Phase Synthesis (Boc Chemistry)
Solid-phase peptide synthesis (SPPS) is the standard method for preparing Dmt-containing peptides.
Protocol:
-
Resin Preparation: Start with a suitable resin, such as 4-methylbenzhydrylamine (MBHA) resin for C-terminal amides.
-
Amino Acid Coupling:
-
Swell the resin in a 1:1 mixture of dry DMF/CH₂Cl₂.
-
Use a 3-fold excess of Boc-protected amino acids and a coupling reagent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate).
-
Employ a 9-fold excess of a base such as N-Methylmorpholine (NMM).
-
Repeat the coupling cycle for each amino acid in the sequence.
-
-
Cleavage:
-
After the final amino acid is coupled, cleave the peptide from the resin using liquid hydrogen fluoride (HF).
-
Use anisole as a scavenger.
-
Perform the cleavage at 0°C for 1 hour.
-
-
Purification:
-
Purify the crude peptide using preparative high-performance liquid chromatography (HPLC).
-
A common gradient is 5-80% acetonitrile in water with 0.1% formic acid.
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[7][8]
Receptor Binding Assays: Radioligand Displacement
This assay measures the affinity of a ligand for a receptor by quantifying its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells expressing the human mu-opioid receptor).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).
-
Incubation:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor), and varying concentrations of the unlabeled test peptide (the Dmt-containing peptide).
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification:
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay is used to determine the functional activity (agonism or antagonism) of a ligand by measuring changes in intracellular calcium levels, often downstream of Gq-coupled GPCR activation.
Protocol:
-
Cell Culture: Use a cell line (e.g., CHO) co-expressing the receptor of interest and a chimeric G-protein that couples to the phospholipase C pathway.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Addition: Add varying concentrations of the Dmt-containing peptide to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the ligand concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) for agonists.
-
For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the shift in the agonist's dose-response curve.[8][9]
-
BRET assays can be used to study the interaction of a GPCR with different downstream signaling partners, such as G-proteins and β-arrestins, providing insights into biased agonism.
Protocol:
-
Cell Line Development: Create a stable cell line co-expressing the GPCR fused to a Renilla luciferase (Rluc) and the signaling partner (e.g., G-protein or β-arrestin) fused to a yellow fluorescent protein (YFP).
-
Cell Culture and Plating: Culture and plate the cells in a 96-well plate.
-
Ligand Stimulation: Treat the cells with varying concentrations of the Dmt-containing peptide.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
BRET Measurement: Simultaneously measure the light emission from Rluc (donor) and YFP (acceptor) using a BRET-compatible plate reader.
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the ligand concentration to generate a dose-response curve.
-
Comparing the potency and efficacy for G-protein activation versus β-arrestin recruitment can reveal ligand bias.[10]
-
Signaling Pathways and Visualization
Dmt-containing peptides, particularly those targeting G-protein coupled receptors (GPCRs), can modulate various downstream signaling pathways. The steric hindrance of Dmt can influence which signaling cascade is preferentially activated, a phenomenon known as biased agonism.[10]
Canonical G-Protein Signaling
Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. The activated G-protein then modulates the activity of downstream effector enzymes.
Caption: Canonical G-protein signaling pathway activated by a Dmt-peptide agonist.
β-Arrestin Recruitment and Biased Agonism
In addition to G-protein signaling, agonist-bound GPCRs can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling. Biased agonists may preferentially activate either the G-protein pathway or the β-arrestin pathway.[10]
Caption: Biased agonism at a GPCR, where a Dmt-peptide preferentially activates one signaling pathway.
Experimental Workflow for Peptide Characterization
The overall process of characterizing a novel Dmt-containing peptide follows a logical progression from synthesis to functional analysis.
Caption: A typical experimental workflow for the synthesis and characterization of Dmt-containing peptides.
Conclusion
The incorporation of 2',6'-dimethyltyrosine into peptide sequences is a powerful and proven strategy for modulating their pharmacological properties. The steric hindrance imposed by the dimethyl groups on the tyrosine ring provides a means to conformationally constrain the peptide, often leading to dramatic increases in receptor affinity and selectivity. The ability of Dmt to influence the adoption of specific bioactive conformations can also be harnessed to fine-tune the functional activity of the peptide, including the potential to engineer biased agonism. This technical guide has provided a comprehensive overview of the principles, quantitative data, experimental methodologies, and signaling pathways associated with Dmt-containing peptides. A thorough understanding of these concepts is crucial for the rational design of next-generation peptide therapeutics with improved efficacy and safety profiles.
References
- 1. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational analysis of potent and very selective delta opioid dipeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for bifunctional peptide recognition at human δ-Opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of N-Boc-2,6-Dimethyl-L-tyrosine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Boc-2,6-Dimethyl-L-tyrosine in organic solvents. This valuable amino acid derivative is a key building block in peptide synthesis, particularly for the development of bioactive peptides with enhanced stability and potency.[1][2] Understanding its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies in drug discovery and development.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/L or mg/mL) for N-Boc-2,6-Dimethyl-L-tyrosine in a range of organic solvents. However, several sources provide qualitative descriptions of its solubility. The tert-butyloxycarbonyl (Boc) protecting group generally enhances the solubility of amino acids in organic solvents compared to their unprotected counterparts.[1] The table below summarizes the expected qualitative solubility in commonly used organic solvents based on general principles for protected amino acids and available information for similar compounds.
| Organic Solvent | Chemical Formula | Polarity | Expected Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[3] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[3] |
| Methanol | CH₄O | Polar Protic | Soluble[3] |
| Ethanol | C₂H₆O | Polar Protic | Soluble[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Soluble |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Likely Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Likely Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Likely Insoluble |
Note: The qualitative descriptions are estimations and should be confirmed experimentally. The solubility of N-Boc-2,6-Dimethyl-L-tyrosine can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any moisture.
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent. The following protocol is adapted from established methods for similar amino acid derivatives and is recommended for obtaining precise quantitative solubility data for N-Boc-2,6-Dimethyl-L-tyrosine.[3]
Objective: To determine the saturation solubility of N-Boc-2,6-Dimethyl-L-tyrosine in a specific organic solvent at a controlled temperature.
Materials:
-
N-Boc-2,6-Dimethyl-L-tyrosine (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of N-Boc-2,6-Dimethyl-L-tyrosine to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Quantification: Accurately weigh the filtered solution. Dilute the solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of N-Boc-2,6-Dimethyl-L-tyrosine in the diluted solution using a validated HPLC method.
-
Data Analysis: Calculate the solubility of N-Boc-2,6-Dimethyl-L-tyrosine in the solvent, expressed in mg/mL or g/L, based on the measured concentration and the dilution factor.
Visualizations
The following diagrams illustrate key workflows related to the determination of solubility and the application of N-Boc-2,6-Dimethyl-L-tyrosine in peptide synthesis.
References
The Strategic Incorporation of 2',6'-Dimethyl-L-tyrosine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unnatural amino acid 2',6'-dimethyl-L-tyrosine (DMT) has emerged as a pivotal molecular tool in medicinal chemistry, particularly in the design of potent and selective ligands for G-protein coupled receptors (GPCRs), most notably opioid receptors. Its unique structural properties, arising from the steric hindrance imposed by the two methyl groups on the phenolic ring of tyrosine, impart significant conformational constraints on peptides into which it is incorporated. This technical guide provides an in-depth exploration of the synthesis, applications, and pharmacological implications of DMT in drug discovery. It details experimental protocols for its synthesis and incorporation into peptides, summarizes key quantitative data on the biological activity of DMT-containing compounds, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Rationale for 2',6'-Dimethyl-L-tyrosine in Peptide Design
The modification of native peptide sequences with unnatural amino acids is a well-established strategy in medicinal chemistry to overcome the inherent limitations of peptides as drug candidates, such as poor metabolic stability and low receptor selectivity. 2',6'-dimethyl-L-tyrosine (Dmt), an analogue of L-tyrosine, has garnered significant attention for its ability to enhance the pharmacological properties of bioactive peptides.[1][2][3] The introduction of two methyl groups at the ortho positions of the phenolic ring restricts the rotation around the Cβ-Cγ bond (χ1 torsion angle) and the Cγ-Cδ bond (χ2 torsion angle) of the amino acid side chain. This conformational constraint can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[4][5]
The primary application of DMT has been in the field of opioid research, where the N-terminal tyrosine residue is crucial for binding to and activation of opioid receptors.[1] Replacing the endogenous tyrosine with DMT has consistently led to analogues with superior potency and, in some cases, altered efficacy, shifting a compound from an agonist to an antagonist profile.[6][7] This guide will delve into the practical aspects of utilizing DMT as a strategic tool in modern drug design.
Synthesis of N-α-Boc-2',6'-dimethyl-L-tyrosine
The synthesis of the enantiomerically pure form of DMT is a critical first step for its application in medicinal chemistry. A variety of synthetic routes have been developed, with a notable advancement being a rapid, three-step synthesis utilizing a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1][2][8] This method offers a more efficient and accessible means of producing Boc-protected DMT, which is ready for solid-phase peptide synthesis (SPPS).
Experimental Protocol: Microwave-Assisted Synthesis of Boc-2',6'-dimethyl-L-tyrosine[3]
This protocol outlines a three-step synthesis starting from Boc-L-serine methyl ester.
Step 1: Synthesis of Boc-β-iodo-L-alanine methyl ester
-
To a solution of Boc-L-serine methyl ester (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).
-
Cool the mixture to 0 °C and add iodine (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel chromatography to yield Boc-β-iodo-L-alanine methyl ester.
Step 2: Microwave-Assisted Negishi Coupling
-
To a microwave vial, add zinc dust (10 eq) and a catalytic amount of iodine in N,N-dimethylformamide (DMF).
-
Add Boc-β-iodo-L-alanine methyl ester (1.0 eq) to the activated zinc and stir for 30 minutes at room temperature to form the organozinc reagent.
-
In a separate microwave vial, add 3,5-dimethyl-4-iodophenol (1.3 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.05 eq), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos; 0.10 eq) in DMF.
-
Transfer the freshly prepared organozinc reagent to the second vial.
-
Seal the vial and heat in a microwave reactor at 110 °C for 2 hours.[3]
-
After cooling, filter the reaction mixture and purify by silica gel chromatography to obtain the coupled product.
Step 3: Saponification
-
Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH; 5.0 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-2',6'-dimethyl-L-tyrosine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Unnatural Amino Acid Dmt: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) has emerged as a critical component in the design of novel peptide and peptidomimetic therapeutics, particularly in the field of opioid receptor modulation. Its unique structural properties, arising from the steric hindrance imposed by the two methyl groups on the tyrosine ring, confer remarkable enhancements in receptor affinity, selectivity, and in vivo stability to peptides into which it is incorporated. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of Dmt. It further details its seminal role in the development of potent and selective opioid receptor ligands, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Discovery and History
The precise first synthesis of 2',6'-dimethyl-L-tyrosine (Dmt) is not readily apparent in the mainstream scientific literature, suggesting its development was closely intertwined with its application in medicinal chemistry. The initial significant impact of Dmt in the scientific community appears with its incorporation into opioid peptides. A pivotal moment in its history was the introduction of the Dmt-Tic pharmacophore (where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), which led to the development of an important family of potent delta-opioid receptor antagonists.
Subsequent research has solidified the importance of Dmt in peptide-based drug design. The substitution of the naturally occurring tyrosine with Dmt at the N-terminus of opioid peptides has been consistently shown to dramatically increase affinity for opioid receptors, often by orders of magnitude. This enhancement is attributed to the conformational constraints imposed by the methyl groups, which are thought to lock the side chain in a bioactive conformation, favoring receptor binding.
Synthesis of Dmt
Several synthetic routes to enantiomerically pure L-Dmt have been developed to meet the demand for this valuable unnatural amino acid. The inherent steric hindrance of the 2',6'-dimethyl substitution presents a synthetic challenge. Key methodologies are outlined below.
Asymmetric Hydrogenation Approach
One of the earlier and notable asymmetric syntheses of L-Dmt was reported by Dygos and colleagues in 1992. This method relies on the asymmetric hydrogenation of a dehydroamino acid precursor.
Experimental Protocol: Asymmetric Hydrogenation of (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate
-
Materials: (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate, [Rh(1,5-COD)(R,R-DIPAMP)]BF4 (chiral catalyst), Hydrogen gas, solvent (e.g., methanol).
-
Procedure:
-
The dehydroamino acid precursor is dissolved in an appropriate solvent (e.g., methanol) in a high-pressure hydrogenation vessel.
-
A catalytic amount of the chiral rhodium catalyst, [Rh(1,5-COD)(R,R-DIPAMP)]BF4, is added.
-
The vessel is charged with hydrogen gas to a specified pressure.
-
The reaction is stirred at a controlled temperature until the uptake of hydrogen ceases, indicating the completion of the reduction.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The resulting N-acetyl-2',6'-dimethyl-L-tyrosine is then hydrolyzed (e.g., using acid or base) to yield the final product, 2',6'-dimethyl-L-tyrosine.
-
Purification is typically achieved by recrystallization or chromatography.
-
A workflow for this synthetic approach is visualized below.
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Boc-2',6'-dimethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a critical building block in the development of synthetic opioid ligands, often imparting superior potency.[1][2] However, its widespread use has been hampered by a costly and challenging synthesis. This application note details a rapid, three-step synthesis of Boc-2',6'-dimethyl-L-tyrosine utilizing a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1][2] This method offers a more expedient and efficient route to this valuable compound, facilitating its use in drug discovery and development.
Overall Synthesis Scheme
The synthesis proceeds in three main steps starting from commercially available Boc-L-serine methyl ester (Boc-L-Ser-OMe):
-
Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1): An Appel-type reaction to convert the hydroxyl group of Boc-L-Ser-OMe to an iodide.
-
Microwave-Assisted Negishi Coupling: The key step involving the coupling of the iodoalanine intermediate 1 with 3,5-dimethyl-4-iodophenol in the presence of a palladium catalyst and microwave irradiation to form (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a) .[1]
-
Ester Hydrolysis: The final step to hydrolyze the methyl ester of 2a to yield the desired product, Boc-2',6'-dimethyl-L-tyrosine (3a) .[1]
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1)
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Boc-L-Ser-OMe | 219.25 | 2.49 | 11.3 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 2.96 | 11.3 | 1.0 |
| Imidazole | 68.08 | 0.77 | 11.3 | 1.0 |
| Iodine (I₂) | 253.81 | 3.45 | 13.6 | 1.2 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Product (1) | 329.11 | 2.66 | - | 72% Yield |
Table 2: Summary of Reagents and Conditions for Microwave-Assisted Negishi Coupling to Synthesize (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a)
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Zinc dust | 65.38 | 0.13 | 1.93 | 3.0 |
| Iodine (I₂) | 253.81 | 30 mg | - | Catalytic |
| Compound 1 | 329.11 | 0.21 | 0.64 | 1.0 |
| 3,5-dimethyl-4-iodophenol | 248.05 | 0.21 | 0.84 | 1.3 |
| Pd₂(dba)₃ | 915.72 | 0.029 | 0.032 | 0.05 |
| SPhos | 410.47 | 0.026 | 0.064 | 0.10 |
| N,N-Dimethylformamide (DMF) | - | 2.5 mL | - | - |
| Microwave Conditions | - | 110 °C | 2 hours | - |
| Product (2a) | 323.39 | 0.12 | - | 56% Yield |
Table 3: Summary of Reagents for the Hydrolysis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a) to Boc-2',6'-dimethyl-L-tyrosine (3a)
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Compound 2a | 323.39 | 0.11 | 0.34 | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 0.044 | 1.71 | 5.0 |
| Tetrahydrofuran (THF) | - | 2 mL | - | - |
| Water (H₂O) | - | 2 mL | - | - |
| Product (3a) | 309.36 | - | - | Quantitative |
Experimental Protocols
Step 1: Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1)
-
To a dry flask, add triphenylphosphine (2.96 g, 11.3 mmol) and imidazole (0.77 g, 11.3 mmol).
-
Place the flask under an inert atmosphere and add dichloromethane (30 mL) via syringe.
-
After the solids have dissolved, add iodine (3.45 g, 13.6 mmol) portionwise.
-
Allow the mixture to stir for 5 minutes.
-
Dissolve Boc-L-Ser-OMe (2.49 g, 11.3 mmol) in dichloromethane (20 mL) and add it dropwise to the reaction mixture via syringe.
-
Stir the mixture at room temperature for 4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with H₂O, saturated sodium thiosulfate, and brine.
-
Dry the organic layer with MgSO₄, filter, and remove the solvents under reduced pressure.
-
Purify the crude residue by column chromatography (5:1 hexanes/EtOAc) to yield the product as a colorless oil that solidifies upon standing (2.66 g, 72% yield).
Step 2: Microwave-Assisted Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a)
-
To a dry 10 mL microwave flask equipped with a stir bar, add Zn dust (0.13 g, 1.93 mmol) and place it under an inert atmosphere.
-
Add N,N-Dimethylformamide (0.5 mL) via syringe, followed by a catalytic amount of I₂ (30 mg).
-
Stir the mixture vigorously for 10 minutes.
-
Add a solution of compound 1 (0.21 g, 0.64 mmol) in DMF (2 mL) via syringe, immediately followed by another portion of catalytic I₂ (30 mg).
-
Stir the mixture vigorously for another 10 minutes.
-
Quickly add Pd₂(dba)₃ (0.029 g, 0.032 mmol), SPhos (0.026 g, 0.064 mmol), and 3,5-dimethyl-4-iodophenol (0.21 g, 0.84 mmol).
-
Transfer the resulting mixture to a microwave reactor under an inert atmosphere.
-
Stir the reaction at 110 °C for 2 hours in a Discover S-class (CEM) microwave reactor with a maximum power input of 300 W in a closed vessel.[1]
-
After completion, add the reaction mixture directly to a silica column and purify (4:1 to 2:1 hexanes/EtOAc) to give the product as a colorless oil (0.12 g, 56% yield).[1]
Step 3: Synthesis of Boc-2',6'-dimethyl-L-tyrosine (3a)
-
To a solution of compound 2a (0.11 g, 0.34 mmol) in THF (2 mL), add a solution of LiOH (0.044 g, 1.71 mmol) in H₂O (2 mL) dropwise.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, acidify the reaction mixture with 1 M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Visualization of the Experimental Workflow
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-Dmt-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid N-tert-butyloxycarbonyl-N,N-dimethyltryptamine (Boc-Dmt-OH). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a foundational and robust method for peptide synthesis.[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to an insoluble solid support, or resin.[1][2]
The temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).[1][2] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[1][2]
Experimental Protocols
The following protocols detail the manual synthesis of a peptide on a solid support.
1. Resin Selection and Preparation
The choice of resin is critical and depends on whether a peptide acid or amide is desired.[1]
-
For Peptide Acids: Merrifield or PAM resins are commonly used.[3][4]
-
For Peptide Amides: Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are the standard choices.[1][4]
Protocol:
-
Place the desired amount of resin (e.g., 0.5-1.0 mmol/g substitution) in a reaction vessel.[3]
-
Add a suitable solvent, such as dichloromethane (DCM), to swell the resin.[1]
-
Agitate gently for 30-60 minutes at room temperature.[1]
-
Drain the solvent by filtration.[1]
2. First Amino Acid Attachment (Esterification to Merrifield Resin)
The initial attachment of the C-terminal amino acid to the resin is a crucial step. The cesium salt method is widely used to prevent racemization.[3][5]
Protocol:
-
Dissolve the Boc-protected C-terminal amino acid (2.5 mmol) in an ethanol/water mixture.
-
Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilize the solution to obtain the Boc-amino acid cesium salt.[5]
-
Dissolve the salt in dimethylformamide (DMF) and add it to the swollen resin.[5]
-
Heat the mixture at 50°C for 24 hours.[5]
-
Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM (3 washes for each solvent).[5]
-
Dry the resin under vacuum.[5]
3. Peptide Chain Elongation Cycle
This cyclical process consists of deprotection, neutralization, and coupling steps, repeated for each amino acid in the sequence.[1][2]
a. Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[1]
Protocol:
-
Wash the peptide-resin with DCM.[5]
-
Add a 50% solution of TFA in DCM to the resin and agitate for 1-2 minutes for a pre-wash.[1][3]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-30 minutes to ensure complete deprotection.[3][6]
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.[3][6]
b. Neutralization
After deprotection, the N-terminal amine is in the form of a trifluoroacetate salt and must be neutralized to the free amine before the next coupling step.[2]
Protocol:
-
Wash the resin with DMF.[5]
-
Add a 10% solution of diisopropylethylamine (DIEA) in either DCM or DMF to the resin.[5][6]
-
Wash the resin thoroughly with DMF and DCM to remove excess base.[5][6]
c. Amino Acid Coupling (Incorporation of Boc-Dmt-OH)
In this step, the next Nα-Boc protected amino acid, in this case, Boc-Dmt-OH, is activated and coupled to the free N-terminal amine of the resin-bound peptide.[1]
Protocol using HBTU/DIEA:
-
In a separate vessel, dissolve Boc-Dmt-OH (2-4 equivalents) and HBTU (2 equivalents) in DMF.[1][7]
-
Add DIEA (4-6 equivalents) to the amino acid solution to activate it.[1][8]
-
Immediately add the activated solution to the neutralized peptide-resin.[7]
-
Agitate the mixture for 1-2 hours at room temperature.[1][7]
-
Monitor the reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[5][6]
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.[1]
4. Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups simultaneously.[1] Strong acids like HF or TFMSA are typically used.[9][10]
Protocol using HF:
-
Wash the final peptide-resin with DCM and methanol, and then dry it under vacuum.[5]
-
Transfer the dried resin to a specialized HF cleavage apparatus.[5]
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[5]
-
Carefully evaporate the HF under a stream of nitrogen.[1][5]
-
Precipitate the crude peptide by adding cold diethyl ether.[1][5]
-
Wash the precipitate several times with cold ether and dry under vacuum.[1][5]
5. Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Data Presentation
Table 1: Reagents and Typical Quantities for Boc-SPPS (0.1 mmol scale)
| Step | Reagent | Typical Concentration/Equivalents | Volume/Amount | Reaction Time |
| Resin Swelling | Dichloromethane (DCM) | - | ~5 mL | 30 min |
| Boc Deprotection | 50% TFA in DCM | - | 10 mL | 20-30 min[6] |
| Neutralization | 10% DIEA in DMF | - | 10 mL (x2) | 2-5 min each[5] |
| Amino Acid Coupling | Boc-Amino Acid | 2-4 eq. | 0.2-0.4 mmol | 1-2 hours[1] |
| HBTU | 2 eq. | 0.2 mmol | 1-2 hours[7] | |
| DIEA | 4-6 eq. | 0.4-0.6 mmol | 1-2 hours[1] | |
| Final Cleavage | Anhydrous HF | 90% in cocktail | ~10 mL | 1-2 hours[5] |
| Scavengers (e.g., p-cresol, thioanisole) | 5% each | ~0.5 mL each | 1-2 hours[5] |
Table 2: Common Scavengers for Boc-SPPS Cleavage
| Scavenger | Amino Acid Protected | Purpose |
| Anisole | Tryptophan (Trp) | Prevents reattachment of protecting groups |
| Thioanisole | Tryptophan (Trp), Methionine (Met) | Prevents alkylation and oxidation |
| p-Cresol | Tyrosine (Tyr) | Suppresses alkylation |
| 1,2-Ethanedithiol (EDT) | Tryptophan (Trp) | Reduces oxidation and side reactions |
| Dimethyl Sulfide (DMS) | Methionine (Met) | Prevents alkylation of the side chain[9] |
Mandatory Visualization
Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of N-Boc-2,6-Dimethyl-L-tyrosine into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of the sterically hindered, non-proteinogenic amino acid N-Boc-2,6-Dimethyl-L-tyrosine (Dmt) into peptidomimetics. The unique structural properties of Dmt—specifically the dimethyl substitution on the tyrosine ring—offer significant advantages in drug design, including enhanced enzymatic stability and modulation of receptor affinity and selectivity. These protocols are primarily focused on the synthesis of opioid receptor-targeted peptidomimetics, a field where Dmt has demonstrated considerable utility.
Introduction
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved pharmacological properties such as enhanced stability against proteolysis and better bioavailability.[1][2] The incorporation of unnatural amino acids is a key strategy in the development of potent and selective peptidomimetics.[3][4] N-Boc-2,6-Dimethyl-L-tyrosine is a valuable building block in this context, particularly in the field of opioid receptor modulation. Opioid peptides containing Dmt at the N-terminus often exhibit increased potency and altered selectivity for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[5][6][7]
The steric bulk introduced by the two methyl groups on the aromatic ring of tyrosine can, however, present challenges during solid-phase peptide synthesis (SPPS). This document provides detailed protocols to overcome these challenges and successfully synthesize Dmt-containing peptidomimetics, along with data on their biological activity and an overview of the relevant signaling pathways.
Data Presentation
The following table summarizes the in vitro biological data for a series of opioid peptidomimetics incorporating N-Boc-2,6-Dimethyl-L-tyrosine and its analogs into a tetrahydroquinoline (THQ) scaffold. This data is adapted from Morphy et al., ACS Medicinal Chemistry Letters, 2015.[5][6]
| Compound | Tyr¹ Analog | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR EC₅₀ (nM) | MOR %Eₘₐₓ | DOR EC₅₀ (nM) | DOR %Eₘₐₓ |
| 1 | 2',6'-dimethyl-L-tyrosine | 0.8 ± 0.1 | 12 ± 2 | 250 ± 30 | 1.8 ± 0.3 | 95 ± 5 | >10000 | - |
| 2 | L-tyrosine | 2.2 ± 0.4 | 45 ± 8 | 850 ± 150 | 5.5 ± 1.1 | 90 ± 8 | >10000 | - |
| 3c | 2'-methyl-L-tyrosine | 1.5 ± 0.2 | 25 ± 4 | 450 ± 80 | 3.5 ± 0.7 | 92 ± 7 | >10000 | - |
| 3d | 2'-fluoro-L-tyrosine | 1.9 ± 0.3 | 35 ± 6 | 600 ± 100 | 4.2 ± 0.9 | 91 ± 7 | >10000 | - |
| 3e | 2',6'-dimethyl-L-phenylalanine | 5.5 ± 0.9 | 80 ± 15 | >10000 | 15 ± 3 | 85 ± 9 | >10000 | - |
| 3f | 2'-chloro-L-tyrosine | 2.8 ± 0.5 | 55 ± 10 | 950 ± 160 | 6.1 ± 1.2 | 88 ± 8 | >10000 | - |
Ki values represent the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity. EC₅₀ values represent the concentration of the compound that produces 50% of the maximal response. A lower EC₅₀ value indicates a higher potency. %Eₘₐₓ represents the maximum efficacy of the compound relative to a standard agonist.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dmt-Containing Peptidomimetic
This protocol describes the manual synthesis of a generic Dmt-containing peptide on a Rink Amide resin using Fmoc/tBu strategy. Adjustments may be necessary based on the specific sequence and scale.
Materials:
-
Rink Amide MBHA resin
-
N-Fmoc-protected amino acids
-
N-Boc-2,6-Dimethyl-L-tyrosine
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HATU/HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of N-Boc-2,6-Dimethyl-L-tyrosine:
-
Due to the steric hindrance of Dmt, a more robust coupling strategy is recommended.
-
Pre-activate N-Boc-2,6-Dimethyl-L-tyrosine (3 eq.) with HATU (2.9 eq.) and 2,4,6-collidine (6 eq.) in DMF for 10-15 minutes. The use of 2,4,6-collidine is reported to reduce racemization compared to DIPEA.
-
Add the activated Dmt solution to the deprotected peptide-resin.
-
Extend the coupling time to 4-6 hours, or overnight if necessary.
-
Monitor the reaction completion using a suitable test (e.g., Chloranil test). The Kaiser test is not applicable for N-terminal Boc-protected amino acids.
-
If the coupling is incomplete, a second coupling can be performed.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (if applicable).
-
Wash the resin with DMF, DCM, and Methanol, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Synthesis of N-Boc-2,6-Dimethyl-L-tyrosine
This protocol is a summary of the three-step synthesis reported by Morphy et al.[5][6]
Materials:
-
N-Boc-L-tyrosine methyl ester
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dimethylzinc (Zn(CH₃)₂)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Toluene
-
Lithium hydroxide (LiOH)
-
Methanol, THF (Tetrahydrofuran), Water
Procedure:
-
Triflation: React N-Boc-L-tyrosine methyl ester with trifluoromethanesulfonic anhydride in the presence of pyridine to yield the corresponding triflate.
-
Negishi Coupling: Perform a microwave-assisted Negishi cross-coupling reaction between the triflate and dimethylzinc using a palladium catalyst (Pd(OAc)₂) and a phosphine ligand (SPhos) in toluene. This step introduces the two methyl groups onto the aromatic ring.
-
Saponification: Hydrolyze the methyl ester of the resulting product using lithium hydroxide in a mixture of methanol, THF, and water to yield the final product, N-Boc-2,6-Dimethyl-L-tyrosine.
Visualizations
Experimental Workflow: SPPS of Dmt-Peptidomimetics
Caption: Workflow for Solid-Phase Peptide Synthesis of Dmt-containing peptidomimetics.
Signaling Pathway: Opioid Receptor Activation
The peptidomimetics described herein primarily target G-protein coupled opioid receptors. Upon agonist binding, these receptors initiate a signaling cascade that leads to the modulation of neuronal activity and, consequently, analgesia.
Caption: Canonical G-protein signaling pathway activated by opioid receptor agonists.
Conclusion
The incorporation of N-Boc-2,6-Dimethyl-L-tyrosine into peptidomimetics is a powerful strategy for developing novel therapeutics with enhanced stability and tailored receptor interaction profiles. While the steric hindrance of this amino acid requires optimization of coupling conditions during SPPS, the use of potent coupling reagents and appropriate bases can ensure successful synthesis. The resulting Dmt-containing peptidomimetics, particularly in the opioid field, have demonstrated high potency and represent a promising avenue for the development of next-generation analgesics. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this unique amino acid in their drug discovery programs.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Boc-2,6-dimethyl-L-tyrosine in Opioid Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The non-natural amino acid N-Boc-2,6-dimethyl-L-tyrosine (Boc-Dmt-OH) is a critical building block in the design and synthesis of novel opioid peptides with enhanced pharmacological properties. The incorporation of the 2',6'-dimethyl-L-tyrosine (Dmt) residue, particularly at the N-terminus of peptide sequences, has been shown to significantly increase the bioactivity, receptor affinity, and selectivity of synthetic opioid ligands.[1][2][3] This modification is a key strategy for developing potent and selective agonists or antagonists for mu (µ), delta (δ), and kappa (κ) opioid receptors. The steric hindrance provided by the two methyl groups on the tyrosine ring is believed to be a driving force for the enhanced potency and agonist activity observed in many Dmt-containing peptides.[4] These application notes provide detailed protocols for the incorporation of Boc-Dmt-OH into peptide chains using Solid Phase Peptide Synthesis (SPPS) and summarize key quantitative data from the literature.
Key Applications
The substitution of endogenous amino acids like Tyrosine (Tyr) or Phenylalanine (Phe) with Dmt has led to the development of potent opioid peptide analogs.[1][2] Notable examples include:
-
[Dmt¹]DALDA: A highly potent µ-opioid receptor agonist with potential applications in analgesia.[1]
-
Dmt-Tic-based ligands: These have shown high affinity and selectivity for the δ-opioid receptor, with some acting as potent agonists and others as antagonists depending on the surrounding sequence.[5]
-
Nociceptin/Orphanin FQ (N/OFQ) analogues: Replacement of Phe¹ with Dmt has been explored to create ligands with mixed NOP/opioid receptor activity.[2][6]
Data Presentation
The incorporation of Dmt into opioid peptides has a profound effect on their binding affinity (Ki) and functional potency (IC₅₀ or pEC₅₀). The following tables summarize representative data from the literature, comparing Dmt-containing peptides to their unmodified counterparts.
Table 1: Mu (µ) Opioid Receptor Binding Affinities and Potencies
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (IC₅₀, nM) | Reference |
| 11 | µ | 0.13 | 15.9 (GPI) | [7] |
| H-Dmt-NHCH₃ | µ | 7.45 | Inactive | [7] |
| 1 | µ | 0.021 | 1.7 (GPI) | [8] |
Table 2: Delta (δ) Opioid Receptor Binding Affinities and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (pA₂) | Reference |
| 11 | δ | - | 6.35 (MVD, antagonist) | [7] |
| H-Dmt-Tic-Asp-Bid | δ | - | Potent Agonist (IC₅₀ = 0.12 nM, MVD) | [5] |
| H-Tyr-Tic-Asp-Bid | δ | - | Potent Antagonist (pA₂ = 8.85) | [5] |
Table 3: Nociceptin/Orphanin FQ (N/OFQ) Receptor (NOP) Functional Potency
| Compound | Receptor | Functional Assay (pEC₅₀) | Reference |
| N/OFQ(1-13)-NH₂ | NOP | 9.82 | [2] |
| [Dmt¹]N/OFQ(1-13)-NH₂ | NOP | 8.35 | [2] |
| [Mmt¹]N/OFQ(1-13)-NH₂ | NOP | 9.47 | [2] |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of an opioid peptide containing N-Boc-2,6-dimethyl-L-tyrosine using the Boc/Bzl protection strategy.
Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol outlines the steps for the assembly of a peptide chain on a solid support using Boc-protected amino acids.
1. Resin Preparation and First Amino Acid Attachment:
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve the C-terminal Boc-amino acid in a mixture of ethanol and water.
-
Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilize to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in dimethylformamide (DMF) and add it to the swollen resin.
-
Heat the mixture at 50°C for 24 hours.
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.
-
Dry the resin under vacuum.
-
2. Peptide Chain Elongation (Single Coupling Cycle):
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5x).[9]
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the next Boc-amino acid (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (3 eq.) in DCM and pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a ninhydrin test.
-
-
Incorporation of Boc-Dmt-OH:
-
In a separate vial, dissolve Boc-Dmt-OH (3 eq.) and a coupling reagent such as Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) or (PyBOP) (3 eq.) in DMF.
-
Add DIEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated Boc-Dmt-OH solution to the resin and agitate for 2-4 hours. Due to the steric hindrance of the dimethyl groups, a longer coupling time or double coupling may be necessary.
-
Monitor coupling completion with a ninhydrin test.
-
-
Washing: After each deprotection, neutralization, and coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
3. Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[9]
-
Evaporate the HF under a stream of nitrogen.
-
4. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate several times with cold ether and dry under vacuum.
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues [sfera.unife.it]
- 7. Design and Synthesis of Opioidmimetics Containing 2′,6′-Dimethyl-l-tyrosine and a Pyrazinone-Ring Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2',6'-dimethyl-L-tyrosine-containing pyrazinone opioid mimetic mu-agonists with potent antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling N-Boc-2,6-Dimethyl-L-tyrosine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2,6-Dimethyl-L-tyrosine is a sterically hindered amino acid analog used in the synthesis of modified peptides to enhance biological activity and stability. Its incorporation into peptide sequences, particularly in the development of opioid receptor modulators, has been shown to improve potency and selectivity. The bulky dimethyl groups on the tyrosine ring present a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and lower yields when using standard coupling reagents.
These application notes provide a comprehensive guide for the efficient incorporation of N-Boc-2,6-Dimethyl-L-tyrosine in SPPS. We will discuss the selection of appropriate coupling agents, provide detailed experimental protocols, and present data on the expected performance of various reagents.
Challenges in Coupling Sterically Hindered Amino Acids
The primary obstacle in the incorporation of N-Boc-2,6-Dimethyl-L-tyrosine is the steric hindrance posed by the two methyl groups ortho to the hydroxyl group on the aromatic ring. This steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often inefficient in overcoming this steric barrier, leading to low coupling yields and the formation of deletion sequences.
To achieve high coupling efficiency, more potent activating agents are required. These reagents typically form highly reactive intermediates that can overcome the steric hindrance and facilitate efficient peptide bond formation.
Data Presentation: Comparison of Coupling Agents
The selection of the coupling agent is critical for the successful incorporation of N-Boc-2,6-Dimethyl-L-tyrosine. The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids. While specific quantitative data for N-Boc-2,6-Dimethyl-L-tyrosine is limited in publicly available literature, this table provides a general comparison based on their known reactivity and effectiveness with other hindered residues.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Racemization Risk | Notes |
| HATU | Uronium Salt | Very High | Very Low | Highly effective for sterically hindered and N-methylated amino acids. Forms highly reactive OAt esters. |
| HBTU | Uronium Salt | High | Low | Efficient for most standard and many difficult couplings. |
| HCTU | Uronium Salt | High | Low | Similar to HBTU but can be more reactive in some cases. |
| PyBOP | Phosphonium Salt | High | Low | Effective for hindered couplings, but the byproduct (HMPA) is a suspected carcinogen. |
| PyAOP | Phosphonium Salt | Very High | Very Low | Similar to PyBOP but with lower racemization potential. |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Standard, cost-effective reagent, but often inefficient for severely hindered amino acids. |
| DCC/HOBt | Carbodiimide | Low to Moderate | Moderate | Similar to DIC/HOBt, but the dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. |
Note: The yields and reaction times can vary depending on the specific peptide sequence, resin, and reaction conditions. For N-Boc-2,6-Dimethyl-L-tyrosine, HATU, HCTU, and PyAOP are generally recommended for achieving the highest coupling yields.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing N-Boc-2,6-Dimethyl-L-tyrosine using HATU as the coupling agent. This protocol is based on the Boc-SPPS strategy.
Materials and Reagents
-
N-Boc-2,6-Dimethyl-L-tyrosine
-
Other N-Boc protected amino acids
-
Merrifield resin (or other suitable Boc-compatible resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Diethyl ether, cold
-
Kaiser test kit
Protocol for a Standard Coupling Cycle
This protocol describes a single coupling cycle for incorporating an amino acid during Boc-SPPS.
1. Resin Swelling:
- Place the resin in a reaction vessel.
- Wash the resin with DMF (3 x 1 min).
- Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
2. Boc Deprotection:
- Wash the resin with DCM (3 x 1 min).
- Treat the resin with 50% TFA in DCM for 2 minutes.
- Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
- Wash the resin with DCM (3 x 1 min).
- Wash the resin with isopropanol (2 x 1 min).
- Wash the resin with DCM (3 x 1 min).
3. Neutralization:
- Wash the resin with DMF (3 x 1 min).
- Treat the resin with 10% DIPEA in DMF (2 x 2 min).
- Wash the resin with DMF (5 x 1 min).
4. Coupling of N-Boc-2,6-Dimethyl-L-tyrosine:
- In a separate vial, dissolve N-Boc-2,6-Dimethyl-L-tyrosine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance.
- Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
5. Capping (Optional):
- If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.
- Wash the resin with DMF (5 x 1 min).
6. Repeat:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Peptide Cleavage from Resin
1. Resin Preparation:
- After the final deprotection step, wash the peptide-resin with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min).
- Dry the resin under vacuum for at least 2 hours.
2. Cleavage:
- Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used. For peptides containing sensitive residues, other scavengers like anisole or thioanisole may be required.
- Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
- Centrifuge the mixture to pellet the crude peptide.
- Wash the peptide pellet with cold diethyl ether (2-3 times).
- Dry the crude peptide under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Mechanism of HATU in Peptide Coupling
Caption: Mechanism of peptide bond formation using HATU as a coupling agent.
Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of a Gi/o-coupled opioid receptor.
Conclusion
The successful incorporation of the sterically hindered amino acid N-Boc-2,6-Dimethyl-L-tyrosine into synthetic peptides is achievable with the appropriate selection of coupling reagents and optimized protocols. The use of potent coupling agents such as HATU is highly recommended to overcome the steric hindrance and ensure high coupling efficiency. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the field of peptide chemistry and drug development, facilitating the synthesis of novel and potent peptide-based therapeutics.
Application Notes and Protocols: Deprotection of N-Boc Group from 2,6-Dimethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of the N-Boc group from 2,6-dimethyl-L-tyrosine, a sterically hindered amino acid derivative. The presence of two methyl groups on the aromatic ring may influence the reaction kinetics, potentially requiring optimized conditions for efficient removal of the Boc group.
The deprotection is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] The choice of reagent and reaction conditions can be critical to ensure complete deprotection while minimizing side reactions. This application note outlines standard procedures, presents comparative data, and provides visualizations to aid researchers in selecting and performing the optimal deprotection strategy.
Reaction Mechanism
The acid-catalyzed deprotection of an N-Boc protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine, which is subsequently protonated in the acidic medium to form the corresponding ammonium salt.[4]
Figure 1. Mechanism of acid-catalyzed N-Boc deprotection.
Experimental Protocols
Several methods can be employed for the deprotection of the N-Boc group. The choice of method depends on the substrate's sensitivity to acidic conditions and the desired scale of the reaction. Due to the steric hindrance of the 2,6-dimethyl-L-tyrosine, reaction times may need to be extended or stronger acidic conditions may be required compared to unhindered amino acids.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally rapid method for N-Boc deprotection.
Materials:
-
N-Boc-2,6-dimethyl-L-tyrosine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve N-Boc-2,6-dimethyl-L-tyrosine in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common concentration range is 20-50% (v/v) TFA in DCM.[5] For sterically hindered substrates, a higher concentration of TFA or neat TFA may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take from 1 to 4 hours.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. b. Carefully neutralize the residue by the slow addition of a saturated NaHCO₃ solution until the cessation of gas evolution (pH ~8-9). c. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 2,6-dimethyl-L-tyrosine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides an alternative to TFA and often results in the precipitation of the product as its hydrochloride salt, simplifying isolation.
Materials:
-
N-Boc-2,6-dimethyl-L-tyrosine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Place N-Boc-2,6-dimethyl-L-tyrosine in a round-bottom flask.
-
Addition of Acid: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. For complete deprotection, a reaction time of 1 to 4 hours is typical, though this may be longer for hindered substrates.[3][6]
-
Work-up: a. Upon completion of the reaction, the product often precipitates as the hydrochloride salt. b. The solid can be collected by filtration and washed with diethyl ether to remove any soluble impurities. c. Dry the product under vacuum.
Data Presentation
| Deprotection Method | Substrate | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| TFA/DCM | N-Boc-amines (various) | 25% TFA in DCM | Room Temp. | 2 | >90 | High | [4] |
| TFA/DCM | N-Boc-amines (various) | 50% TFA in DCM | Room Temp. | 0.5 - 2 | >90 | High | [4] |
| HCl/Dioxane | N-Boc-amino acids | 4M HCl in Dioxane | Room Temp. | 0.5 | High | High | [3] |
| Oxalyl Chloride/MeOH | N-Boc-amines (aromatic) | (COCl)₂ (3 equiv.), MeOH | Room Temp. | 1-3 | >70 | High | [7] |
| Water | N-Boc-amines (various) | H₂O | 90-100 | <0.2 | 90-97 | High | [8] |
Experimental Workflow
The general workflow for the deprotection of N-Boc-2,6-dimethyl-L-tyrosine is outlined below. This workflow includes the main steps from reaction setup to the isolation of the final product.
Figure 2. General experimental workflow for N-Boc deprotection.
Conclusion
The deprotection of the N-Boc group from 2,6-dimethyl-L-tyrosine can be effectively achieved using standard acidic conditions, such as TFA in DCM or HCl in dioxane. Due to the potential for increased steric hindrance from the dimethyl substitution on the aromatic ring, researchers should be prepared to adjust reaction times or the concentration of the acid to ensure complete removal of the protecting group. Careful monitoring of the reaction progress is crucial for optimizing the protocol and achieving high yields of the desired product. The choice between TFA and HCl based methods will depend on the desired salt form of the final product and the preferred work-up procedure.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis and Evaluation of Dmt-Tic Pharmacophore for Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a cornerstone in the development of potent and selective δ-opioid receptor antagonists.[1][2][3] This dipeptide structure has been extensively studied and modified, leading to the discovery of ligands with exceptional affinity and antagonist activity.[4][5][6] Understanding the synthesis and pharmacological evaluation of these compounds is crucial for the development of novel therapeutics for various neurological disorders, including the potential for pain management without the adverse effects associated with traditional opioids.[1] This document provides detailed protocols for the synthesis, purification, and characterization of Dmt-Tic based opioid antagonists, as well as methods for their pharmacological evaluation.
Data Presentation: Pharmacological Properties of Dmt-Tic Analogs
The following tables summarize the binding affinities and antagonist potencies of various Dmt-Tic analogs at the μ (mu), δ (delta), and κ (kappa) opioid receptors. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dmt-Tic Analogs
| Compound | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | Selectivity (μ/δ) | Reference |
| H-Dmt-Tic-OH | 3300 | 0.022 | >10000 | 150000 | [4][5] |
| N,N-Me2-Dmt-Tic-OH | 2400 | 0.12 | >10000 | 20000 | [4][5] |
| H-Dmt-Tic-NH2 | 513 | 0.31 | >10000 | 1655 | [4] |
| Dimeric Dmt-Tic Analog (Compound 21) | 1.37 | 0.06 | - | 22.8 | [7][8] |
| Dimeric Dmt-Tic Analog (Compound 22) | 5.72 | 1.53 | - | 3.74 | [7][8] |
| H-Dmt-Tic-Lys(Z)-OH | 41.2 | 0.17 | - | 242 | [9] |
Table 2: In Vitro Antagonist Potency (pA2 / Ke) of Dmt-Tic Analogs
| Compound | δ Antagonism (pA2) | δ Antagonism (Ke, nM) | μ Antagonism (pA2) | Reference |
| H-Dmt-Tic-OH | 8.2 | 5.7 | - | [4][5] |
| N,N-Me2-Dmt-Tic-OH | 9.4 | 0.28 | 5.8 | [4][5] |
| N,N-Me2-Dmt-Tic-NH2 | 9.9 | 0.12 | - | [4] |
| Dimeric Dmt-Tic Analogs (8-14, 18-22) | 10.42 - 11.28 | - | 6.78 - 8.34 | [7][8] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of H-Dmt-Tic-OH
This protocol describes a typical solution-phase peptide synthesis for the Dmt-Tic dipeptide.
Materials:
-
Boc-Dmt-OH (N-tert-butyloxycarbonyl-2',6'-dimethyl-L-tyrosine)
-
H-Tic-OMe (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3) solution (5%)
-
Citric acid solution (10%)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Reverse-phase HPLC system
Procedure:
-
Coupling Reaction: a. Dissolve Boc-Dmt-OH (1 equivalent) and H-Tic-OMe (1 equivalent) in a suitable solvent such as DMF or a mixture of DCM/DMF. b. Add HOBt (1.1 equivalents) and a coupling reagent such as EDC (1.1 equivalents) to the solution. c. Add DIPEA or NMM (2-3 equivalents) to neutralize the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification of Protected Dipeptide: a. Once the reaction is complete, remove the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer successively with 5% NaHCO3 solution, 10% citric acid solution, and brine. d. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. e. Purify the crude product by silica gel column chromatography to obtain the protected dipeptide, Boc-Dmt-Tic-OMe.
-
Saponification (Hydrolysis of the Methyl Ester): a. Dissolve the purified Boc-Dmt-Tic-OMe in a mixture of methanol and water. b. Add LiOH or NaOH (1.5-2 equivalents) and stir at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Neutralize the reaction mixture with 1N HCl. e. Remove the methanol under reduced pressure and extract the product with ethyl acetate. f. Dry the organic layer and concentrate to yield Boc-Dmt-Tic-OH.
-
Deprotection of the Boc Group: a. Dissolve the Boc-Dmt-Tic-OH in a solution of TFA in DCM (e.g., 25-50% TFA/DCM). b. Stir the reaction at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure. d. Triturate the residue with diethyl ether to precipitate the final product, H-Dmt-Tic-OH, as a TFA salt.
-
Final Purification: a. Purify the crude H-Dmt-Tic-OH by preparative reverse-phase HPLC to obtain the final compound with high purity. b. Characterize the final product by mass spectrometry and NMR spectroscopy.
Protocol 2: Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of the synthesized Dmt-Tic compounds for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for μ, [³H]Naltrindole for δ, [³H]U-69,593 for κ)
-
Synthesized Dmt-Tic antagonist
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., Naloxone)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: a. Prepare a series of dilutions of the Dmt-Tic antagonist in binding buffer. b. In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the Dmt-Tic antagonist. c. For determining non-specific binding, add a high concentration of a non-labeled universal opioid antagonist like naloxone to a set of wells. d. For determining total binding, add only the radioligand and membranes without any competitor.
-
Incubation: a. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Washing: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. b. Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the antagonist concentration. c. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Protocol 3: [³⁵S]GTPγS Binding Assay for Functional Antagonist Activity
This functional assay determines the ability of the Dmt-Tic compounds to antagonize agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
Opioid agonist (e.g., DAMGO for μ, SNC80 for δ)
-
Synthesized Dmt-Tic antagonist
-
[³⁵S]GTPγS
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
Non-specific binding inhibitor (unlabeled GTPγS)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: a. Prepare dilutions of the Dmt-Tic antagonist. b. In a 96-well plate, add the cell membranes, a fixed concentration of the opioid agonist, and varying concentrations of the Dmt-Tic antagonist. c. Add GDP to the assay buffer. d. Add [³⁵S]GTPγS to initiate the binding reaction. e. To determine non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: a. Incubate the plate at 30°C for 60 minutes.
-
Filtration and Washing: a. Terminate the assay by rapid filtration through glass fiber filters. b. Wash the filters with ice-cold buffer.
-
Counting: a. Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: a. Plot the amount of [³⁵S]GTPγS binding against the antagonist concentration. b. The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is a measure of its functional antagonist activity. c. The antagonist potency is often expressed as the pA2 value, which can be determined from Schild analysis.
Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[11][12] Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The antagonist, such as a Dmt-Tic derivative, prevents this activation. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can modulate various ion channels, such as inhibiting voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: Opioid Receptor Signaling Pathway Antagonism.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for developing and characterizing Dmt-Tic based opioid antagonists involves a multi-step process from chemical synthesis to pharmacological testing.
Caption: Workflow for Dmt-Tic Antagonist Development.
References
- 1. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 2. mdpi.com [mdpi.com]
- 3. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and opioid activity of N,N-dimethyl-Dmt-Tic-NH-CH(R)-R' analogues: acquisition of potent delta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a potent and selective 18F-labeled δ-opioid receptor antagonist derived from the Dmt-Tic pharmacophore for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: N-Boc-2,6-Dimethyl-L-tyrosine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2,6-dimethyl-L-tyrosine is a sterically hindered, non-proteinogenic amino acid that serves as a valuable tool in medicinal chemistry and drug discovery. Its unique structural features, particularly the methyl groups ortho to the hydroxyl group on the phenyl ring, provide significant steric hindrance. This modification restricts the conformational flexibility of peptides and peptidomimetics into which it is incorporated, making it an excellent probe for elucidating structure-activity relationships (SAR). By systematically replacing native tyrosine or phenylalanine residues with N-Boc-2,6-dimethyl-L-tyrosine, researchers can investigate the impact of conformational constraints on receptor binding, selectivity, and functional activity. These studies are crucial for the rational design of novel therapeutic agents with improved potency, stability, and receptor subtype selectivity.
These application notes provide a comprehensive overview of the use of N-Boc-2,6-dimethyl-L-tyrosine in SAR studies, with a focus on its application in the development of opioid receptor modulators. Detailed protocols for its synthesis, incorporation into peptides, and subsequent biological evaluation are provided to guide researchers in their drug discovery efforts.
Applications in SAR Studies
The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) into peptide sequences has been shown to significantly influence their pharmacological properties. The steric bulk of the dimethylated phenyl ring can lead to:
-
Enhanced Receptor Affinity and Potency: The conformational constraints imposed by Dmt can lock the peptide into a bioactive conformation, leading to a more favorable interaction with the target receptor. This has been notably observed in opioid peptides, where Dmt-containing analogs often exhibit superior potency at one or more opioid receptor subtypes.[1][2][3]
-
Modulation of Receptor Selectivity: The distinct conformational preferences induced by Dmt can alter the binding affinity of a peptide for different receptor subtypes. This allows for the development of more selective ligands, which can reduce off-target effects and improve the therapeutic window of a drug candidate.
-
Increased Proteolytic Stability: The steric hindrance provided by the dimethyl groups can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[4]
A prime example of the utility of N-Boc-2,6-dimethyl-L-tyrosine in SAR studies is its application in the development of opioid peptidomimetics. By replacing the N-terminal tyrosine in opioid peptides with Dmt and its derivatives, researchers have been able to systematically probe the ligand-receptor interactions and develop novel compounds with unique in vitro profiles at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[1][3][5]
Data Presentation
The following tables summarize quantitative data from SAR studies of opioid peptidomimetics incorporating 2',6'-dimethyl-L-tyrosine (Dmt) and its derivatives.
Table 1: Receptor Binding Affinities (Ki, nM) of Opioid Peptidomimetics Containing Dmt Analogs [3]
| Compound | Tyr¹ Replacement | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |
| 1 | 2',6'-dimethyl-L-tyrosine | 0.65 ± 0.11 | 13.5 ± 2.1 | 45.3 ± 7.8 |
| 2 | 2'-methyl-L-tyrosine | 1.2 ± 0.2 | 25.1 ± 4.3 | 89.7 ± 15.1 |
| 3 | 2',5'-dimethyl-L-tyrosine | 0.98 ± 0.15 | 19.8 ± 3.2 | 67.4 ± 11.5 |
| 4 | 2'-ethyl-6'-methyl-L-tyrosine | 0.81 ± 0.13 | 16.2 ± 2.8 | 55.9 ± 9.6 |
| 5 | 2',6'-diethyl-L-tyrosine | 1.5 ± 0.3 | 31.7 ± 5.4 | 109.2 ± 18.7 |
Data are presented as mean ± SEM.
Table 2: Functional Efficacy (% Max Stimulation) of Opioid Peptidomimetics Containing Dmt Analogs [3]
| Compound | Tyr¹ Replacement | MOR Efficacy (%) | DOR Efficacy (%) | KOR Efficacy (%) |
| 1 | 2',6'-dimethyl-L-tyrosine | 95 ± 5 | 88 ± 7 | 75 ± 6 |
| 2 | 2'-methyl-L-tyrosine | 91 ± 6 | 82 ± 6 | 71 ± 5 |
| 3 | 2',5'-dimethyl-L-tyrosine | 93 ± 4 | 85 ± 5 | 73 ± 6 |
| 4 | 2'-ethyl-6'-methyl-L-tyrosine | 96 ± 5 | 90 ± 8 | 78 ± 7 |
| 5 | 2',6'-diethyl-L-tyrosine | 89 ± 7 | 79 ± 7 | 68 ± 6 |
Data are presented as mean ± SEM relative to a standard agonist.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2,6-dimethyl-L-tyrosine
This protocol is adapted from a microwave-assisted Negishi coupling method.[5]
Materials:
-
N-Boc-L-iodoalanine methyl ester
-
3,5-dimethyl-4-iodophenol
-
Zinc dust
-
Iodine (catalytic amount)
-
Pd₂(dba)₃
-
SPhos
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor
Procedure:
-
Preparation of the Organozinc Reagent: Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous DMF. Add N-Boc-L-iodoalanine methyl ester to the activated zinc suspension and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Microwave-Assisted Negishi Coupling: In a microwave reaction vessel, combine the prepared organozinc reagent, 3,5-dimethyl-4-iodophenol, Pd₂(dba)₃, and SPhos in anhydrous DMF.
-
Irradiate the mixture in a microwave reactor at 110 °C for 2 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the methyl ester of N-Boc-2,6-dimethyl-L-tyrosine.
-
Saponification: Dissolve the purified methyl ester in a mixture of THF and water. Add an excess of LiOH and stir at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2,6-dimethyl-L-tyrosine.
Protocol 2: Incorporation of N-Boc-2,6-dimethyl-L-tyrosine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This is a general protocol for manual Boc-SPPS.
Materials:
-
Rink Amide resin or other suitable solid support
-
N-Boc-2,6-dimethyl-L-tyrosine
-
Other N-Boc protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc-SPPS if used)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Boc-Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF. Wash the resin with DMF.
-
Amino Acid Coupling:
-
Pre-activate N-Boc-2,6-dimethyl-L-tyrosine (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. The coupling of sterically hindered amino acids may require longer reaction times or double coupling.
-
Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Boc-deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Radioligand Receptor Binding Assay
This protocol is a general method for determining the binding affinity of a compound to a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-hMOR)
-
Radioligand (e.g., [³H]DAMGO for MOR)
-
Test compounds (peptides containing Dmt)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone for opioid receptors)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound or non-specific binding control.
-
Radioligand Addition: Add the radioligand at a concentration close to its Kd value.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 4: [³⁵S]GTPγS Functional Assay
This assay measures the ability of a compound to stimulate G-protein activation.
Materials:
-
Cell membranes expressing the target GPCR
-
[³⁵S]GTPγS
-
GDP
-
Test compounds (agonists)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity by scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration. Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
Mandatory Visualization
Caption: Experimental workflow for SAR studies using N-Boc-2,6-dimethyl-L-tyrosine.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed C–H Functionalization in Dimethyltyrosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dimethyltyrosine, a critical component in pharmaceutical research, through palladium-catalyzed C–H functionalization. This method offers an efficient and direct approach to ortho-dimethylation of tyrosine derivatives.
Introduction
(S)-2,6-dimethyltyrosine (DMT) is a conformationally restricted unnatural amino acid that is a crucial building block in the development of potent and selective ligands, particularly for opioid receptors. Traditional synthetic routes to DMT are often lengthy and require expensive reagents. The palladium-catalyzed C–H functionalization strategy presents a more direct and efficient alternative.[1][2][3][4] This method utilizes a directing group to achieve site-selective methylation of the tyrosine aromatic ring. Notably, this process can be performed without racemization at the chiral center of the amino acid.[1][2][3][4]
Overall Synthetic Strategy
The synthesis of (S)-N-Boc-2,6-dimethyltyrosine involves a three-step process starting from commercially available (S)-N-Boc-tyrosine. The key transformation is the palladium-catalyzed ortho-dimethylation of a tyrosine-derived picolinamide.
Caption: Overall synthetic workflow for (S)-N-Boc-2,6-dimethyltyrosine.
Experimental Protocols
Step 1: Synthesis of (S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate (Starting Material)
This protocol outlines the preparation of the tyrosine-picolinamide substrate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (S)-N-Boc-tyrosine | 281.31 | 5.62 g | 20.0 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 1.8 mL | 25.0 |
Procedure:
-
To a solution of (S)-N-Boc-tyrosine in methanol, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid.
Step 2: Synthesis of (S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-(picolinamido)phenyl)propanoate (Tyrosine-Picolinamide Substrate)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | 295.34 | 2.95 g | 10.0 |
| Picolinamide | 122.12 | 1.47 g | 12.0 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.48 g | 12.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 |
Procedure:
-
To a solution of the starting material and picolinamide in dichloromethane, add DCC and DMAP at room temperature.
-
Stir the mixture for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to give the desired product.
Step 3: Palladium-Catalyzed Dimethylation
This is the key C–H functionalization step.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Tyrosine-Picolinamide Substrate | 400.45 | 400 mg | 1.0 |
| Pd(OAc)₂ | 224.50 | 22.4 mg | 0.1 |
| Ag₂CO₃ | 275.75 | 551 mg | 2.0 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 |
| Methyl Iodide (MeI) | 141.94 | 0.25 mL | 4.0 |
| 1,4-Dioxane | 88.11 | 10 mL | - |
Procedure:
-
To a sealed tube, add the tyrosine-picolinamide substrate, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃.
-
Evacuate and backfill the tube with nitrogen (repeat three times).
-
Add 1,4-dioxane and methyl iodide via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the dimethylated product.
Step 4: Hydrolysis to (S)-N-Boc-2,6-dimethyltyrosine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Dimethylated Intermediate | 428.50 | 428 mg | 1.0 |
| Tetrahydrofuran (THF) | 72.11 | 5 mL | - |
| Water | 18.02 | 5 mL | - |
| Lithium hydroxide (LiOH) | 23.95 | 48 mg | 2.0 |
Procedure:
-
Dissolve the dimethylated intermediate in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the final product.
Quantitative Data
| Step | Product | Starting Material | Yield (%) |
| 1 | (S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | (S)-N-Boc-tyrosine | 95 |
| 2 | (S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-(picolinamido)phenyl)propanoate | (S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | 82 |
| 3 | Dimethylated Intermediate | Tyrosine-Picolinamide Substrate | 75 |
| 4 | (S)-N-Boc-2,6-dimethyltyrosine | Dimethylated Intermediate | 91 |
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed C–H dimethylation is depicted below. It involves the coordination of the picolinamide directing group to the palladium center, followed by C–H activation, oxidative addition of methyl iodide, and reductive elimination to form the C–C bond.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H dimethylation.
Broader Applications and Scope
The picolinamide-directed C–H functionalization strategy is not limited to the synthesis of dimethyltyrosine. This methodology has been successfully applied to the functionalization of other amino acids and peptides, demonstrating its versatility in creating novel building blocks for drug discovery and peptide science. Various coupling partners beyond methyl iodide can be employed, enabling the introduction of a wide range of functional groups at specific C–H bonds.
Conclusion
The palladium-catalyzed C–H functionalization provides a powerful and efficient method for the synthesis of (S)-N-Boc-2,6-dimethyltyrosine. The detailed protocols and data presented herein offer a comprehensive guide for researchers in academia and industry to utilize this advanced synthetic strategy for the preparation of valuable unnatural amino acids and their incorporation into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Dimethylation of Tyrosine-Derived Picolinamide for Synthesis of (S)-N-Boc-2,6-dimethyltyrosine and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Peptides Containing 2',6'-Dimethyl-L-Tyrosine from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a critical component in the design of potent and selective opioid receptor agonists and antagonists.[1][2] Its sterically hindered nature, arising from the two methyl groups on the tyrosine ring, can present challenges during solid-phase peptide synthesis (SPPS), particularly in the final cleavage step from the resin support. Incomplete cleavage can lead to lower yields and purification difficulties. This document provides detailed application notes and protocols for the efficient cleavage of Dmt-containing peptides from various resins, ensuring high yield and purity of the final product.
Key Considerations for Cleavage of Dmt-Containing Peptides
The primary challenge in cleaving peptides containing the bulky Dmt residue is ensuring complete removal from the solid support without causing side reactions. Standard cleavage protocols may require optimization to overcome the steric hindrance imposed by the dimethylated tyrosine.
Factors Influencing Cleavage Efficiency:
-
Steric Hindrance: The dimethyl groups on the Dmt residue can shield the linkage to the resin, potentially slowing down the acid-catalyzed cleavage reaction.
-
Peptide Sequence: The overall sequence and length of the peptide can influence its solubility and susceptibility to side reactions during cleavage.
-
Resin Type: The choice of resin and its linker will dictate the required cleavage conditions. Acid-labile resins like Wang or Rink Amide are commonly used in Fmoc-based SPPS.[3]
-
Cleavage Cocktail Composition: The concentration of trifluoroacetic acid (TFA) and the selection of scavengers are crucial for efficient cleavage and to prevent side reactions.
-
Cleavage Time and Temperature: Peptides with sterically hindered residues may necessitate longer cleavage times to achieve complete removal from the resin.[4][5]
Recommended Cleavage Cocktails
The choice of cleavage cocktail is paramount for the successful cleavage of Dmt-containing peptides. Below are recommended cocktails, with their compositions and typical applications summarized in Table 1.
Table 1: Recommended Cleavage Cocktails for Dmt-Containing Peptides
| Cocktail ID | Composition (v/v) | Recommended Use |
| Cocktail A (Standard) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Peptides without other sensitive residues (e.g., Cys, Met, Trp). A good starting point for optimization. |
| Cocktail B (Reagent K) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing multiple sensitive residues, including Tyr, Trp, Met, and Cys.[6] |
| Cocktail C (Low Odor) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Effective for scavenging trityl groups and suitable for peptides with Tyr, but does not protect Met or Cys from oxidation.[6] |
| Cocktail D (for Met-containing peptides) | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of methionine residues.[7] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Dmt-Containing Peptide from Wang Resin
This protocol is a starting point and may require optimization, particularly the cleavage time, based on the specific peptide sequence.
Materials:
-
Dmt-containing peptide bound to Wang resin
-
Cleavage Cocktail A: 95% TFA, 2.5% Water, 2.5% TIS
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line or vacuum desiccator
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove any residual solvents and swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Reaction:
-
Freshly prepare Cleavage Cocktail A. For a 0.1 mmol scale synthesis, use approximately 2-3 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Stopper the vessel and gently agitate at room temperature.
-
Standard Time: Allow the reaction to proceed for 2-3 hours.
-
Extended Time (for potentially incomplete cleavage): For peptides with multiple bulky residues or where initial trials show incomplete cleavage, extend the reaction time to 4-6 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail (2 x 1 mL) and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage of a Dmt-Containing Peptide with Sensitive Residues from Rink Amide Resin
This protocol utilizes Reagent K for peptides that also contain other sensitive amino acids like Cysteine, Methionine, or Tryptophan.
Materials:
-
Dmt-containing peptide bound to Rink Amide resin
-
Cleavage Cocktail B (Reagent K)
-
All other materials as listed in Protocol 1
Procedure:
-
Resin Preparation: Follow steps 1a-1c from Protocol 1.
-
Cleavage Reaction:
-
Freshly prepare Cleavage Cocktail B (Reagent K).
-
Add the cleavage cocktail to the resin (approximately 2-3 mL for a 0.1 mmol scale).
-
Stopper the vessel and gently agitate at room temperature for 3-4 hours.
-
-
Peptide Precipitation and Isolation: Follow steps 3a-3g from Protocol 1.
Quantitative Analysis of Cleavage Efficiency
To determine the optimal cleavage time for a specific Dmt-containing peptide, a time-course experiment can be performed.
Table 2: Hypothetical Time-Course of Cleavage Efficiency for a Dmt-Containing Peptide
| Cleavage Time (hours) | Cleavage Cocktail | Crude Peptide Yield (%) | Purity by HPLC (%) |
| 1 | Cocktail A | 75 | 85 |
| 2 | Cocktail A | 92 | 88 |
| 4 | Cocktail A | 98 | 87 |
| 6 | Cocktail A | 98 | 85 |
| 2 | Cocktail B | 90 | 90 |
| 4 | Cocktail B | 97 | 92 |
Note: This table presents illustrative data. Actual results will vary depending on the peptide sequence and experimental conditions.
Protocol for Determining Cleavage Efficiency:
-
Perform small-scale cleavage reactions on equal amounts of peptide-resin for different durations (e.g., 1, 2, 4, and 6 hours).
-
After each time point, precipitate, wash, and dry the peptide.
-
Dissolve a known amount of the crude peptide in a suitable solvent (e.g., 50% ACN in water).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
-
Calculate the yield based on the initial resin loading and the weight of the crude peptide.
-
Determine the purity by integrating the area of the main peptide peak relative to the total peak area in the HPLC chromatogram.[9]
Experimental Workflow and Visualization
The overall process for obtaining a pure Dmt-containing peptide involves several key stages, from synthesis to final characterization.
Caption: Experimental workflow for the synthesis and purification of Dmt-containing peptides.
Signaling Pathway of Dmt-Containing Opioid Peptides
Many Dmt-containing peptides are designed to target opioid receptors, which are G-protein coupled receptors (GPCRs).[10] The binding of a Dmt-containing opioid agonist to its receptor initiates a signaling cascade that ultimately leads to a cellular response, such as analgesia.
Caption: Simplified signaling pathway of a Dmt-containing opioid peptide agonist.
Troubleshooting
Low Cleavage Yield:
-
Cause: Incomplete cleavage due to steric hindrance.
-
Solution: Increase the cleavage time to 4-6 hours. Perform a time-course study to determine the optimal duration.
-
Cause: Premature precipitation of the peptide in the cleavage cocktail.
-
Solution: Ensure the peptide remains dissolved. If necessary, a small amount of a co-solvent can be added, though this should be done with caution.
Low Purity:
-
Cause: Side reactions during cleavage.
-
Solution: Use a more comprehensive scavenger cocktail, such as Reagent K (Cocktail B), especially if other sensitive residues are present. Ensure high-quality reagents are used.
-
Cause: Incomplete removal of scavengers.
-
Solution: Perform thorough washing of the precipitated peptide with cold diethyl ether.
By following these optimized protocols and considering the specific characteristics of the Dmt residue, researchers can achieve efficient cleavage and obtain high-purity Dmt-containing peptides for their research and drug development endeavors.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Prototypic Opioid Peptidomimetics Based on the Dmt-Aba-Gly Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, purification, characterization, and antinociceptive activity of opioids peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]
- 5. pnas.org [pnas.org]
- 6. peptide.com [peptide.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical HPLC Purification of Dmt-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical purification of peptides containing two distinct types of "Dmt" modifications: the hydrophobic N-terminal dimethoxytrityl (Dmt) protecting group and the non-canonical amino acid 2',6'-dimethyl-L-tyrosine (Dmt). The protocols and data presented herein are designed to guide researchers in developing robust and efficient HPLC purification methods for these challenging peptide classes.
Section 1: Purification of Peptides with an N-Terminal Dimethoxytrityl (Dmt) Group
The dimethoxytrityl (Dmt) group is a bulky, hydrophobic protecting group often left on the N-terminus of a synthetic peptide to facilitate purification.[1][2] This "Dmt-on" strategy leverages the significant hydrophobicity of the Dmt group to achieve excellent separation of the full-length, Dmt-containing peptide from shorter, "Dmt-off" failure sequences using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3]
Challenges in Purification
Peptides bearing the Dmt group are significantly more hydrophobic than their unprotected counterparts. This can lead to challenges such as poor solubility in aqueous mobile phases, on-column precipitation, and strong retention on highly hydrophobic stationary phases (like C18), which may result in broad peaks and reduced recovery.[4][5] The primary goal of the purification is to effectively separate the "Dmt-on" product from all "Dmt-off" impurities.[1]
Experimental Protocol: Dmt-on Peptide Purification
This protocol outlines a general method for the analytical purification of a Dmt-on peptide. Optimization of the gradient and mobile phase composition may be required based on the specific properties of the peptide sequence.
1. Sample Preparation:
-
Dissolve the crude peptide in a solvent that ensures complete solubility. A small amount of the organic mobile phase (e.g., acetonitrile or isopropanol) or a solvent like DMSO may be necessary.[5]
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector is suitable.
-
Column: A C8 or C4 column is often preferred for hydrophobic peptides to reduce retention times and improve peak shape compared to a C18 column.[4] A diphenyl column can also be effective due to potential π-π interactions.[4]
-
Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape and reduce viscosity.[6]
3. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
For extremely hydrophobic peptides, a portion of the acetonitrile can be replaced with n-propanol or isopropanol to increase solvent strength.[4][5]
4. HPLC Method:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detection: UV absorbance at 220 nm and 260 nm (the Dmt group has a secondary absorbance maximum around 260 nm).
-
Injection Volume: 10-50 µL, depending on sample concentration.
-
Gradient: A shallow gradient is crucial for resolving the Dmt-on peptide from closely eluting impurities.[4]
Table 1: Example Gradient for Dmt-on Peptide Purification
| Time (minutes) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0.0 | 30 |
| 5.0 | 30 |
| 35.0 | 70 |
| 37.0 | 95 |
| 40.0 | 95 |
| 41.0 | 30 |
| 45.0 | 30 |
5. Post-Purification Detritylation:
-
After collecting the purified Dmt-on peptide fraction, the Dmt group is typically removed by treatment with an aqueous acid solution, such as 80% acetic acid, for 20-30 minutes at room temperature.[7]
-
The detritylated peptide can then be desalted using a suitable method.
Data Presentation: Quantitative Analysis
The following table summarizes typical performance data for the purification of a Dmt-on peptide versus its detritylated (Dmt-off) counterpart under similar conditions.
Table 2: Comparative Purification Data for Dmt-on vs. Dmt-off Peptides
| Parameter | Dmt-on Peptide | Dmt-off Peptide | Notes |
| Retention Time | ~25-35 min | ~15-25 min | Dmt group significantly increases retention. |
| Crude Purity | 40-60% | 40-60% | Purity of the initial synthetic product. |
| Purity after 1st Pass | >95% | >90% | Dmt-on method provides superior separation from failure sequences.[1] |
| Overall Recovery | 70-85% | 60-75% | Hydrophobicity can sometimes lead to lower recovery for Dmt-on peptides. |
| Resolution (Rs) from major impurity | >2.0 | 1.2 - 1.8 | Enhanced resolution due to the large hydrophobicity difference. |
Experimental Workflow Diagram
Caption: Workflow for Dmt-on peptide purification and processing.
Section 2: Purification of Peptides Containing the Amino Acid Dmt (2',6'-dimethyl-L-tyrosine)
The non-canonical amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is incorporated into peptide sequences to modulate their pharmacological properties, particularly for opioid receptor ligands.[8][9] The presence of the two methyl groups on the tyrosine ring increases the hydrophobicity and conformational rigidity of the peptide.
Challenges in Purification
Similar to other hydrophobic modifications, the inclusion of Dmt increases the peptide's retention on reversed-phase columns. While generally less extreme than the dimethoxytrityl group, it still necessitates careful optimization of HPLC methods to achieve baseline separation from synthesis-related impurities, such as deletion or diastereomeric byproducts.
Experimental Protocol: Dmt-Containing Peptide Purification
The following protocol is adapted from the purification of cyclic opioid peptides containing a Dmt-Tic pharmacophore.[8]
1. Sample Preparation:
-
Following cleavage from the resin and deprotection, the crude peptide is lyophilized.
-
The lyophilized powder is dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) for HPLC injection.
-
The sample should be filtered through a 0.22 µm syringe filter.
2. HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system is often used for initial purification, followed by analytical HPLC for purity assessment.
-
Column: A Vydac C18 column (e.g., 22 mm x 250 mm, 10 µm for semi-preparative; 4.6 x 250 mm, 5 µm for analytical) is effective.[8]
-
Column Temperature: Ambient temperature is typically sufficient, but heating may be explored to improve peak shape.
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% TFA in 80% acetonitrile / 20% water (v/v).[8]
4. HPLC Method (Analytical):
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient over an extended period ensures good resolution.
Table 3: Example Gradient for Dmt-Containing Peptide Analysis
| Time (minutes) | % Mobile Phase B (0.1% TFA in 80:20 ACN:H₂O) |
| 0.0 | 0 |
| 50.0 | 100 |
| 55.0 | 100 |
| 56.0 | 0 |
| 60.0 | 0 |
Data Presentation: Quantitative Analysis
The following table presents typical data for the purification of a peptide containing the Dmt amino acid.
Table 4: Purification Data for a Dmt-Containing Opioid Peptide
| Parameter | Value | Source |
| Crude Purity | ~50-70% | General observation for solid-phase peptide synthesis |
| Purity after Semi-Prep HPLC | ≥95% | [8] |
| Identity Confirmation | ESI-HRMS | [8] |
| Analytical Column | Vydac C18 (4.6 x 250 mm, 5 µm) | [8] |
| Mobile Phase System | Water/Acetonitrile with 0.1% TFA | [8] |
Signaling Pathway Diagram
Peptides incorporating the Dmt-Tic pharmacophore are known to act as potent and selective antagonists of the δ-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[8] The binding of these antagonists prevents the downstream signaling cascade typically initiated by an agonist.
Caption: Antagonism of the δ-opioid receptor signaling pathway by a Dmt-Tic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. dupont.com [dupont.com]
- 4. benchchem.com [benchchem.com]
- 5. nestgrp.com [nestgrp.com]
- 6. waters.com [waters.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Unnatural Amino Acids in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides and proteins represents a transformative strategy in modern drug discovery. By expanding the genetic code beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance pharmacokinetic properties, and create therapeutics with improved efficacy and safety profiles. These "designer" biomolecules offer unprecedented control over molecular properties, paving the way for a new generation of drugs. This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of UAAs in drug development.
Enhancing Pharmacokinetic and Pharmacodynamic Properties
The introduction of UAAs can dramatically improve the drug-like properties of peptides and proteins, addressing common challenges such as poor stability, low bioavailability, and rapid clearance.
Increased Proteolytic Stability
Natural peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The incorporation of UAAs can sterically hinder protease recognition and cleavage, thereby extending the half-life of the peptide.
Table 1: Comparative Half-Life of Peptides with and without Unnatural Amino Acids
| Peptide/Protein | Natural Sequence | UAA-Modified Sequence | Fold Increase in Half-Life | Reference |
| Angiotensin-(1-7) | DRVYIHP | Ac-DRVYIHP-NH2 | ~15 | |
| VH434 | (Sequence with L-amino acids) | VH445 (with D-amino acids) | ~2.6 | |
| O-5 | VDKPPYLPRPRPPRRIYNH | O-6 (with Ornithine) | >2 | [1] |
| O-5 | VDKPPYLPRPRPPRRIYNH | O-9 (with Nmr) | >2 | [1] |
Improved Receptor Binding and Potency
UAAs can introduce novel side chains that create additional interactions with the target receptor, leading to enhanced binding affinity and increased potency. The conformational constraints imposed by some UAAs can also pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding.
Table 2: Comparative Binding Affinity and Potency of UAA-Modified Peptides
| Peptide | Modification | Target Receptor | Binding Affinity (Kd, nM) | Potency (IC50/EC50, nM) | Fold Improvement | Reference |
| Deltorphin C | None | δ-opioid | 2.5 ± 0.3 | - | - | [2] |
| Deltorphin C | [Aib²] | δ-opioid | 0.27 ± 0.03 | - | 9.2 | [2] |
| Deltorphin C | [Aib³] | δ-opioid | 0.45 ± 0.05 | - | 5.5 | [2] |
| Toxin-derived peptide | WWSDHR | (Target not specified) | 9300 | - | - | [3] |
| Toxin-derived peptide | IWDTIEK | (Target not specified) | 8400 | - | - | [3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides
This protocol outlines the manual synthesis of a peptide containing a UAA using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected unnatural amino acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (natural or unnatural) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Perform a Kaiser test to confirm complete coupling.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group as in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by RP-HPLC.
Site-Specific Incorporation of UAAs using Amber Codon Suppression in E. coli**
This protocol describes a general method for incorporating a UAA at a specific site in a protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired position.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the UAA.[4]
-
Unnatural amino acid
-
LB medium and appropriate antibiotics
-
IPTG for induction
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.
-
Culture Growth: a. Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C. b. The next day, inoculate a larger expression culture with the starter culture.
-
UAA Addition: When the optical density (OD600) of the culture reaches 0.4-0.6, add the unnatural amino acid to the medium (final concentration typically 1-2 mM).
-
Induction: Induce protein expression by adding IPTG (final concentration typically 0.1-1 mM).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication).
-
Protein Purification: Purify the UAA-containing protein from the cell lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: Confirm the incorporation of the UAA by mass spectrometry.
In Vitro Enzymatic Stability Assay
This protocol assesses the stability of a UAA-containing peptide in human serum.
Materials:
-
Purified UAA-containing peptide and its natural counterpart
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation: a. Prepare a solution of the peptide in PBS. b. Add the peptide solution to human serum to a final concentration of 10-100 µg/mL. c. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of ACN with 1% TFA.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life of the peptide.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams were generated using Graphviz (DOT language).
Bortezomib and the NF-κB Signaling Pathway
Bortezomib is a proteasome inhibitor containing the unnatural amino acid boronic acid. It exerts its anti-cancer effects by disrupting the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival.[5][6]
Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and subsequent NF-κB activation.
Experimental Workflow for UAA Incorporation and Analysis
The following workflow illustrates the key steps in incorporating a UAA into a protein and subsequent analysis of its properties.
Caption: Workflow for UAA incorporation, purification, verification, and functional analysis.
Conclusion
The use of unnatural amino acids in drug discovery provides a powerful toolkit to overcome the limitations of natural peptides and proteins. By rationally designing and incorporating these novel building blocks, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of therapeutic candidates, leading to the development of more effective and safer drugs. The protocols and data presented here serve as a guide for the successful application of this transformative technology.
References
- 1. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 5. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 6. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-2,6-Dimethyl-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-2,6-dimethyl-L-tyrosine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Microwave-Assisted Negishi Coupling Step
-
Question: My yield for the Negishi coupling reaction between the organozinc reagent derived from the iodoalanine intermediate and 3,5-dimethyl-4-iodophenol is significantly lower than expected. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this sterically hindered coupling are a common issue.[1] Several factors can contribute to this problem. The primary cause is often related to catalyst activity and reaction conditions.
-
Suboptimal Catalyst Concentration: The ratio of the palladium catalyst and the ligand is crucial for efficient coupling. Initial attempts with lower catalyst loadings (e.g., 2.5 mol % of Pd₂(dba)₃ and 5 mol % of SPhos) have been reported to give low yields (16%).[1]
-
Insufficient Reaction Temperature and Time: Room temperature reactions may not be sufficient to overcome the activation energy for this challenging coupling.
-
Improper Atmosphere: The Negishi coupling is sensitive to oxygen, and failure to maintain an inert atmosphere can lead to catalyst deactivation and reduced yields.
Solutions:
-
Increase Catalyst Loading: Increasing the molar percentage of the palladium catalyst and ligand can significantly improve the yield. For instance, increasing the amounts of Pd₂(dba)₃ to 5 mol % and SPhos to 10 mol % has been shown to increase the yield to 56%.[1]
-
Utilize Microwave Irradiation: Microwave-assisted synthesis at elevated temperatures can dramatically improve the reaction rate and yield.[1] A recommended condition is heating at 110 °C for 2 hours in a microwave reactor.[1]
-
Ensure Inert Atmosphere: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.
-
Issue 2: Difficulties in the Purification of the Final Product
-
Question: I am facing challenges in purifying the final N-Boc-2,6-dimethyl-L-tyrosine product. What are common impurities and what purification strategies are most effective?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and potential side products.
-
Common Impurities:
-
Unreacted 3,5-dimethyl-4-iodophenol.
-
Palladium catalyst residues.
-
Byproducts from the hydrolysis of the methyl ester.
-
Solutions:
-
Aqueous Workup: After the hydrolysis of the methyl ester, a thorough aqueous workup is essential. Acidifying the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of around 3-4 will protonate the carboxylic acid, allowing for its extraction into an organic solvent like ethyl acetate. Washing the organic layer with brine helps to remove water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for removing non-polar impurities and residual starting materials. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for achieving high purity. The choice of solvent is critical and may require some experimentation.
-
Issue 3: Incomplete Hydrolysis of the Methyl Ester
-
Question: The hydrolysis of the methyl ester to the carboxylic acid is not going to completion. How can I ensure a complete reaction?
-
Answer: Incomplete hydrolysis can be due to insufficient base, short reaction time, or poor solubility.
-
Insufficient Base: The amount of lithium hydroxide (LiOH) used for the saponification must be in molar excess to ensure complete conversion.
-
Reaction Time: While the reaction is generally fast, it may require stirring for a few hours at room temperature to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
-
Solubility: A mixture of solvents like tetrahydrofuran (THF) and water is used to ensure that both the ester and the LiOH are in solution to react effectively.[1]
Solutions:
-
Use a Sufficient Excess of Base: Employ at least 2-3 equivalents of LiOH to drive the reaction to completion.
-
Monitor the Reaction: Use TLC to track the disappearance of the starting material (the methyl ester). The ester will be less polar than the resulting carboxylate salt.
-
Ensure Proper Solvation: Use a mixture of THF and water to ensure all reactants are well-dissolved.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for N-Boc-2,6-dimethyl-L-tyrosine?
A1: The most common and efficient strategy is a three-step synthesis starting from Boc-L-serine methyl ester.[1]
-
Synthesis of the Iodoalanine Intermediate: The hydroxyl group of Boc-L-serine methyl ester is converted to an iodide using an Appel-type reaction.
-
Microwave-Assisted Negishi Coupling: The resulting iodoalanine intermediate is converted to an organozinc reagent in situ, which is then coupled with 3,5-dimethyl-4-iodophenol using a palladium catalyst under microwave irradiation.[1]
-
Methyl Ester Hydrolysis: The methyl ester of the coupling product is hydrolyzed using a base like lithium hydroxide to yield the final N-Boc-2,6-dimethyl-L-tyrosine.[1]
Q2: Why is the Negishi coupling the key step in this synthesis?
A2: The Negishi coupling is the crucial carbon-carbon bond-forming step that constructs the 2,6-dimethyl-L-tyrosine backbone.[1] It allows for the direct and stereospecific introduction of the dimethylphenyl group onto the alanine scaffold, preserving the L-stereochemistry of the starting material.
Q3: What are the critical reagents and their roles in the synthesis?
A3:
-
Boc-L-serine methyl ester: The chiral starting material that provides the amino acid backbone with the desired stereochemistry.
-
Iodine, Triphenylphosphine (PPh₃), and Imidazole: Reagents for the Appel reaction to convert the alcohol to an iodide.
-
Zinc dust: Used to form the organozinc reagent from the iodoalanine intermediate.
-
3,5-dimethyl-4-iodophenol: The coupling partner that provides the dimethylphenyl moiety.
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The palladium catalyst and ligand, respectively, that facilitate the Negishi cross-coupling reaction.[1]
-
Lithium hydroxide (LiOH): The base used for the hydrolysis of the methyl ester to the final carboxylic acid.[1]
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of the Negishi Coupling Reaction
| Pd₂(dba)₃ (mol %) | SPhos (mol %) | Reaction Conditions | Yield (%) |
| 2.5 | 5 | Room Temperature, overnight | 16 |
| 5 | 10 | 110 °C, Microwave, 2h | 56 |
Data sourced from Mosberg et al., 2015.[1]
Experimental Protocols
Protocol 1: Synthesis of Boc-β-iodo-L-alanine methyl ester (Iodoalanine Intermediate)
-
To a solution of Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the iodoalanine intermediate.
Protocol 2: Microwave-Assisted Negishi Coupling
-
Activate zinc dust (approx. 2 eq) by stirring with a catalytic amount of iodine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere until the color of iodine disappears.
-
Add a solution of the iodoalanine intermediate (1.0 eq) in anhydrous DMF to the activated zinc and stir at room temperature for 30 minutes to form the organozinc reagent.
-
In a separate microwave-safe vial, add 3,5-dimethyl-4-iodophenol (1.2 eq), Pd₂(dba)₃ (0.05 eq), and SPhos (0.10 eq).
-
Transfer the solution of the organozinc reagent to the microwave vial containing the aryl iodide and catalyst system.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 110 °C for 2 hours.[1]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Methyl Ester Hydrolysis
-
Dissolve the purified methyl ester from the Negishi coupling (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).
-
Add lithium hydroxide monohydrate (2-3 eq) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, N-Boc-2,6-dimethyl-L-tyrosine.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the Negishi coupling step.
References
Preventing side reactions during Boc-Dmt-OH coupling
Welcome to the technical support center for troubleshooting issues related to the coupling of Boc-Dmt-OH (Boc-2',6'-dimethyl-L-tyrosine-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and prevent side reactions during this critical step.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the coupling of Boc-Dmt-OH?
The primary challenge in coupling Boc-Dmt-OH stems from its significant steric hindrance. The two methyl groups on the tyrosine ring, in addition to the bulky Boc protecting group, can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions and the formation of deletion sequences.
Q2: Is racemization a significant concern during Boc-Dmt-OH coupling?
While racemization is a potential side reaction during the activation step of any amino acid coupling, it is generally a lesser concern for Nα-urethane-protected amino acids like Boc-Dmt-OH compared to other protecting groups. The D-configuration of the starting material also means that any racemization would lead to the corresponding L-isomer, forming diastereomeric impurities. Although the risk is relatively low, it is not negligible, especially under harsh reaction conditions.
Q3: What is guanidinylation and can it occur during Boc-Dmt-OH coupling?
Guanidinylation is a side reaction where the N-terminal amine of the peptide is modified by the guanidinium group from certain coupling reagents, particularly uronium/aminium salt-based reagents like HBTU and HATU, when they are used in excess. This results in the formation of a guanidinylated N-terminus, which is an undesired modification. While not specific to Boc-Dmt-OH, the slower coupling kinetics due to steric hindrance can sometimes lead to prolonged exposure of the N-terminal amine to the coupling reagent, potentially increasing the risk of this side reaction if reaction conditions are not optimized.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the coupling of Boc-Dmt-OH.
Problem: The Kaiser test is positive (blue/purple beads) after the coupling reaction.
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.
-
Immediate Action: Double Coupling
-
Solution: The most direct approach to address incomplete coupling is to perform a second coupling. After the initial coupling time, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Boc-Dmt-OH.
-
-
If Double Coupling Fails: Optimize Reaction Conditions
-
Question: What changes can I make to the protocol if double coupling is insufficient?
-
Answer:
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent like DIC, consider switching to a more powerful uronium/aminium or phosphonium salt-based reagent.
-
Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight. The sterically hindered nature of Boc-Dmt-OH often requires longer reaction times to achieve complete coupling.
-
Elevate the Temperature: Increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier. However, this should be done with caution as it can also increase the risk of side reactions like racemization.
-
Use a More Effective Solvent: If peptide aggregation is suspected, switching from DMF to a solvent with better solvating properties, such as N-Methylpyrrolidone (NMP) or a mixture of DMF with DMSO, can be beneficial.
-
-
Problem: Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion of the Dmt residue.
This is a direct consequence of incomplete coupling. The troubleshooting steps are the same as for a positive Kaiser test.
Problem: An unexpected mass addition of +42 Da is observed at the N-terminus.
This mass addition is characteristic of N-terminal guanidinylation.
-
Solution:
-
Avoid Excess Coupling Reagent: Use a slight excess of the Boc-Dmt-OH relative to the coupling reagent.
-
Pre-activation Time: Minimize the pre-activation time of the coupling reagent with the amino acid before adding it to the resin.
-
Choice of Reagent: Phosphonium-based reagents like PyBOP and PyAOP do not have the guanidinylating potential of uronium/aminium reagents.
-
Data Presentation
| Coupling Reagent | Class | Relative Reactivity | Potential Side Reactions | Recommendations for Boc-Dmt-OH Coupling |
| DIC/HOBt | Carbodiimide | Moderate | Racemization, Dehydration of Asn/Gln | May require longer reaction times or double coupling. |
| HBTU/DIPEA | Uronium/Aminium Salt | High | Guanidinylation, Racemization | Effective for hindered couplings. Use slight excess of amino acid. |
| HATU/DIPEA | Uronium/Aminium Salt | Very High | Guanidinylation, Racemization | Highly recommended for difficult couplings. Monitor for side reactions. |
| PyBOP/DIPEA | Phosphonium Salt | High | - | Excellent choice to avoid guanidinylation. |
| COMU/DIPEA | Uronium/Aminium Salt | Very High | Guanidinylation, Racemization | A newer, highly effective reagent. |
Experimental Protocols
The following is a detailed protocol for the coupling of a sterically hindered amino acid like Boc-Dmt-OH using HATU, a highly effective coupling reagent.
Protocol: HATU-Mediated Coupling of Boc-Dmt-OH
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for at least 30 minutes in a reaction vessel.
-
Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Dmt-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring:
-
Perform a Kaiser test to monitor the completion of the reaction. Take a small sample of the resin beads, wash them with DMF and ethanol, and add the Kaiser test reagents. A yellow/colorless result indicates a complete reaction, while a blue/purple color indicates the presence of free amines.
-
-
Post-Coupling Wash:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
-
Troubleshooting during the protocol:
-
If the Kaiser test is positive after 4 hours, perform a second coupling by repeating steps 2-4 with fresh reagents.
-
Mandatory Visualization
Caption: Troubleshooting workflow for Boc-Dmt-OH coupling side reactions.
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete Boc deprotection can arise from several factors, often related to reaction conditions, the peptide sequence, or reagent quality. The primary reasons include:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough, or the concentration of the acid, typically trifluoroacetic acid (TFA), may be too low to completely remove the Boc group.[1][2] Some substrates may require stronger acidic conditions or longer reaction times for full deprotection.[1]
-
Inadequate Reaction Time: The duration of the deprotection step may be too short. While many deprotections are complete within 30 minutes to 2 hours, challenging sequences or sterically hindered amino acids might require extended reaction times.[1][2]
-
Poor Resin Swelling: In solid-phase synthesis, if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][3][4] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), which may result in lower purity peptides.[4][5]
-
Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can sterically hinder the approach of the acid to the Boc group, slowing down the cleavage reaction.[1][2]
-
Peptide Aggregation: The formation of secondary structures, like β-sheets, between growing peptide chains can prevent efficient reagent diffusion and access to the N-terminus.[1]
-
Problematic Residues: Certain amino acid derivatives, such as N(alpha)-tert-butyloxycarbonyl-N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to deprotection under standard conditions.[3][6]
-
Reagent Degradation: The acid used for deprotection, such as TFA, should be fresh and not compromised by improper storage, as the presence of water can decrease its effective acidity.[4]
Q2: How can I detect incomplete Boc deprotection?
Several analytical techniques can be employed to identify incomplete deprotection:
-
Kaiser Test (Ninhydrin Test): This is a rapid and sensitive colorimetric assay to detect the presence of free primary amines on the resin.[7][8] A positive result (blue or purple color) after the deprotection step indicates the presence of free amines, signifying a successful deprotection.[7][9] A negative result (yellow or colorless) suggests that the Boc group is still attached.[1] The test is not reliable for secondary amines like proline.[8]
-
Mass Spectrometry (MS): Analysis of the final crude peptide by MS can reveal the presence of deletion sequences (peptides missing one or more amino acids), which is a clear indication of incomplete deprotection during one or more cycles.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product can show unexpected peaks corresponding to deletion sequences.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the Boc-protected starting material and the appearance of the deprotected product, which will have a different Rf value.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons.[1][5]
Q3: What are scavengers and why are they important in Boc deprotection?
During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is generated.[2][10][11] This electrophilic carbocation can react with nucleophilic amino acid side chains, leading to undesired side products.[2][10] Scavengers are reagents added to the deprotection cocktail to "trap" these reactive carbocations before they can modify the peptide.[10][12][13] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[10] The choice of scavenger depends on the amino acids present in the peptide sequence.[10][12]
Troubleshooting Guide
If you encounter incomplete Boc deprotection, follow these steps to identify and resolve the issue.
Step 1: On-Resin Analysis with the Kaiser Test
Perform a Kaiser test on a small sample of the peptide-resin after the deprotection step.
-
Intense Blue Color: Deprotection is likely complete. Proceed to the next coupling step.
-
Yellow or No Color Change: Deprotection is incomplete. Proceed to the troubleshooting steps below.
Step 2: Systematic Troubleshooting
| Problem Identified | Possible Cause | Recommended Solution |
| Negative Kaiser Test (Incomplete Deprotection) | Insufficient acid concentration or reaction time. | Increase the TFA concentration (e.g., from 25% to 50% in DCM) or prolong the reaction time (e.g., from 30 minutes to 1-2 hours).[2][4] A second treatment with the deprotection solution can also be effective. |
| Poor resin swelling. | Ensure the resin is adequately swollen in the reaction solvent before deprotection. Consider using a solvent system known to promote swelling, such as 55% TFA in DCM.[4][5] | |
| Steric hindrance from bulky amino acids. | Extend the deprotection time or consider gentle warming (e.g., to 40°C), but monitor for potential side reactions.[2][4] Using a stronger acidic system like 4M HCl in dioxane may also be necessary.[4] | |
| Peptide aggregation. | Use solvents that can disrupt secondary structures, such as neat TFA, although this can sometimes reduce resin swelling.[14] | |
| Problematic residues (e.g., Boc-His(pi-Bom)). | For residues known to be resistant to deprotection, use prolonged deprotection times and/or increased TFA concentrations.[6] | |
| Degraded reagents. | Use fresh, high-quality TFA and ensure solvents are anhydrous. | |
| Presence of Deletion Sequences in Final Peptide (MS/HPLC) | Incomplete deprotection in one or more cycles. | Review and optimize the deprotection protocol for future syntheses based on the above recommendations. For the current synthesis, purification by HPLC will be necessary to isolate the target peptide. |
Data Presentation: Deprotection Conditions and Reagents
The following table summarizes common deprotection reagents and conditions for Boc SPPS.
| Deprotection Reagent | Concentration | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 30 minutes - 2 hours | The most common condition. 50% TFA offers faster deprotection.[2][5][15] |
| Neat Trifluoroacetic Acid (TFA) | 100% | 5 - 15 minutes | Very rapid but carries a higher risk of side reactions and may cause less resin swelling.[5] |
| Hydrochloric Acid (HCl) in 1,4-Dioxane | 4M | 0.5 - 2 hours | A strong alternative to TFA, often yielding a crystalline hydrochloride salt.[4][16] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Variable | A milder alternative, but may require longer reaction times or elevated temperatures.[10] |
Experimental Protocols
Protocol 1: Standard Nα-Boc Deprotection
This protocol outlines a general procedure for the removal of the Nα-Boc group in SPPS.
Reagents:
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Washing Solvent: Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.[1]
-
Drain the solvent and add the deprotection solution to the resin.
-
Perform a pre-wash by agitating the resin with the deprotection solution for 1-2 minutes.[1]
-
Drain the solution and add a fresh portion of the deprotection solution.
-
Agitate the mixture for 20-30 minutes.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resin by washing with the neutralization solution for 1-2 minutes, twice.
-
Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
Protocol 2: Kaiser Test (for Primary Amines)
This protocol is used to qualitatively assess the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of deionized water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[7][8]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[7][8]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[7][8]
Procedure:
-
Place a small sample of peptide-resin (10-15 beads) in a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (free primary amines are present).
-
Yellow/Colorless: Negative result (no free primary amines).
-
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of Boc deprotection and prevention of side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Ninhydrin - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic Dmt Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of synthetic peptides containing the hydrophobic, non-canonical amino acid 2,6-dimethyl-L-tyrosine (Dmt).
I. Frequently Asked Questions (FAQs)
Q1: What is 2,6-dimethyl-L-tyrosine (Dmt) and why is it used in peptide design?
A1: 2,6-dimethyl-L-tyrosine (Dmt) is a synthetic derivative of L-tyrosine where two methyl groups are added to the phenolic ring. This modification provides steric hindrance, which can restrict the conformation of the peptide backbone.[1][2] This conformational constraint is often exploited in drug design to increase receptor affinity, selectivity, and enzymatic stability of opioid peptides and other therapeutic candidates.[1][3]
Q2: Why are peptides containing Dmt prone to aggregation?
A2: The aggregation of Dmt-containing peptides is primarily driven by two main factors:
-
Increased Hydrophobicity: The addition of two methyl groups to the tyrosine ring significantly increases the hydrophobicity of the Dmt residue. Peptides with a high content of hydrophobic amino acids have a strong tendency to self-associate in aqueous solutions to minimize their exposure to water, leading to aggregation.[4][5]
-
Intermolecular Interactions: The planar aromatic ring of Dmt can participate in intermolecular π-π stacking interactions, further promoting self-assembly and aggregation.[6] While the steric bulk of the methyl groups can influence peptide conformation, it does not always prevent the intermolecular interactions that lead to aggregation.
Q3: What are the common signs of peptide aggregation?
A3: Peptide aggregation can manifest in several ways, including:
-
Difficulty in dissolving the lyophilized peptide powder.
-
The appearance of cloudiness, particulates, or gel-like consistency in the peptide solution.[4]
-
A decrease in the expected biological activity of the peptide.
-
Inconsistent results in analytical assays such as HPLC, where peak broadening or the appearance of multiple peaks may be observed.
Q4: How can I predict the aggregation potential of my Dmt-containing peptide?
A4: While precise prediction is challenging, several factors can indicate a higher risk of aggregation:
-
High overall hydrophobicity: Calculate the grand average of hydropathicity (GRAVY) score for your peptide sequence. A higher positive score suggests greater hydrophobicity and a higher likelihood of aggregation.
-
Presence of other hydrophobic residues: A sequence containing Dmt along with other hydrophobic amino acids like Leucine, Valine, Isoleucine, and Phenylalanine is more prone to aggregation.[5]
-
Sequence patterns: Stretches of alternating hydrophobic and hydrophilic residues can favor the formation of β-sheet structures, which are a common feature of peptide aggregates.[7]
II. Troubleshooting Guides
Problem 1: My lyophilized Dmt-containing peptide will not dissolve.
Cause: The high hydrophobicity of the Dmt residue, potentially in combination with other hydrophobic amino acids in the sequence, leads to poor solubility in aqueous buffers.
Solution Workflow:
Caption: Stepwise solubilization strategy for Dmt-containing peptides.
Detailed Steps:
-
Characterize your peptide: Before attempting to dissolve the peptide, calculate its net charge at neutral pH.[2]
-
Initial Solvent Selection:
-
Charged Peptides (Basic or Acidic): Start with sterile, distilled water. If solubility is poor, for basic peptides, try adding a small amount of 10% acetic acid. For acidic peptides, try 10% ammonium bicarbonate.[2][5]
-
Neutral or Highly Hydrophobic Peptides: For peptides with a net neutral charge or a high percentage of hydrophobic residues, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][5] Caution: Avoid DMSO if your peptide contains cysteine or methionine, as it can cause oxidation. Use DMF as an alternative.[8]
-
-
Sonication: If the peptide does not readily dissolve, sonication can be used to break up aggregates. Use a bath sonicator and cool the sample on ice intermittently to prevent heating and potential degradation of the peptide.[5]
-
Use of Chaotropic Agents: For very stubborn aggregates, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used. These agents disrupt the hydrogen bonding networks that hold aggregates together. Note that these will denature the peptide and may need to be removed before biological assays.
-
Co-solvents in Final Formulation: The addition of organic co-solvents like DMSO or ethanol in small amounts to the final aqueous buffer can improve the solubility of hydrophobic peptides.[3][9][10]
Problem 2: My Dmt-containing peptide solution becomes cloudy or forms a precipitate over time.
Cause: The peptide may be aggregating out of solution due to factors like pH, temperature, or high concentration.
Troubleshooting Steps:
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least one or two units away from the pI can increase the net charge of the peptide and improve its solubility.
-
Lower Peptide Concentration: Aggregation is often a concentration-dependent process. Try working with more dilute peptide solutions.
-
Storage Conditions: Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote aggregation.
-
Inclusion of Excipients: Consider the addition of stabilizing excipients to your buffer. These can include:
-
Sugars: Trehalose and sucrose can act as cryoprotectants and stabilizers.
-
Amino Acids: Arginine and glycine have been shown to reduce aggregation.[11]
-
Non-ionic Surfactants: A low concentration of surfactants like Tween 20 or Tween 80 can help to keep hydrophobic peptides in solution.
-
| Strategy | Description | Considerations |
| pH Adjustment | Modify the pH of the buffer to be far from the peptide's isoelectric point (pI). | May affect peptide structure and biological activity. |
| Organic Co-solvents | Add small amounts of DMSO, DMF, or ethanol to the aqueous buffer.[3][9][10] | The final concentration of the organic solvent must be compatible with downstream assays. |
| Chaotropic Agents | Use Guanidine HCl or Urea to dissolve highly aggregated peptides. | Will denature the peptide; may need to be removed for functional assays. |
| Sonication | Use of ultrasonic energy to break up peptide aggregates.[5] | Over-sonication can lead to peptide degradation. |
| Stabilizing Excipients | Inclusion of sugars, amino acids, or non-ionic surfactants in the formulation.[11] | Compatibility with the intended application must be verified. |
Problem 3: I am observing low yield and purity during the solid-phase synthesis of a Dmt-containing peptide.
Cause: On-resin aggregation of the growing peptide chain, exacerbated by the hydrophobicity and steric bulk of the Dmt residue, can lead to incomplete coupling and deprotection steps.
Mitigation Strategies during Synthesis:
-
Use of Structure-Disrupting Elements: Incorporate "kink-inducing" elements into the peptide backbone to disrupt the formation of secondary structures that lead to aggregation. Examples include:
-
Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, before a difficult coupling step can help to disrupt aggregates.
-
Specialized Solvents: Using solvents with higher polarity and hydrogen bond-disrupting capabilities, such as N-methylpyrrolidone (NMP) or adding DMSO to the DMF, can improve solvation of the peptide-resin.[1]
-
Microwave-Assisted Synthesis: Microwave energy can help to break up intermolecular hydrogen bonds, improving the efficiency of both coupling and deprotection reactions for difficult sequences.
Workflow for Overcoming On-Resin Aggregation:
Caption: Decision workflow for managing on-resin aggregation during SPPS.
III. Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This protocol is a common method to monitor the formation of β-sheet-rich aggregates in real-time.
Materials:
-
Lyophilized Dmt-containing peptide
-
Thioflavin T (ThT)
-
Sterile, ultrapure water
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the Dmt-containing peptide using the appropriate solubilization method determined from the troubleshooting guide.
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, ultrapure water. Filter through a 0.22 µm filter and store at 4°C, protected from light.
-
Assay Setup:
-
Prepare the final peptide solutions at the desired concentrations in the assay buffer.
-
Prepare a working solution of ThT (e.g., 20 µM) in the same assay buffer.
-
In each well of the 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.
-
-
Measurement:
-
Place the plate in the fluorometer.
-
Monitor the fluorescence intensity over time at regular intervals. An increase in fluorescence indicates the formation of ThT-binding aggregates.[11]
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
Materials:
-
Solubilized Dmt-containing peptide solution
-
Appropriate buffer, filtered through a 0.22 µm filter
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation: Prepare the peptide solution at the desired concentration in a filtered buffer. It is crucial that the buffer is free of any particulate matter.
-
Instrument Setup: Set the parameters on the DLS instrument according to the manufacturer's instructions, including temperature and solvent properties.
-
Measurement:
-
Carefully pipette the peptide solution into a clean cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will provide data on the hydrodynamic radius of the particles in the solution, allowing for the detection of monomers, oligomers, and larger aggregates.
-
| Analytical Technique | Information Provided | Application in Dmt-Peptide Aggregation Studies |
| Thioflavin T (ThT) Assay | Detects the formation of β-sheet rich amyloid-like fibrils.[11] | Monitoring the kinetics of fibrillar aggregation. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution. | Detecting the presence and size of soluble oligomers and larger aggregates.[12] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[12] | Quantifying the proportion of monomer, dimer, and higher-order aggregates. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of aggregate morphology. | Visualizing the structure of peptide fibrils or amorphous aggregates. |
| Circular Dichroism (CD) Spectroscopy | Determines the secondary structure content (α-helix, β-sheet, random coil) of the peptide. | Assessing conformational changes that may precede or accompany aggregation.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on peptide conformation and intermolecular interactions in solution.[13][14][15][16] | Characterizing the structure of soluble oligomers and identifying residues involved in aggregation. |
This technical support center provides a starting point for addressing the challenges associated with the aggregation of Dmt-containing peptides. Due to the unique properties of each peptide sequence, empirical testing and optimization of these protocols are essential for success.
References
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Influence of the β-sheet content on the mechanical properties of aggregates during amyloid fibrillization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. researchgate.net [researchgate.net]
- 10. Fibril formation from the amyloid-β peptide is governed by a dynamic equilibrium involving association and dissociation of the monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 13. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids like Dmt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the coupling of sterically hindered amino acids, such as 2,6-dimethyl-L-tyrosine (Dmt).
Frequently Asked Questions (FAQs)
Q1: What makes sterically hindered amino acids like Dmt difficult to couple?
A1: The primary challenge is steric hindrance. The bulky side chains of amino acids like Dmt, valine, isoleucine, and α,α-disubstituted amino acids physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This obstruction slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences.[2] Furthermore, as the peptide chain elongates, it can aggregate or form secondary structures, further blocking reactive sites.[1][2]
Q2: Are standard coupling reagents like DCC or DIC suitable for Dmt?
A2: Standard carbodiimide-based reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids like Dmt.[1][2][3] It is highly recommended to switch to more potent coupling reagents.[2]
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
A3: For challenging couplings, reagents that generate highly reactive activated esters are preferred.[2][4] Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[1][2][5] Reagents that form OAt esters, such as HATU and PyAOP, are considered among the most efficient because these esters are more reactive than the OBt esters generated by HBTU or PyBOP.[2][4] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[2][4][6] For extremely hindered amino acids, generating amino acid fluorides in situ using reagents like TFFH can be a highly effective strategy.[1][6]
Q4: My coupling is still incomplete even after switching to a potent reagent like HATU. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is insufficient, several other strategies can be employed:
-
Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid and reagents is a common and effective method to drive the reaction to completion.[1][5]
-
Increase Reaction Time: Steric hindrance slows down the reaction rate, so increasing the coupling time from the standard 1-2 hours to several hours or even overnight can improve yields.[1]
-
Increase Reaction Temperature: Applying gentle heat can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MAPS) is a highly effective method that uses microwave energy to accelerate difficult couplings and disrupt peptide aggregation.[1][5]
-
Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. N-Methyl-2-pyrrolidone (NMP) often has better solvating properties than N,N-Dimethylformamide (DMF), especially for aggregated peptides.[1][5] Using a mixture of solvents like DCM/DMF/NMP may also be beneficial.[1]
Q5: Can the protecting groups on amino acids contribute to steric hindrance?
A5: Yes, bulky side-chain protecting groups can also contribute to steric hindrance, and this effect can become more pronounced in the synthesis of longer peptides.[1] Careful selection of protecting groups is therefore important.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Coupling Yield / Incomplete Reaction (Positive Kaiser test after coupling) | Inefficient Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) are often not potent enough.[1][2] | Switch to a more potent coupling reagent: Use aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2][5] For extremely difficult couplings, consider reagents that form highly reactive OAt or Oxyma esters, or acyl fluorides.[1][2][4][6] |
| Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction kinetics.[1] | Increase reaction time: Extend the coupling duration to several hours or overnight.[1] Increase temperature: Use gentle heating or employ microwave-assisted peptide synthesis (MAPS) to accelerate the reaction.[1][5] | |
| Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking access to the N-terminal amine.[2][5] | Improve Solvation: Switch from DMF to a more effective solvating agent like NMP.[1][5] Using a mixture of solvents can also help disrupt aggregation.[1] | |
| Steric Hindrance from Protecting Groups: Bulky side-chain protecting groups can add to the steric bulk.[1] | Select less bulky protecting groups where possible, without compromising side-chain protection. | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling in a Previous Step: A failed coupling reaction at a specific residue. | Perform a double coupling: After the initial coupling, repeat the step with fresh activated amino acid and reagents.[1][5] Monitor each coupling step with a Kaiser test to ensure completion.[7] |
| Guanidinylation of the N-terminus | Excess of Uronium/Aminium Reagents: Reagents like HATU or HBTU can react with the N-terminal amine, leading to chain termination.[7] | Use phosphonium-based reagents: PyBOP and PyAOP do not cause this side reaction.[7] Alternatively, use a stoichiometric amount of the uronium reagent relative to the amino acid.[7] |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the relative performance of various coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC, DIC | O-acylisourea | Low | Generally insufficient for sterically hindered couplings.[1][2] |
| HBTU, TBTU, PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for highly hindered residues.[1][4] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[1][4] |
| HATU, PyAOP | OAt ester | Very High | Highly effective due to the formation of more reactive OAt esters.[1][2][4] PyAOP is also effective for N-methylated amino acids.[2][8] |
| COMU | Oxyma ester | Very High | Comparable in efficiency to HATU, with improved safety and solubility profile.[4][6] |
| TFFH | Acyl fluoride | Extremely High | Generates highly reactive amino acid fluorides in situ, suitable for the most challenging couplings.[1][6] |
Detailed Experimental Protocols
Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
This protocol provides a general guideline for the manual solid-phase coupling of a sterically hindered amino acid like Dmt using HATU.
-
Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in a suitable solvent such as DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[2]
-
Pre-activation: Gently agitate the activation mixture for 1-2 minutes.[5][7]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature. The reaction time can range from 2 hours to overnight, depending on the steric hindrance.[1][2][5]
-
Washing: After the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[5][7]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue or purple beads), a second coupling is recommended.[7]
Protocol 2: Double Coupling Procedure
If the initial coupling is incomplete, a second coupling should be performed immediately.
-
After the first coupling and washing steps (as described in Protocol 1), prepare a fresh activation mixture as described in steps 2 and 3 of Protocol 1.
-
Add the new activation mixture to the resin and perform the coupling reaction for another 2-4 hours.[7]
-
Wash the resin as described in step 5 of Protocol 1.
-
Perform another Kaiser test to confirm the completion of the reaction.
Visualizations
References
Technical Support Center: C-Alkylation of Tyrosine During TFA Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering C-alkylation of tyrosine residues during the trifluoroacetic acid (TFA) cleavage step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is C-alkylation of tyrosine and why does it occur during TFA cleavage?
A1: C-alkylation of tyrosine is a common side reaction during the final cleavage of a peptide from the solid support and removal of acid-labile side-chain protecting groups using TFA.[1] During this process, protecting groups, such as the tert-butyl (tBu) group from a Tyr(tBu) residue or a benzyl (Bzl) group from Tyr(Bzl), are cleaved, generating highly reactive carbocations (e.g., t-butyl cation, benzyl cation).[2][3] These electrophilic carbocations can then attack the electron-rich aromatic ring of deprotected tyrosine residues at the ortho position (C3), leading to the formation of an unwanted, modified peptide, such as 3-tert-butyltyrosine.[3][4]
Q2: What are scavengers and how do they prevent C-alkylation of tyrosine?
A2: Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to "trap" or quench the reactive carbocations generated during deprotection.[1][5] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues like tyrosine, tryptophan, methionine, and cysteine.[6] Common scavengers create stable, soluble products with the carbocations that can be easily washed away during the peptide precipitation and washing steps.[5]
Q3: What are some common scavengers used to protect tyrosine residues?
A3: A variety of scavengers can be used, often in combination, to effectively protect tyrosine and other sensitive residues. Common choices include:
-
Triisopropylsilane (TIS): Primarily used to scavenge trityl cations but is also effective against other carbocations like the t-butyl cation.[2][4]
-
Water (H₂O): Can act as a scavenger, particularly in simpler cleavage cocktails for peptides without highly sensitive residues.[7]
-
Thioanisole: Very effective at scavenging benzyl cations, making it a good choice when cleaving peptides containing Tyr(Bzl).[2]
-
Phenol or p-cresol: These act as scavengers for benzyl cations and can also help to suppress oxidation.[2]
-
1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations and is also beneficial for protecting cysteine and methionine residues.[2][3]
Q4: How do I choose the right scavenger cocktail for my peptide?
A4: The optimal scavenger cocktail depends on the amino acid composition of your peptide.[1]
-
For peptides without sensitive residues (like Trp, Met, Cys): A simple mixture of TFA/Water/TIS (e.g., 95:2.5:2.5 v/v/v) is often sufficient.[1]
-
For peptides containing Tyr(tBu): A cocktail containing TIS and water is mandatory to minimize the formation of 3-tert-butyltyrosine, which can be in the range of 0.5-1.0% without scavengers.[3][4]
-
For peptides containing Tyr(Bzl) or other sensitive residues like Trp, Met, or Cys: More robust cocktails are needed. "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v) is a powerful and commonly used mixture.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry (MS) analysis shows a mass increase of +56 Da on tyrosine residues. | C-alkylation of tyrosine by a tert-butyl cation, forming 3-tert-butyltyrosine. | Increase the concentration of triisopropylsilane (TIS) in the cleavage cocktail. Ensure your cocktail includes scavengers like TIS and water (e.g., TFA/TIS/H₂O at 95:2.5:2.5).[3][4] |
| MS analysis shows a mass increase of +90 Da on tyrosine residues. | C-alkylation of tyrosine by a benzyl cation, forming 3-benzyltyrosine.[2] | Incorporate or increase the concentration of thioanisole or p-cresol in your cleavage cocktail.[2] Consider using a more potent cocktail like Reagent K.[2] |
| Multiple unidentified peaks in the HPLC chromatogram. | Non-specific alkylation of other sensitive residues (e.g., Met, Cys, Trp) in addition to tyrosine. | Use a broader-spectrum scavenger cocktail that protects a range of amino acids. Reagent K (TFA/phenol/water/thioanisole/EDT) is a good option.[1][2] |
| Low peptide yield after cleavage. | Re-attachment of the cleaved peptide to the resin, which can be facilitated by reactive carbocations.[9] | Ensure a sufficient concentration and variety of scavengers are present to quench carbocations before they can react with the peptide or resin. |
Quantitative Data on Scavenger Effectiveness
The following table summarizes the expected impact of different scavenger cocktails on the purity of a model peptide containing Tyr(Bzl), based on qualitative descriptions from the literature.
| Scavenger Cocktail Composition | Expected Purity | Notes |
| 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely.[2] |
| 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products.[2] |
| 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[2] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides with Tyr(tBu)
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[1]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 100 mg of resin, 2 mL of cocktail is typically sufficient.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours.[1][5]
-
Peptide Precipitation: Filter the cleavage solution away from the resin into a new tube. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide. A white precipitate should form.[2][5]
-
Washing and Drying: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1][2]
Protocol 2: TFA Cleavage with Reagent K for Peptides with Tyr(Bzl) and other sensitive residues
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare fresh "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v).[8]
-
Cleavage Reaction: Add Reagent K to the resin (approximately 2 mL per 100 mg of resin) and gently agitate at room temperature for 2-3 hours.[1]
-
Peptide Precipitation, Washing, and Drying: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Mechanism of tyrosine C-alkylation and its prevention by scavengers.
Caption: Troubleshooting workflow for tyrosine C-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Side reactions of N-Boc-2,6-Dimethyl-L-tyrosine in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-2,6-Dimethyl-L-tyrosine, particularly concerning its use in peptide synthesis and the potential for side reactions under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Boc group on N-Boc-2,6-Dimethyl-L-tyrosine?
A1: The tert-butyloxycarbonyl (Boc) group is a protecting group for the α-amino group of the 2,6-Dimethyl-L-tyrosine. It prevents the amine from participating in unwanted reactions during peptide synthesis. The Boc group is designed to be stable under various conditions but readily removable under acidic conditions, typically using trifluoroacetic acid (TFA), to allow for the next step in the synthesis.
Q2: What are the most common acidic conditions for Boc deprotection?
A2: The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). A typical concentration range for TFA is 25-50% in DCM, though in some cases, neat TFA is used for more resistant Boc groups. The reaction is usually performed at room temperature.
Q3: What is the main side reaction of concern when deprotecting N-Boc-2,6-Dimethyl-L-tyrosine with acid?
A3: The primary side reaction is the electrophilic aromatic substitution (Friedel-Crafts alkylation) on the electron-rich phenolic ring of the tyrosine derivative. The acidic conditions generate a reactive tert-butyl cation from the cleaved Boc group, which can then alkylate the aromatic ring.
Q4: How does the steric hindrance from the 2,6-dimethyl groups affect potential side reactions?
A4: The two methyl groups at the 2 and 6 positions of the tyrosine ring provide significant steric hindrance. This bulkiness can influence the position of electrophilic attack on the aromatic ring. While the hydroxyl group strongly activates the ortho and para positions, the steric hindrance from the methyl groups may direct the incoming electrophile to the less hindered meta positions (positions 3 and 5), or potentially inhibit ring alkylation to some extent compared to un-substituted tyrosine.
Q5: Are there other potential side reactions to be aware of?
A5: While Friedel-Crafts alkylation is the most prominent, other acid-catalyzed reactions could theoretically occur, though they are less commonly reported for this specific substrate. These could include:
-
Rearrangement reactions: Strong acids can sometimes catalyze rearrangements of the alkyl groups on the aromatic ring, although this is less likely under standard TFA deprotection conditions.
-
Sulfonation: If sulfuric acid is used as the acidic catalyst, sulfonation of the aromatic ring is a possible side reaction.[1]
Troubleshooting Guide
Issue 1: Appearance of an unexpected, more lipophilic impurity in HPLC analysis after TFA deprotection.
-
Possible Cause: This is a strong indicator of Friedel-Crafts alkylation of the tyrosine ring by the tert-butyl cation, resulting in a product with a higher molecular weight and increased lipophilicity.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Confirm the identity of the byproduct by LC-MS. A mass increase of +56 Da compared to the desired deprotected product is characteristic of tert-butylation.
-
Incorporate Scavengers: Add a scavenger to the deprotection cocktail to trap the tert-butyl cations. Effective scavengers include triisopropylsilane (TIS), triethylsilane (TES), or phenol.[2][3][4] These compounds are more nucleophilic or are present in high concentration and will react with the tert-butyl cation, preventing it from reacting with the tyrosine ring.
-
Optimize Reaction Conditions:
-
Time: Use the minimum reaction time necessary for complete Boc deprotection. Monitor the reaction progress by TLC or a rapid LC-MS analysis.
-
Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.
-
-
Issue 2: Incomplete Boc deprotection.
-
Possible Cause: The steric hindrance around the nitrogen atom might slightly reduce the rate of deprotection compared to less hindered amino acids. Insufficient acid strength or reaction time can lead to incomplete removal of the Boc group.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the deprotection time and monitor for the disappearance of the starting material.
-
Increase TFA Concentration: If using a diluted TFA solution, increasing the concentration (e.g., from 25% to 50% or even neat TFA) can enhance the rate of deprotection.
-
Analytical Confirmation: Use HPLC and MS to confirm the presence of the remaining Boc-protected starting material.
-
Quantitative Data Summary
| Scavenger Cocktail | Typical Composition (v/v) | Expected Reduction in Alkylation Byproduct | Reference |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | High | |
| TFA / Phenol / TIS / H₂O | 88 : 5 : 2 : 5 | High | [5] |
| TFA / Anisole | 95 : 5 | Moderate to High | [4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of N-Boc-2,6-Dimethyl-L-tyrosine
This protocol is a general procedure for the removal of the N-Boc protecting group under acidic conditions.
Materials:
-
N-Boc-2,6-Dimethyl-L-tyrosine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-2,6-Dimethyl-L-tyrosine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting product will be the trifluoroacetate salt of 2,6-Dimethyl-L-tyrosine. Further purification can be done by recrystallization or chromatography if necessary.
Protocol 2: Boc Deprotection with Scavengers to Minimize Ring Alkylation
This protocol is recommended to suppress the Friedel-Crafts alkylation side reaction.
Materials:
-
Same as Protocol 1
-
Triisopropylsilane (TIS) or Phenol
Procedure:
-
Dissolve the N-Boc-2,6-Dimethyl-L-tyrosine in anhydrous DCM in a round-bottom flask.
-
Add the scavenger to the solution. Use approximately 5-10 equivalents of TIS or a 5% (v/v) concentration of phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Follow steps 4-7 from Protocol 1.
Visualizations
Caption: Potential side reaction during acidic deprotection.
Caption: Troubleshooting workflow for unexpected byproducts.
References
Technical Support Center: Purification of Peptides with 2',6'-Dimethyl-L-Tyrosine (Dmt)
Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of these hydrophobic and sterically hindered peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 2',6'-dimethyl-L-tyrosine (Dmt) difficult to purify?
A1: Peptides incorporating Dmt present several purification challenges primarily due to the physicochemical properties of this unnatural amino acid:
-
Increased Hydrophobicity: The two methyl groups on the tyrosine ring significantly increase the hydrophobicity of the peptide.[1] This leads to strong retention on reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution, which can, in turn, cause precipitation of the peptide on the column.
-
Steric Hindrance: The bulky dimethyl groups can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in a higher population of closely related impurities, such as deletion sequences, that are difficult to separate from the target peptide.
-
Aggregation: The increased hydrophobicity promotes intermolecular interactions, leading to peptide aggregation.[2] Aggregated peptides can cause peak broadening, poor resolution, and even column clogging during HPLC.[2]
-
Poor Solubility: Dmt-containing peptides often exhibit poor solubility in standard aqueous HPLC mobile phases, making sample preparation and injection challenging.[3][4]
Q2: What is the recommended first step when a Dmt-containing peptide shows poor solubility in the initial HPLC mobile phase?
A2: The recommended first step is to perform a solubility test with a small amount of the peptide.[3][4] For highly hydrophobic peptides like those containing Dmt, initial dissolution in a small volume of a strong organic solvent is often necessary before dilution with the aqueous mobile phase.[3][4]
-
Recommended Solvents: Start with a minimal amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][5]
-
Dilution: After initial dissolution, gradually add the aqueous mobile phase (e.g., water with 0.1% TFA) to the desired concentration for injection.[3] It is crucial to observe for any precipitation during dilution.
Q3: My Dmt-peptide is showing significant peak tailing in the chromatogram. What are the likely causes and how can I fix it?
A3: Peak tailing for Dmt-containing peptides is often due to a combination of factors:
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase. Using a well-end-capped column or adding a stronger ion-pairing agent can help mitigate this.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[6] Try reducing the injection volume or the sample concentration.
-
Co-elution of Impurities: A closely eluting impurity can manifest as a shoulder or tail on the main peak.[7] Optimizing the gradient or changing the stationary phase selectivity (e.g., from C18 to phenyl-hexyl) can improve resolution.[8]
-
Poor Sample Solubility in Mobile Phase: If the peptide is not fully dissolved in the mobile phase at the point of injection, it can lead to tailing. Ensure the sample is fully solubilized, potentially using a stronger sample solvent than the initial mobile phase, but be mindful of the potential for peak distortion.[9]
Q4: What purity level should I aim for when purifying a Dmt-containing peptide?
A4: The required purity level depends on the intended application of the peptide.
-
Early-stage research and in vitro assays: A purity of >95% is often sufficient.
-
In vivo studies, clinical trials, and use as a pharmaceutical ingredient: A purity of ≥98% is typically required.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of Dmt-containing peptides.
Problem 1: The Dmt-containing peptide precipitates upon injection or during the HPLC run.
| Possible Cause | Recommended Solution |
| Poor solubility in the initial mobile phase. | Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[3][5] Perform a small-scale solubility test first.[3] |
| The concentration of the organic modifier in the mobile phase is too low at the beginning of the gradient. | Start the gradient with a higher initial percentage of the organic modifier (e.g., 10-20% acetonitrile). |
| The peptide is aggregating on the column. | Add aggregation-reducing agents to the mobile phase, such as 20-30% isopropanol or n-propanol.[11] Lowering the sample concentration can also help reduce aggregation. |
| The peptide is "crashing out" of solution as the organic concentration changes. | Use a shallower gradient to slow down the change in solvent composition. |
Problem 2: Broad, asymmetric, or split peaks are observed in the chromatogram.
| Possible Cause | Recommended Solution |
| Peptide aggregation. | Dissolve the sample in a solvent known to disrupt aggregation, such as hexafluoroisopropanol (HFIP), before injection. Add organic modifiers like isopropanol to the mobile phase.[11] |
| Co-elution with closely related impurities (e.g., deletion sequences). | Optimize the HPLC gradient by making it shallower to improve separation.[8] Try a different stationary phase (e.g., C8, C4, or Phenyl-Hexyl) to alter selectivity.[5] |
| Strong secondary interactions with the stationary phase. | Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA. Consider using a column with a different chemistry or a higher level of end-capping. |
| Column degradation or contamination. | Flush the column with a strong solvent wash. If the problem persists, replace the guard column or the analytical/preparative column. |
Problem 3: Low recovery of the purified Dmt-peptide.
| Possible Cause | Recommended Solution |
| Irreversible adsorption to the column. | The high hydrophobicity of the Dmt-peptide can lead to strong, sometimes irreversible, binding to the C18 stationary phase. Try a less retentive column (C8 or C4). |
| Precipitation on the column or in the tubing. | See solutions for "Problem 1". Ensure the peptide remains soluble throughout the purification process. |
| Aggregation leading to sample loss. | See solutions for "Problem 2". Aggregates may not elute properly or may be filtered out. |
| Inefficient fraction collection. | Broad peaks can make accurate fraction collection difficult. Optimize the chromatography to achieve sharper peaks. Collect smaller fractions and analyze them individually. |
Quantitative Data Summary
The following table summarizes representative purification outcomes for hydrophobic peptides, which can be used as a general reference for Dmt-containing peptides. Actual yields and purities will vary depending on the specific peptide sequence, synthesis quality, and purification methodology.
| Peptide Type | Purification Method | Crude Purity (%) | Final Purity (%) | Overall Yield (%) | Reference |
| Model Hydrophobic Peptide | RP-HPLC | ~45 | >98 | ~33 | |
| Synthetic Peptide 1A | Preparative RP-HPLC (PLRP-S 100 Å) | 65.7 | 89.3 | 85.6 | [12] |
| Synthetic Peptide 1B | Preparative RP-HPLC (PLRP-S 100 Å) | 83.4 | 97.8 | 92.7 | [12] |
| Various Synthetic Peptides | RP-SPE | Variable | >95 | 6-70 |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC for a Cyclic Dmt-Tic Opioid Peptide
This protocol is adapted from a method used for the purification of cyclic opioid peptides containing the Dmt-Tic pharmacophore.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal volume of DMSO.
-
Dilute the sample with Mobile Phase A (see below) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: Preparative HPLC system with a UV detector.
-
Column: Vydac C18 column (22 mm × 250 mm, 10 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in 80:20 (v/v) acetonitrile/water.
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min.
-
Detection: 220 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 10 5 10 35 70 40 100 45 100 46 10 | 55 | 10 |
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the main peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95% or >98%).
-
Lyophilize the pooled fractions to obtain the final peptide powder.
-
Visualizations
Caption: General workflow for the purification of Dmt-containing peptides.
Caption: Troubleshooting logic for poor peak shape in Dmt-peptide purification.
References
- 1. hplc.eu [hplc.eu]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Resolving Solubility Challenges with N-Boc-2,6-Dimethyl-L-tyrosine in DMF
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-Boc-2,6-dimethyl-L-tyrosine in Dimethylformamide (DMF) during your experiments.
Troubleshooting Guide: Enhancing Solubility of N-Boc-2,6-Dimethyl-L-tyrosine in DMF
N-Boc-2,6-dimethyl-L-tyrosine, a sterically hindered amino acid derivative, can present solubility challenges in DMF. These issues often arise from factors such as intermolecular interactions and the purity of both the solute and the solvent. This guide offers a systematic approach to overcoming these challenges.
Initial Assessment
Before attempting advanced solubilization techniques, it is crucial to verify the fundamentals of your experimental setup.
-
Purity of N-Boc-2,6-dimethyl-L-tyrosine: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.
-
Quality of DMF: The quality of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can affect solubility and subsequent reactions. Use fresh, high-purity, anhydrous DMF for best results.
-
Accurate Measurements: Double-check all calculations and measurements to ensure the correct concentration is being targeted.
Step-by-Step Troubleshooting Workflow
If initial checks do not resolve the solubility issue, proceed with the following steps. This workflow is designed to systematically identify and solve the problem.
Minimizing racemization during activation of Boc-Dmt-OH
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of racemization during the activation and coupling of N-Boc-(S)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Dmt-OH). Due to its sterically hindered nature as a constrained analog of phenylalanine, the coupling of Boc-Dmt-OH requires careful optimization to ensure the stereochemical integrity of the final peptide.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Dmt-OH and why is it prone to racemization?
A1: Boc-Dmt-OH is an N-terminally protected, non-proteinogenic amino acid. The "Dmt" designation refers to (S)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Its structure, featuring a fused ring system and gem-dimethyl groups adjacent to the chiral center, imparts significant steric hindrance. This bulkiness can slow down the desired coupling reaction, providing a larger window of opportunity for side reactions like racemization to occur.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common pathway for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxylic acid makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to a planar, achiral oxazolone. The incoming amine can then attack this intermediate from either face, resulting in a mixture of D and L enantiomers in the peptide chain.[1][2]
Q3: Which factors have the most significant impact on minimizing racemization for a sterically hindered amino acid like Boc-Dmt-OH?
A3: For sterically hindered amino acids, the key factors to control are:
-
Choice of Coupling Reagent and Additive: Using highly efficient reagents that promote rapid coupling is crucial.
-
Base Selection: The strength and steric bulk of the base used for activation and neutralization are critical.
-
Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.
-
Pre-activation Time: Minimizing the time the amino acid spends in its activated state before coupling is essential.[1]
Q4: What are the recommended coupling reagents for Boc-Dmt-OH?
A4: For sterically hindered amino acids like Boc-Dmt-OH, potent onium-salt-based reagents are highly recommended over standard carbodiimides like DCC or DIC alone.[3][4]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters that speed up the coupling reaction.[3] HATU is often considered superior for many challenging couplings.[3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and are generally associated with low levels of racemization.[3]
Q5: What is the role of additives like HOBt and OxymaPure®?
A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They work by intercepting the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This minimizes the concentration of the O-acylisourea which is prone to forming the problematic oxazolone intermediate. OxymaPure® and HOAt are generally considered more effective than HOBt in suppressing racemization.[3]
Troubleshooting Guide: Minimizing Racemization of Boc-Dmt-OH
This guide provides a systematic approach to troubleshoot and minimize racemization when coupling Boc-Dmt-OH.
| Observation | Potential Cause | Recommended Solution |
| High levels of diastereomeric impurity detected by HPLC/LC-MS. | Inappropriate Coupling Reagent | Switch to a more potent onium-salt reagent like HATU or HCTU . If using a carbodiimide like DIC, ensure the use of a racemization-suppressing additive such as OxymaPure® or HOAt .[1][3] |
| Strong or Sterically Unhindered Base | Replace strong bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine . Use the minimum amount of base necessary for the reaction.[1] | |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary. For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C can limit racemization.[1] | |
| Prolonged Pre-activation Time | Minimize the pre-activation time of the Boc-Dmt-OH with the coupling reagent and base. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1] | |
| Suboptimal Solvent Choice | While DMF is a common solvent, for racemization-sensitive couplings, consider using a less polar solvent or a solvent mixture. Dichloromethane (DCM) or a mixture of DCM/DMF may be beneficial. | |
| Low coupling efficiency leading to extended reaction times. | Steric Hindrance of Boc-Dmt-OH | Use a highly efficient coupling reagent such as HATU . Consider a double coupling , where the coupling step is repeated with a fresh solution of activated amino acid. For particularly difficult couplings, increasing the reaction time may be necessary, but this should be balanced against the increased risk of racemization.[3][4] |
Quantitative Data on Racemization
Table 1: Racemization of Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
| Coupling Reagent/Additive | % D-Isomer Formed |
| DIC/HOAt | 0.1% |
| DIC/HOBt | 0.2% |
| DIC/OxymaPure® | 0.1% |
| DIC/Oxyma-B | 0.3% |
Data adapted from literature and is intended for comparative purposes. This data suggests that for a sulfur-containing amino acid, carbodiimide activation with modern additives results in very low racemization.
Table 2: Racemization in Solution Phase Synthesis of Z-Phg-Pro-NH₂
| Coupling Reagent/Additive | % D/L Isomer |
| DIC/HOAt | 3.3% |
| DIC/HOBt | 9.3% |
| DIC/OxymaPure® | 1.0% |
Data adapted from literature. This model peptide is highly sensitive to racemization and highlights the superior performance of OxymaPure®.
Experimental Protocols
The following are detailed protocols for low-racemization coupling methods suitable for sterically hindered amino acids like Boc-Dmt-OH.
Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU
This protocol is recommended for difficult couplings where maximum suppression of racemization is critical.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Dmt-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the N-terminal Boc deprotection using standard protocols (e.g., 50% TFA in DCM) and neutralize the resin. Wash the resin thoroughly with DCM and then DMF.
-
Amino Acid and Reagent Preparation:
-
In a reaction vessel, add the solution of Boc-Dmt-OH (3 eq.) in DMF.
-
In a separate vessel, dissolve HATU (2.9 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the HATU solution to the resin.
-
Add DIPEA or NMM (6 eq.) to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For enhanced racemization suppression, perform the reaction at 0 °C for 30 minutes before allowing it to warm to room temperature.
-
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling. If the test is positive after 2 hours, consider a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and isopropanol.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is a cost-effective method that provides excellent racemization suppression.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Dmt-OH (3 equivalents)
-
OxymaPure® (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Amino Acid Preparation: In a separate vessel, dissolve Boc-Dmt-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Coupling Reaction (In-situ Activation):
-
Add the solution from step 2 to the resin.
-
Add DIC (3 eq.) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours. To minimize racemization, it is recommended to conduct the reaction at 0 °C.
-
-
Monitoring: Perform a Kaiser test to monitor for completion. If the test remains positive, a second coupling may be required.
-
Washing: Upon completion of the coupling, wash the resin thoroughly with DMF, DCM, and isopropanol.
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows discussed.
References
Technical Support Center: Overcoming Slow Coupling Kinetics with N-Boc-2,6-Dimethyl-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow coupling kinetics with the sterically hindered amino acid, N-Boc-2,6-Dimethyl-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing slow or incomplete coupling with N-Boc-2,6-Dimethyl-L-tyrosine?
A1: The slow coupling kinetics of N-Boc-2,6-Dimethyl-L-tyrosine are primarily due to steric hindrance. The two methyl groups at the 2' and 6' positions of the tyrosine phenyl ring physically obstruct the approach of the incoming amine to the activated carboxylic acid, significantly slowing down the rate of amide bond formation. This is a common challenge with sterically hindered amino acids.[1][2][3]
Q2: Are standard coupling reagents like DCC or DIC suitable for N-Boc-2,6-Dimethyl-L-tyrosine?
A2: While standard carbodiimide reagents like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide) are effective for many amino acids, they often prove inefficient for sterically hindered residues like N-Boc-2,6-Dimethyl-L-tyrosine.[3][4][5] More potent coupling reagents are generally required to achieve satisfactory yields and reaction times.
Q3: What are the recommended coupling reagents for overcoming steric hindrance?
A3: For sterically demanding couplings, the use of aminium/uronium or phosphonium-based reagents is highly recommended.[6][7][8][9] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[8] Reagents such as HATU, HBTU, HCTU, and PyBOP are excellent choices.[3][6][7] Oxyma-based reagents like COMU have also shown superior performance compared to HOBt-based reagents.[4]
Q4: Can modifying the reaction conditions improve coupling efficiency?
A4: Yes, several modifications to the reaction protocol can significantly improve coupling outcomes:
-
Double Coupling: If an initial coupling is incomplete, performing a second coupling with a fresh solution of the activated amino acid and coupling reagents can drive the reaction to completion.[3][8]
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can also enhance the reaction rate.[8]
-
Microwave-Assisted Synthesis: Microwave energy can help overcome the activation energy barrier and accelerate the coupling of sterically hindered amino acids.[3][10]
-
Solvent Choice: For sequences prone to aggregation, which can be exacerbated by bulky residues, switching from N,N-Dimethylformamide (DMF) to a more effective solvating agent like N-methylpyrrolidone (NMP) can be beneficial.[3][8]
Q5: What is "acyl fluoride activation" and is it suitable for this amino acid?
A5: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[7][11] Acyl fluorides are small and highly reactive intermediates, minimizing steric clash during the coupling reaction. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate amino acid fluorides in situ.[4][7]
Troubleshooting Guides
Issue: Incomplete Coupling of N-Boc-2,6-Dimethyl-L-tyrosine
Symptoms:
-
Positive Kaiser test (indicating unreacted primary amines) after the coupling step.
-
Presence of deletion sequences (missing the intended amino acid) in the final product as detected by mass spectrometry.
-
Low overall yield of the desired peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Example Reagents | Relative Reactivity | Key Advantages |
| Carbodiimides | DCC, DIC | Low to Moderate | Cost-effective |
| Phosphonium Salts | PyBOP, PyAOP | High | Low racemization, effective for N-methylated amino acids |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | High to Very High | Highly efficient for difficult couplings |
| Oxyma-based | COMU | Very High | Safer alternative to HOBt/HOAt-based reagents, excellent solubility |
| Fluorinating Agents | TFFH | Very High | Generates highly reactive acyl fluorides, ideal for extremely hindered cases |
Experimental Protocols
Protocol 1: Standard Coupling of N-Boc-2,6-Dimethyl-L-tyrosine using HATU
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve N-Boc-2,6-Dimethyl-L-tyrosine (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-4 hours. The reaction time will depend on the specific sequence.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
Protocol 2: Double Coupling Procedure
-
Follow steps 1-3 of the standard coupling protocol.
-
After the initial coupling time, drain the reaction vessel.
-
Prepare a fresh activation mixture as described in step 2 of the standard protocol.
-
Add the fresh activation mixture to the resin and continue to agitate for an additional 1-2 hours.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin thoroughly with DMF.
Protocol 3: Capping of Unreacted Amines
If coupling remains incomplete after troubleshooting, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptides.
-
Washing: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride (10 equivalents) and a base like pyridine or DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature. This will acetylate any unreacted primary amines.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF.
Signaling Pathways and Workflows
Caption: General workflow for the activation and coupling of an amino acid.
References
- 1. scienmag.com [scienmag.com]
- 2. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Navigating Byproduct Identification in Peptide Synthesis: A Technical Guide for Mass Spectrometry Users
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in identifying byproducts in peptide synthesis, with a specific focus on challenges encountered when using Dimethyltyrosine (Dmt) residues, by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in Fmoc solid-phase peptide synthesis (SPPS)?
A1: During Fmoc-SPPS, several side reactions can lead to the formation of impurities. These byproducts can complicate purification and affect the final yield and purity of your target peptide. Common byproducts include:
-
Deletion Sequences: Resulting from incomplete coupling reactions, where an amino acid is missing from the desired sequence.
-
Insertion Sequences: Caused by the double insertion of an amino acid.
-
Oxidation: Particularly common for methionine residues, resulting in a +16 Da mass shift.
-
Deamidation: Affecting asparagine and glutamine residues, leading to a +1 Da mass shift.
-
Aspartimide Formation: A common side reaction with aspartic acid, especially in sequences like Asp-Gly, which can lead to a mixture of α- and β-peptides.[1][2][3]
-
Incomplete Deprotection: Residual side-chain protecting groups (e.g., tBu, Trt) can remain on the peptide after cleavage, leading to significant mass additions.[4][5]
-
Racemization: Loss of stereochemical integrity at the α-carbon.[6]
-
Diketopiperazine Formation: Occurs at the dipeptide stage, leading to cleavage from the resin.[7][8]
Q2: How can mass spectrometry help in identifying these byproducts?
A2: Mass spectrometry (MS) is a powerful analytical technique for identifying synthesis byproducts by providing precise mass information.[9] High-resolution mass spectrometry (HRMS) is particularly effective as it can detect small mass differences between the target peptide and impurities.[10] By comparing the experimental mass-to-charge ratio (m/z) with the theoretical m/z of the expected peptide, you can infer the nature of the modification. Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide and pinpoint the exact location of the modification.[11][12]
Q3: What does "Dmt" refer to in the context of peptide synthesis?
A3: In peptide synthesis, "Dmt" most commonly refers to 2',6'-dimethyl-L-tyrosine , an unnatural amino acid. It is often incorporated into opioid peptides to increase their potency and receptor affinity.[13] Less commonly, in specialized applications, "DMT" can refer to the 4,4'-dimethoxytrityl protecting group, typically used for the 5'-hydroxyl group in oligonucleotide synthesis, but also for N-terminal protection in solution-phase peptide synthesis.[14]
Troubleshooting Guide: Identifying Byproducts by Mass Spectrometry
This guide will help you troubleshoot common issues and identify byproducts when analyzing your synthetic peptides by mass spectrometry.
Issue 1: An unexpected peak with a lower mass than the target peptide is observed.
Possible Cause 1: Deletion Sequence
-
Identification: The mass difference between the observed peak and the target peptide will correspond to the mass of one or more amino acid residues.
-
Troubleshooting Steps:
-
Calculate the mass difference between your expected product and the impurity.
-
Compare this mass difference to the masses of the amino acids in your sequence.
-
Confirm the deletion and its location using MS/MS fragmentation analysis.
-
Possible Cause 2: β-Elimination
-
Identification: A mass loss of 18 Da (water) can indicate β-elimination, particularly for serine residues.[6]
-
Troubleshooting Steps:
-
Check your MS data for a peak with a mass of [M-18]+.
-
If your peptide contains serine, this is a likely byproduct.
-
Issue 2: An unexpected peak with a higher mass than the target peptide is observed.
Possible Cause 1: Incomplete Deprotection of Dmt or other residues
-
Identification: If you are using protected 2',6'-dimethyl-L-tyrosine or other protected amino acids, a significant mass addition corresponding to the protecting group may be observed. Common protecting groups include Boc (t-butyloxycarbonyl) or other specialized groups.
-
Troubleshooting Steps:
-
Calculate the mass difference.
-
Compare this difference to the masses of the protecting groups used in your synthesis.
-
Optimize your cleavage and deprotection protocol to ensure complete removal.
-
Possible Cause 2: Oxidation
-
Identification: A mass increase of +16 Da per oxidation event is characteristic of methionine or tryptophan oxidation.[8]
-
Troubleshooting Steps:
-
Look for peaks at [M+16]+, [M+32]+, etc.
-
Use MS/MS to confirm the site of oxidation.
-
Possible Cause 3: Dimerization
-
Identification: A peak at approximately double the mass of the expected peptide could indicate the formation of a dimer, especially if your peptide contains cysteine residues that can form disulfide bonds.
-
Troubleshooting Steps:
-
Analyze the sample under reducing conditions to see if the dimer peak disappears.
-
Issue 3: A peak with the same mass as the target peptide, but a different retention time in LC-MS is observed.
Possible Cause 1: Racemization or Isomerization
-
Identification: Diastereomers, formed through racemization, can often be separated by reverse-phase HPLC.[6] Aspartimide formation can also lead to the formation of isobaric β-peptides.[3]
-
Troubleshooting Steps:
-
Carefully analyze your HPLC chromatogram for closely eluting peaks with the same mass.
-
MS/MS fragmentation patterns may differ between isomers.
-
Quantitative Data Summary
The following table summarizes the expected mass shifts for common byproducts in peptide synthesis. This can be used as a quick reference when analyzing your mass spectrometry data.
| Byproduct/Modification | Mass Change (Da) | Common Amino Acids Affected |
| Deletion | - Mass of the deleted amino acid | All |
| Insertion | + Mass of the inserted amino acid | All |
| Oxidation | +16 per oxygen atom | Met, Trp, Cys |
| Deamidation | +1 | Asn, Gln |
| Aspartimide Formation | -18 (initially), can lead to +18 upon hydrolysis | Asp |
| Incomplete tBu removal | +56 | Asp, Glu, Ser, Thr, Tyr |
| Incomplete Trt removal | +242 | Asn, Gln, His |
| Diketopiperazine | Cleavage of the first two amino acids from the resin | Pro, Gly at N-terminus |
| β-Elimination | -18 (loss of H₂O) | Ser |
| Acetylation | +42 | N-terminus |
| Formylation | +28 | N-terminus |
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
-
Cleavage and Deprotection: Cleave the peptide from the solid support and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts.
-
Drying: Dry the peptide pellet under vacuum.
-
Dissolution: Dissolve the crude peptide in a suitable solvent for LC-MS analysis, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
Filtration: Filter the sample through a 0.22 µm filter to remove any particulate matter before injection into the LC-MS system.
Protocol 2: General LC-MS Method for Peptide Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically used for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min for analytical scale.
-
MS System: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Scan Range: A wide scan range (e.g., m/z 200-2000) is used to detect the peptide and potential byproducts in various charge states.
-
Data Analysis: Deconvolute the mass spectrum to determine the monoisotopic mass of the detected species and compare it to the theoretical mass of the target peptide.
Workflow for Byproduct Identification
The following diagram illustrates a typical workflow for identifying byproducts in peptide synthesis using mass spectrometry.
Caption: Workflow for identifying byproducts in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. lcms.cz [lcms.cz]
- 13. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: N-Boc-2,6-Dimethyl-L-tyrosine vs. N-Fmoc-2,6-Dimethyl-L-tyrosine in SPPS
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy for sterically hindered amino acids is a critical decision that significantly impacts synthesis efficiency, peptide purity, and overall yield. This guide provides a comprehensive comparison of two commonly employed derivatives of the bulky non-canonical amino acid 2,6-dimethyl-L-tyrosine (Dmt): N-Boc-2,6-Dimethyl-L-tyrosine and N-Fmoc-2,6-Dimethyl-L-tyrosine.
The incorporation of sterically hindered amino acids like Dmt presents a formidable challenge in SPPS. The bulky nature of the dimethylated phenyl ring can impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences. The selection of the temporary Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), dictates the entire synthetic strategy, including deprotection conditions, choice of side-chain protecting groups, and final cleavage from the resin.
At a Glance: Key Differences in Protective Group Strategies
The core distinction between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group. The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a base, most commonly piperidine. This fundamental difference has significant downstream consequences for the synthesis of peptides containing 2,6-dimethyl-L-tyrosine.
| Feature | N-Boc-2,6-Dimethyl-L-tyrosine | N-Fmoc-2,6-Dimethyl-L-tyrosine |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid - TFA) | Basic (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based (e.g., Bzl) | Typically tert-Butyl-based (e.g., tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Graduated acid lability | Fully orthogonal |
Performance Comparison: A Data-Driven Analysis
While direct comparative studies detailing the coupling efficiency, yield, and purity of peptides synthesized with N-Boc-Dmt versus N-Fmoc-Dmt are not extensively documented in publicly available literature, we can infer performance based on the general principles of each strategy and data from studies involving other sterically hindered amino acids.
Coupling Efficiency:
The steric hindrance posed by the 2,6-dimethylphenyl group of Dmt makes efficient coupling a primary concern for both strategies. To overcome this, more potent activating reagents and longer coupling times are often necessary.
-
N-Boc-Dmt: The repeated acidic deprotection steps in Boc-SPPS can lead to protonation of the growing peptide chain, which may help to reduce aggregation and improve solvation, potentially favoring the coupling of subsequent hindered amino acids.
-
N-Fmoc-Dmt: In Fmoc-SPPS, the neutral conditions of the peptide-resin after deprotection and neutralization can sometimes lead to peptide aggregation, which can be particularly problematic for sequences containing multiple hydrophobic or bulky residues. However, the use of advanced coupling reagents like HATU or HCTU in conjunction with a suitable base like DIPEA can significantly improve coupling efficiency.
Potential Side Reactions:
-
N-Boc-Dmt: The primary concern during Boc-SPPS is acid-catalyzed side reactions. The strong acid used for final cleavage (HF) requires specialized equipment and careful handling. Incomplete cleavage can also be an issue.
-
N-Fmoc-Dmt: The base-labile nature of the Fmoc group can lead to side reactions such as aspartimide formation if an aspartic acid residue is present in the sequence.[1][2] Additionally, diketopiperazine formation can occur at the dipeptide stage.[2] For Dmt itself, the primary challenge remains incomplete coupling due to steric hindrance.
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of these challenging amino acids. Below are generalized protocols for the coupling of N-Boc-Dmt and N-Fmoc-Dmt in manual SPPS.
Experimental Protocol: Coupling of N-Boc-2,6-Dimethyl-L-tyrosine
This protocol assumes a standard Boc-SPPS workflow on a Merrifield or similar resin.
1. Resin Preparation:
- Swell the resin in dichloromethane (DCM) for 30-60 minutes.
- Perform Nα-Boc deprotection using 50% TFA in DCM for 20-30 minutes.
- Wash the resin with DCM.
- Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
- Wash the resin with DCM and then with dimethylformamide (DMF).
2. Coupling Reaction:
- Dissolve N-Boc-2,6-Dimethyl-L-tyrosine (2-4 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
- Add the activated amino acid solution to the resin.
- Add DIEA (4-6 equivalents) to initiate coupling.
- Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.
- Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling. If the test is positive, a second coupling may be necessary.
3. Washing:
- Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Experimental Protocol: Coupling of N-Fmoc-2,6-Dimethyl-L-tyrosine
This protocol outlines the coupling of N-Fmoc-Dmt using a standard Fmoc/tBu strategy on a Rink Amide or similar resin.
1. Resin Preparation:
- Swell the resin in DMF for 30-60 minutes.
- Perform Nα-Fmoc deprotection using 20% piperidine in DMF for 10-20 minutes.
- Wash the resin thoroughly with DMF.
2. Coupling Reaction:
- In a separate vessel, dissolve N-Fmoc-2,6-Dimethyl-L-tyrosine (3-5 equivalents), a highly efficient coupling reagent such as HATU or HCTU (3-5 equivalents), and an additive like HOAt or HOBt (3-5 equivalents) in DMF.
- Add a non-nucleophilic base such as DIEA or 2,4,6-collidine (6-10 equivalents) to the activation mixture.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or double coupling may be required.[3]
- Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
3. Washing:
- Wash the resin extensively with DMF to remove all soluble reagents.
Visualization of SPPS Strategies and Key Molecules
To better illustrate the concepts discussed, the following diagrams outline the experimental workflows and chemical structures.
Conclusion and Recommendations
The choice between N-Boc-2,6-Dimethyl-L-tyrosine and N-Fmoc-2,6-Dimethyl-L-tyrosine for SPPS is not straightforward and depends heavily on the specific peptide sequence, the available laboratory equipment, and the expertise of the researcher.
-
N-Fmoc-2,6-Dimethyl-L-tyrosine is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and allow for a fully orthogonal protection strategy. This often translates to higher purity of the crude peptide. However, the potential for aggregation in certain sequences and the need for highly efficient (and often more expensive) coupling reagents to overcome steric hindrance are important considerations.
-
N-Boc-2,6-Dimethyl-L-tyrosine remains a robust option, particularly for sequences prone to aggregation, as the acidic deprotection steps can help maintain good solvation of the peptide-resin. The primary drawback is the requirement for strong, hazardous acids like HF for the final cleavage, which necessitates specialized equipment and safety protocols.
For the synthesis of peptides containing the sterically demanding 2,6-dimethyl-L-tyrosine, careful optimization of coupling conditions is paramount regardless of the chosen strategy. Double coupling, extended reaction times, and the use of high-potency activating agents are often required to achieve satisfactory results. Ultimately, a pilot synthesis on a small scale is recommended to determine the optimal conditions for a specific target peptide.
References
A Comparative Analysis of Dmt and Dft in Opioid Peptides: Enhancing Bioactivity and Receptor Selectivity
For researchers, scientists, and drug development professionals, the strategic modification of amino acids in opioid peptides is a critical avenue for optimizing therapeutic potential. This guide provides a detailed comparison of two such modifications: the incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) versus 3',5'-difluoro-L-tyrosine (Dft). By examining their respective impacts on bioactivity, receptor affinity, and functional outcomes, this document serves as a comprehensive resource for informed decision-making in peptide-based drug design.
The substitution of the N-terminal tyrosine residue in opioid peptides with synthetic analogues like Dmt and Dft has emerged as a powerful strategy to enhance pharmacological properties. These modifications can profoundly influence receptor binding, potency, and selectivity, ultimately shaping the therapeutic profile of the resulting peptide. This guide synthesizes available experimental data to provide a clear comparison of Dmt and Dft in the context of opioid peptide bioactivity.
Quantitative Comparison of Bioactivity
The introduction of Dmt or Dft in place of Tyrosine at the first position of opioid peptides leads to significant and varied changes in their pharmacological profiles. The following tables summarize the quantitative data from receptor binding assays and in vitro functional assays, offering a direct comparison of their effects on mu (µ) and delta (δ) opioid receptor interactions.
Table 1: Opioid Receptor Binding Affinity (Ki, nM) of Dmt- and Dft-Modified Peptides Compared to Tyrosine
| Peptide/Pseudopeptide Lead Compound | Modification at Position 1 | δ-Receptor Affinity (Ki, nM) | µ-Receptor Affinity (Ki, nM) | δ-Selectivity (Ki µ/Ki δ) |
| Highly Selective δ Agonist (1) | Dmt | 0.12 | >10000 | >83333 |
| Dft | 0.15 | >10000 | >66667 | |
| Tyr | 0.13 | >10000 | >76923 | |
| Less Selective δ Agonist (4) | Dmt | 0.8 | 15 | 19 |
| Dft | 25 | 250 | 10 | |
| Tyr | 23 | 300 | 13 | |
| Deltorphin B (9) | Dmt | 0.18 | 1.2 | 6.7 |
| Dft | 0.20 | 15 | 75 | |
| Tyr | 0.22 | 20 | 91 | |
| Non-selective Antagonist (10) | Dmt | 1.8 | 1.5 | 0.83 |
| Dft | >1000 | >1000 | - | |
| Tyr | >1000 | >1000 | - | |
| Selective δ Antagonist (13) | Dmt | 0.08 | 120 | 1500 |
| Dft | >1000 | >1000 | - | |
| Tyr | >1000 | >1000 | - | |
| Selective δ Inverse Agonist (16) | Dmt | 0.15 | 800 | 5333 |
| Dft | >1000 | >1000 | - | |
| Tyr | >1000 | >1000 | - |
Data synthesized from a study evaluating the interchange of Dmt, Dft, and Tyr in various opioid lead compounds.[1]
Table 2: In Vitro Functional Bioactivity of Dmt- and Dft-Modified Peptides
| Peptide/Pseudopeptide Lead Compound | Modification at Position 1 | Mouse Vas Deferens (MVD) Assay (δ-receptor) |
| IC50 (nM) or pA2 | ||
| Highly Selective δ Agonist (1) | Dmt | 0.12 (IC50) |
| Dft | 8.95 (pA2) | |
| Tyr | 8.85 (pA2) | |
| Less Selective δ Agonist (4) | Dmt | 1.5 (IC50) |
| Dft | 20 (IC50) | |
| Tyr | 18 (IC50) | |
| Deltorphin B (9) | Dmt | 0.25 (IC50) |
| Dft | 0.30 (IC50) | |
| Tyr | 0.35 (IC50) |
Data from the same comparative study, highlighting the functional consequences of these modifications.[1]
Key Observations from Comparative Data
The data reveals that the substitution of Dmt or Dft for Tyrosine can lead to dramatic shifts in bioactivity, and the effect is highly dependent on the parent peptide's structure.[1]
-
Dmt's Potency Enhancement: In several instances, particularly in agonist peptides, the incorporation of Dmt leads to a significant increase in both binding affinity and functional potency, often by orders of magnitude.[2][3] For example, in the less selective δ agonist (4), Dmt substitution results in a nearly 30-fold increase in δ receptor affinity compared to Dft or Tyr.[1]
-
Dft and Tyr Similarity: Generally, peptides modified with Dft exhibit a pharmacological profile more similar to their Tyrosine-containing counterparts.[1] This is observed in both the highly selective δ agonist (1) and the less selective δ agonist (4), where the binding affinities and functional activities of Dft and Tyr analogs are comparable.[1]
-
Context-Dependent Effects: The impact of Dmt is not universally enhancing. In the case of the highly selective δ agonist (1), replacing Dmt with Dft or Tyr converts the molecule from a potent agonist to a potent antagonist.[1] This highlights the nuanced role of the 2',6'-dimethyl substitution in dictating the functional outcome at the receptor.
-
Selectivity Modulation: Dmt can also influence receptor selectivity. In Deltorphin B, the introduction of Dmt leads to a notable increase in µ-receptor affinity and functional bioactivity compared to Dft or Tyr, thereby reducing its δ-selectivity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Dmt and Dft bioactivity.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of Dmt- and Dft-containing peptides to displace a radiolabeled ligand from µ and δ opioid receptors.
Materials:
-
Membrane preparations from cells expressing either human µ-opioid receptors (hMOP) or human δ-opioid receptors (hDOP).
-
Radioligands: [³H]DAMGO for µ-receptors and [³H]DPDPE or [³H]Naltrindole for δ-receptors.
-
Test peptides (Dmt- and Dft-modified and parent peptides).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays: Mouse Vas Deferens (MVD) and Guinea Pig Ileum (GPI)
These isolated tissue assays are used to assess the functional potency and efficacy of opioid peptides as agonists or antagonists. The MVD is rich in δ-opioid receptors, while the GPI primarily expresses µ-opioid receptors.
Objective: To measure the ability of Dmt- and Dft-containing peptides to inhibit electrically induced contractions in the MVD and GPI, indicating δ- and µ-receptor agonism, respectively. For antagonists, the ability to reverse the inhibitory effect of a known agonist is measured.
Materials:
-
Male mice (for MVD) or guinea pigs (for GPI).
-
Organ bath setup with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Electrodes for electrical field stimulation.
-
Isotonic transducers to measure tissue contractions.
-
Data acquisition system.
-
Test peptides and reference agonists/antagonists.
Procedure:
-
The vas deferens or a segment of the ileum is dissected and mounted in the organ bath.
-
The tissue is subjected to electrical field stimulation to induce regular contractions.
-
Cumulative concentrations of the test peptide are added to the organ bath, and the resulting inhibition of contractions is recorded.
-
The IC50 value (the concentration of the peptide that produces 50% of its maximal inhibitory effect) is determined from the concentration-response curve.
-
For antagonists, a fixed concentration of a known agonist is added to the bath, and then increasing concentrations of the antagonist are added to determine its ability to reverse the agonist-induced inhibition. The pA2 value, a measure of antagonist potency, is then calculated.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the opioid receptor signaling pathway, a typical experimental workflow for bioactivity assessment, and the logical relationship between amino acid modification and the resulting pharmacological profile.
Caption: Opioid Receptor Signaling Pathway
Caption: Bioactivity Assessment Workflow
Caption: Dmt/Dft Modification Effects
References
- 1. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
Dmt vs. L-Tyrosine in Peptides: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced differences between incorporating 2',6'-dimethyl-L-tyrosine (Dmt) versus the natural L-Tyrosine in peptides is critical for designing potent and selective therapeutics. This guide provides an objective comparison of their impact on peptide activity, supported by experimental data, detailed protocols, and visual representations of key biological processes.
The substitution of L-Tyrosine (Tyr) with the synthetic amino acid Dmt has become a widely adopted strategy in peptide drug design, particularly in the field of opioid research.[1][2] This modification, characterized by the presence of two methyl groups on the phenolic ring of tyrosine, can profoundly alter a peptide's pharmacological profile, influencing its receptor binding affinity, selectivity, and functional activity.[3][4][5] Generally, the incorporation of Dmt enhances receptor affinity and biological potency compared to the corresponding L-Tyrosine-containing peptides.[3][4]
Impact on Receptor Binding and Functional Activity: A Data-Driven Comparison
The substitution of L-Tyrosine with Dmt can lead to significant changes in a peptide's interaction with its target receptor. These alterations are often context-dependent, varying with the peptide sequence and the receptor subtype.[1][6] Below are tables summarizing the quantitative data from studies on various opioid peptide analogs, illustrating the structure-activity relationship (SAR) of Dmt versus L-Tyrosine.
Deltorphin Analogs
Deltorphins are potent and selective agonists for the delta-opioid receptor. The substitution of the N-terminal L-Tyrosine with Dmt in deltorphin B resulted in a remarkable shift in receptor selectivity, yielding a peptide with high affinity for both mu- and delta-opioid receptors.[7][8]
| Peptide | δ-Opioid Receptor Binding (Ki, nM) | µ-Opioid Receptor Binding (Ki, nM) | δ-Selectivity (Ki µ/Ki δ) | Reference |
| H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2 (Deltorphin B) | 0.33 | 102 | 309 | [1] |
| H-Dmt-D-Ala-Phe-Glu-Val-Val-Gly-NH2 ([Dmt¹]Deltorphin B) | 0.28 | 0.45 | 1.6 | [1][7] |
Table 1: Comparison of Receptor Binding Affinities of Deltorphin B and its Dmt¹ Analog.
Dermorphin Analogs
Dermorphin is a potent mu-opioid receptor agonist. The incorporation of Dmt in a dermorphin analog, [Dmt¹]DALDA, resulted in a significant increase in potency compared to morphine.[9]
| Peptide | Analgesic Potency (vs. Morphine) | Receptor Selectivity | Reference |
| Morphine | 1x | µ-opioid agonist | [9] |
| [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) | ~5000x (supraspinal) | Highly selective µ-opioid agonist | [9] |
Table 2: Comparison of Analgesic Potency of [Dmt¹]DALDA and Morphine.
Dmt-Tic Pharmacophore Peptides
The Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a key motif in many delta-opioid receptor ligands.[5][10] Interestingly, subtle changes in the peptide sequence C-terminal to this pharmacophore can switch the activity from potent agonism to antagonism.[1][6]
| Peptide | δ-Opioid Receptor Functional Activity (MVD, IC₅₀/pA₂) | Receptor Profile | Reference |
| H-Dmt-Tic-Asp-Bid | IC₅₀ = 0.12 nM | Potent and selective δ-agonist | [1][6] |
| H-Tyr-Tic-Asp-Bid | pA₂ = 8.85 | Potent and selective δ-antagonist | [1][6] |
Table 3: Functional Activity Switch in Dmt-Tic Pharmacophore Peptides with Tyr/Dmt Substitution.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Dmt- and L-Tyrosine-containing peptides for opioid receptors.
Materials:
-
Cell membranes expressing the target opioid receptor (e.g., CHO-K1 cells stably expressing human µ- or δ-opioid receptors).
-
Radioligand specific for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).
-
Test peptides (Dmt- and L-Tyrosine-containing analogs).
-
Non-specific binding control (e.g., naloxone).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test peptides.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer, unlabeled test peptide, or non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]
In Vitro Functional Bioassays: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD)
These isolated tissue assays are used to assess the functional activity (agonist or antagonist) of opioid peptides. The GPI assay is primarily used for µ-opioid receptor activity, while the MVD assay is used for δ-opioid receptor activity.[12]
Objective: To determine the potency (IC₅₀ for agonists) and efficacy of Dmt- and L-Tyrosine-containing peptides.
Procedure:
-
Isolate the guinea pig ileum or mouse vas deferens tissue and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Electrically stimulate the tissue to induce contractions.
-
Add cumulative concentrations of the test peptide to the organ bath and record the inhibition of the electrically induced contractions.
-
For antagonists, pre-incubate the tissue with the antagonist before adding a known agonist and measure the shift in the agonist's concentration-response curve.
-
Construct concentration-response curves and determine the IC₅₀ (for agonists) or pA₂ (for antagonists) values.
cAMP Functional Assay for Gαi-Coupled Receptors
Opioid receptors are Gαi-coupled GPCRs, and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][14]
Objective: To measure the effect of Dmt- and L-Tyrosine-containing peptides on adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.
Materials:
-
Cells stably expressing the opioid receptor of interest (e.g., HEK293 cells).
-
Test peptides.
-
Forskolin (an adenylyl cyclase activator).
Procedure:
-
Seed the cells in a multi-well plate and incubate overnight.
-
Pre-treat the cells with the test peptides at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format provided by the cAMP assay kit.
-
For agonists, a decrease in forskolin-stimulated cAMP levels will be observed.
-
For antagonists, the ability of the peptide to block the agonist-induced decrease in cAMP will be measured.
-
Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the concentration-response curves.
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the structure-activity relationship of 2',6'-dimethyl-l-tyrosine (Dmt) derivatives: bioactivity profile of H-Dmt-NH-CH(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid receptor selectivity alteration by single residue replacement: synthesis and activity profile of [Dmt1]deltorphin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A new opioid designed multiple ligand derived from the μ opioid agonist endomorphin-2 and the δ opioid antagonist pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Profile of Peptides with Dmt in Position 1
The substitution of the N-terminal tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) in opioid peptides has emerged as a pivotal strategy in medicinal chemistry for enhancing pharmacological activity. This modification significantly influences receptor binding affinity, functional potency, and in vivo efficacy. This guide provides a comparative analysis of the pharmacological profiles of prominent peptides featuring Dmt in position 1, supported by experimental data and detailed methodologies.
Enhanced Receptor Affinity and Agonist Potency
Incorporating Dmt at position 1 of opioid peptides generally leads to a marked increase in affinity and potency, particularly for the mu-opioid receptor (MOR). The dimethyl groups on the tyrosine ring are thought to restrict the conformational flexibility of the peptide, favoring a bioactive conformation for receptor interaction.[1][2] This structural constraint is a driving force for the high potency and agonist activity observed in these analogues.[3][4]
Case Study: [Dmt¹]DALDA
A prime example is [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), a dermorphin-derived tetrapeptide.[1][5] The replacement of Tyr¹ with Dmt¹ in the parent peptide DALDA results in a dramatic enhancement of its pharmacological properties.
-
Receptor Binding: [Dmt¹]DALDA exhibits a 27-fold increase in binding affinity for the human MOR compared to DALDA.[3] It also demonstrates high affinity for the rat MOR and high selectivity over delta (δ) and kappa (κ) opioid receptors.[1][3]
-
Functional Activity: In functional assays, [Dmt¹]DALDA is a full and highly potent MOR agonist. It shows a staggering 292-fold increase in agonist potency over DALDA in inducing G-protein activation.[3][4] In the classic guinea-pig ileum (GPI) bioassay, it is 180 times more potent than DALDA.[3][4]
-
In Vivo Efficacy: When administered systemically, [Dmt¹]DALDA is over 200-fold more potent as an analgesic than morphine in the mouse radiant heat tail-flick assay.[5] Unlike DALDA, [Dmt¹]DALDA can cross the blood-brain barrier to produce systemic analgesia.[3]
Other Dmt¹-Containing Peptides
The enhancing effect of Dmt¹ is not limited to the DALDA scaffold.
-
[L-Dmt¹]Enkephalin: This analogue shows a 356-fold increase in binding affinity at the µ-receptor and a 46-fold increase at the δ-receptor compared to Leu-enkephalin.[6] Its activity is also dramatically increased in both GPI (187-fold) and mouse vas deferens (MVD) (131-fold) assays.[6]
-
[L-Dmt¹]YRFB: Similarly, this peptide exhibits a 69-fold increase in µ-receptor binding and a 341-fold increase in δ-receptor binding compared to its Tyr¹ parent.[6]
-
Dmt-Tic Pharmacophore: The introduction of Dmt in conjunction with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has led to the development of potent δ-opioid receptor antagonists.[7]
While Dmt¹ substitution generally enhances affinity for multiple opioid receptor subtypes, the magnitude of this enhancement can vary, sometimes leading to reduced receptor selectivity compared to the parent peptide.[2][6]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of selected Dmt¹-containing peptides and their comparators.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Peptide | Mu (μ) | Delta (δ) | Kappa (κ) | μ/δ/κ Selectivity Ratio | Source |
| [Dmt¹]DALDA | 0.051 | 2100 | 2200 | 1 / 41176 / 43137 | [3] |
| DALDA | 1.39 | >10000 | >10000 | - | [3] |
| DAMGO | 0.28 | 1900 | 8800 | 1 / 6786 / 31429 | [3] |
| [Dmt¹]DALDA (rat brain) | 0.143 | 2100 | 22.3 | 1 / 14700 / 156 | [1] |
| [L-Dmt¹]Enkephalin | 0.21 | 2.1 | - | - | [6] |
| Leu-Enkephalin | 74.5 | 96.0 | - | - | [6] |
| [L-Dmt¹]YRFB | 0.20 | 2.3 | - | - | [6] |
| YRFB | 13.8 | 785 | - | - | [6] |
Kᵢ values represent the inhibitory constant, with lower values indicating higher binding affinity.
Table 2: Functional Agonist Potency (EC₅₀/IC₅₀, nM)
| Peptide | Assay | Potency (nM) | Efficacy | Source |
| [Dmt¹]DALDA | [³⁵S]GTPγS Binding | 0.07 | Full Agonist | [3] |
| DALDA | [³⁵S]GTPγS Binding | 20.46 | Full Agonist | [3] |
| DAMGO | [³⁵S]GTPγS Binding | 2.45 | Full Agonist | [3] |
| [L-Dmt¹]Enkephalin | Guinea Pig Ileum (GPI) | 0.28 | - | [6] |
| Leu-Enkephalin | Guinea Pig Ileum (GPI) | 52.4 | - | [6] |
| [L-Dmt¹]Enkephalin | Mouse Vas Deferens (MVD) | 0.61 | - | [6] |
| Leu-Enkephalin | Mouse Vas Deferens (MVD) | 80.1 | - | [6] |
| [L-Dmt¹]YRFB | Guinea Pig Ileum (GPI) | 0.13 | - | [6] |
| YRFB | Guinea Pig Ileum (GPI) | 5.95 | - | [6] |
| [L-Dmt¹]YRFB | Mouse Vas Deferens (MVD) | 1.7 | - | [6] |
| YRFB | Mouse Vas Deferens (MVD) | 301 | - | [6] |
EC₅₀/IC₅₀ values represent the concentration required to elicit 50% of the maximal response, with lower values indicating higher potency.
Signaling Pathways and Experimental Visualizations
Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by a Dmt¹-containing peptide agonist initiates a signaling cascade primarily through the inhibitory G-protein (Gᵢ/Gₒ).[6][8] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia.[5][9]
A typical experimental workflow to determine the binding affinity of these peptides involves a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological profiles of these peptides. Below are summaries of key experimental protocols.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Membrane Preparation: Crude membrane fractions are prepared from cells or tissues stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells). Protein concentration is determined via a suitable assay (e.g., BCA assay).[3]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains:
-
Receptor Source: A fixed amount of cell membrane preparation.
-
Radioligand: A fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO for MOR), typically at or below its Kₔ value.
-
Competitor: Varying concentrations of the unlabeled test peptide (e.g., [Dmt¹]DALDA).
-
Controls: "Total binding" wells (no competitor) and "non-specific binding" wells (a high concentration of a non-labeled ligand like naloxone) are included.[3]
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test peptide that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation by an agonist.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[2] The amount of incorporated [³⁵S]GTPγS is proportional to the level of G-protein activation.[2][10]
-
Procedure:
-
Cell membranes expressing the receptor are incubated with various concentrations of the agonist peptide.
-
GDP and [³⁵S]GTPγS are added to the reaction mixture.
-
After incubation (e.g., 60 minutes at 30°C), the reaction is stopped by filtration.
-
The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.[2]
Isolated Tissue Bioassays (Guinea Pig Ileum & Mouse Vas Deferens)
These classic pharmacology assays measure the functional consequence of opioid receptor activation in a physiological context.
-
Principle: Opioid agonists inhibit the electrically-evoked contractions of these smooth muscle preparations by inhibiting neurotransmitter release. The guinea pig ileum is rich in µ-opioid receptors, while the mouse vas deferens primarily contains δ-opioid receptors, though µ- and κ-receptors are also present.[4][6][11]
-
Procedure:
-
A segment of the tissue (ileum or vas deferens) is mounted in an organ bath containing a physiological salt solution and maintained at 37°C.
-
The tissue is subjected to electrical field stimulation to induce regular contractions.
-
Cumulative concentrations of the test peptide are added to the organ bath.
-
The inhibitory effect on the contraction amplitude is recorded.
-
-
Data Analysis: The concentration of the peptide that produces 50% of the maximum inhibition (IC₅₀) is determined from the concentration-response curve.
Conclusion
The substitution of Tyr¹ with Dmt is a highly effective strategy for creating potent and systemically active opioid peptides. The resulting analogues, particularly [Dmt¹]DALDA, display significantly enhanced binding affinities and functional potencies at the mu-opioid receptor compared to their parent compounds. This makes them valuable pharmacological tools for research and potential leads for the development of novel analgesics. The comprehensive pharmacological profiling using a combination of binding and functional assays, as detailed in this guide, is essential for elucidating the structure-activity relationships that govern their enhanced activity.
References
- 1. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Use of the mouse vas deferens to determine mu, delta, and kappa receptor affinities of opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Dmt Incorporation in Peptides: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation, such as 2,6-dimethyl-L-tyrosine (Dmt), into a peptide sequence is a critical step in ensuring the synthesis of the desired molecule. The unique structural properties of Dmt, often introduced to enhance receptor affinity, selectivity, or enzymatic stability, necessitate rigorous analytical validation.[1][2][3] This guide provides a comparative overview of the primary analytical methods used for this purpose, complete with experimental protocols, data presentation, and workflow visualizations to aid in the selection of the most appropriate techniques.
Overview of Analytical Strategies
A multi-faceted approach is typically employed to unequivocally confirm the incorporation of Dmt into a peptide. This involves a combination of methods that provide information on the peptide's mass, sequence, and amino acid composition. The most commonly utilized techniques are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Amino Acid Analysis (AAA), High-Performance Liquid Chromatography (HPLC), and Edman Degradation. Each method offers distinct advantages and limitations in the context of analyzing Dmt-containing peptides.
Mass Spectrometry (MS)
Mass spectrometry is arguably the most powerful and widely used technique for the initial confirmation of successful peptide synthesis. It provides a direct measurement of the molecular weight of the peptide, which should correspond to the theoretical mass calculated with the inclusion of the Dmt residue.
Key Advantages:
-
High Sensitivity: Requires only picomole to femtomole amounts of sample.
-
High Accuracy: Modern mass analyzers can determine the molecular weight with high precision, easily distinguishing the mass of Dmt from other amino acids.
-
Sequence Information: Tandem MS (MS/MS) experiments can provide fragmentation data that helps to confirm the amino acid sequence, including the position of the Dmt residue.[4]
Limitations:
-
Isomeric Discrimination: May not distinguish between isomers with the same mass.
-
Complex Spectra: Fragmentation of larger peptides can lead to complex spectra that are challenging to interpret.
Experimental Protocol: LC-MS/MS Analysis of a Dmt-Containing Peptide
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation: Inject 5 µL of the sample onto a C18 reversed-phase HPLC column (e.g., Vydac C18, 4.6 x 250 mm, 5 µm).[5] Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% formic acid) at a flow rate of 1 mL/min.
-
Mass Spectrometric Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) source of a mass spectrometer.
-
Acquire full scan MS data in positive ion mode over a mass-to-charge (m/z) range that includes the expected protonated molecular ions of the peptide (e.g., [M+H]⁺, [M+2H]²⁺).
-
Perform tandem MS (MS/MS) on the most abundant precursor ion corresponding to the Dmt-containing peptide. Use collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Compare the observed molecular weight from the full scan MS with the theoretical molecular weight of the Dmt-peptide.
-
Analyze the MS/MS spectrum to identify b- and y-type fragment ions that confirm the amino acid sequence and the location of the Dmt residue. The mass difference between adjacent fragment ions should correspond to the mass of the amino acid residue at that position.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, making it a powerful tool for structural elucidation and confirming the presence of the Dmt residue. The characteristic signals from the two methyl groups on the tyrosine ring of Dmt are particularly diagnostic.[6][7][8]
Key Advantages:
-
Unambiguous Structure Confirmation: Provides detailed information on the covalent structure and conformation of the peptide.
-
Specific Dmt Signature: The two methyl groups of Dmt give rise to a distinct singlet in the ¹H NMR spectrum, providing a clear marker for its presence.[6]
-
Solution-State Structure: Can provide insights into the three-dimensional structure of the peptide in solution.
Limitations:
-
Lower Sensitivity: Requires higher sample concentrations (millimolar range) compared to MS.
-
Complex Spectra for Larger Peptides: Spectral overlap can make interpretation difficult for larger peptides.
-
Requires Expertise: Data acquisition and interpretation require specialized knowledge.
Experimental Protocol: ¹H NMR of a Dmt-Containing Peptide
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Set the spectral width to cover the expected chemical shift range for all protons in the peptide (typically 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic singlet corresponding to the six protons of the two methyl groups on the Dmt aromatic ring. This signal is typically observed in the range of 2.3-2.4 ppm in DMSO-d₆.[6]
-
Assign other resonances in the spectrum to confirm the presence of other amino acid residues in the peptide.
-
Amino Acid Analysis (AAA)
Amino acid analysis is a quantitative technique used to determine the amino acid composition of a peptide. After hydrolysis of the peptide into its constituent amino acids, the individual amino acids are separated and quantified. This method can confirm the presence of Dmt and its stoichiometry relative to the other amino acids in the peptide.[9][10][11]
Key Advantages:
-
Quantitative: Provides the relative ratios of the amino acids in the peptide.
-
Confirms Composition: Verifies that the correct amino acids are present in the expected proportions.
Limitations:
-
Destructive: The peptide is hydrolyzed and cannot be recovered.
-
No Sequence Information: Does not provide information about the order of the amino acids.
-
Requires a Dmt Standard: Accurate quantification of Dmt requires a purified Dmt standard for calibration.
Experimental Protocol: Amino Acid Analysis of a Dmt-Containing Peptide
-
Hydrolysis:
-
Place a known amount of the peptide (e.g., 100 µg) into a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[10]
-
After hydrolysis, cool the tube and remove the HCl by evaporation under vacuum.
-
-
Derivatization (Pre-column):
-
Reconstitute the amino acid hydrolysate in a suitable buffer.
-
Derivatize the amino acids with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids, which can be detected by UV absorbance.
-
-
Chromatographic Separation and Quantification:
-
Inject the derivatized amino acid mixture onto a reversed-phase HPLC column.
-
Separate the PTC-amino acids using a gradient of an appropriate mobile phase (e.g., acetate buffer and acetonitrile).
-
Detect the eluting PTC-amino acids by UV absorbance at 254 nm.
-
Identify and quantify each amino acid, including Dmt, by comparing the retention time and peak area to those of a standard mixture of amino acids containing a known amount of Dmt.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a primary tool for the purification and purity assessment of synthetic peptides. The retention time of a peptide in RP-HPLC is influenced by its amino acid composition. The incorporation of the hydrophobic Dmt residue will typically lead to a noticeable increase in the retention time compared to a similar peptide containing a less hydrophobic amino acid like tyrosine.
Key Advantages:
-
Purity Assessment: Provides a reliable measure of the purity of the synthetic peptide.
-
Indirect Confirmation of Incorporation: A significant shift in retention time can be a strong indicator of successful Dmt incorporation.
-
Preparative Capabilities: Can be used to purify the Dmt-containing peptide from byproducts.
Limitations:
-
Not Definitive: Retention time alone is not definitive proof of incorporation, as other modifications could also alter retention.
-
Sequence Dependent: The effect of Dmt on retention time will vary depending on the overall peptide sequence.
Experimental Protocol: RP-HPLC Analysis of a Dmt-Containing Peptide
-
Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Chromatographic Analysis:
-
Inject the sample onto a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Elute the peptide using a linear gradient of acetonitrile (Solvent B) in water with 0.1% trifluoroacetic acid (TFA) (Solvent A). For example, a gradient of 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector at 220 nm and/or 280 nm.
-
-
Data Analysis:
-
Determine the retention time of the main peptide peak.
-
If available, compare this retention time to that of a control peptide lacking Dmt to observe the expected hydrophobic shift. The peak should be sharp and symmetrical, indicating a pure compound.
-
Edman Degradation
Edman degradation is a classical method for sequencing peptides from the N-terminus. In each cycle, the N-terminal amino acid is chemically derivatized, cleaved from the peptide, and identified. This method can directly confirm the position of a Dmt residue if it is within the first 30-50 residues from the N-terminus.[12][13][14]
Key Advantages:
-
Direct Sequencing: Provides direct confirmation of the amino acid sequence from the N-terminus.
-
Positional Information: Can pinpoint the exact location of the Dmt residue in the sequence.
Limitations:
-
Limited Read Length: Typically effective for up to 30-50 residues.
-
N-terminal Blockage: Will not work if the N-terminus of the peptide is chemically modified.
-
Requires Specialized Equipment: Automated Edman sequencers are required for efficient analysis.
-
Requires a Dmt-PTH Standard: Identification of the Dmt residue requires a standard of the phenylthiohydantoin (PTH) derivative of Dmt.
Experimental Protocol: Edman Degradation of a Dmt-Containing Peptide
-
Sample Preparation: Immobilize the purified peptide on a suitable support membrane (e.g., PVDF).
-
Automated Sequencing:
-
Place the membrane in an automated protein sequencer.
-
The instrument performs sequential cycles of the Edman chemistry:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal residue is cleaved from the peptide chain using trifluoroacetic acid.
-
Conversion: The cleaved residue is converted to the more stable phenylthiohydantoin (PTH)-amino acid.
-
-
-
PTH-Amino Acid Identification:
-
The PTH-amino acid from each cycle is automatically injected onto an HPLC system.
-
The PTH-amino acid is identified by comparing its retention time to a chromatogram of known PTH-amino acid standards, which must include the PTH-Dmt standard.
-
Comparative Summary of Analytical Methods
| Method | Information Provided | Sensitivity | Sample Requirement | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular Weight, Sequence (MS/MS) | High (pmol-fmol) | Low | Fast, accurate mass, provides sequence data | Does not distinguish isomers, complex fragmentation |
| NMR Spectroscopy | Covalent Structure, Conformation | Low (µmol-mmol) | High | Unambiguous structure, specific Dmt signature | Low sensitivity, complex spectra for large peptides |
| Amino Acid Analysis (AAA) | Amino Acid Composition & Ratio | Medium (nmol) | Moderate | Quantitative, confirms composition | Destructive, no sequence info, requires standard |
| HPLC | Purity, Hydrophobicity | Medium (nmol) | Moderate | Excellent for purity, indirect confirmation | Not definitive proof of incorporation |
| Edman Degradation | N-terminal Sequence | High (pmol) | Low | Direct sequencing, positional information | Limited read length, N-terminal blockage |
Visualizing the Workflow and Logic
The selection and sequence of analytical methods are crucial for an efficient and thorough confirmation of Dmt incorporation. The following diagrams illustrate a typical workflow and the logical relationship between the information provided by each technique.
Caption: General workflow for synthesis and analysis of Dmt-containing peptides.
Caption: Logical relationships between analytical methods and the evidence they provide.
Conclusion
Confirming the successful incorporation of Dmt into a synthetic peptide requires a suite of orthogonal analytical techniques. While mass spectrometry and HPLC are indispensable for initial verification of molecular weight and purity, they should be complemented by methods that provide more detailed structural and compositional information. NMR spectroscopy offers the most definitive structural confirmation, while amino acid analysis provides quantitative compositional data. For peptides where the N-terminal sequence is critical, Edman degradation remains a valuable tool. By employing a combination of these methods, researchers can be confident in the identity and quality of their Dmt-containing peptides, paving the way for accurate downstream biological and pharmacological studies.
References
- 1. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Tandem mass spectrometry analysis of synthetic opioid peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a potent and selective 18F-labeled δ-opioid receptor antagonist derived from the Dmt-Tic pharmacophore for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. ehu.eus [ehu.eus]
- 14. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
A Comparative Guide to the Receptor Binding Affinity of Dmt-Containing Analogues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt), a synthetic amino acid analogue, has been a pivotal strategy in the development of potent and selective ligands for various G protein-coupled receptors (GPCRs), most notably opioid receptors. The steric hindrance provided by the two methyl groups on the tyrosine ring restricts the conformational flexibility of the peptide, often leading to enhanced binding affinity and receptor selectivity. This guide provides a comparative analysis of the receptor binding affinities of prominent Dmt-containing analogues, supported by experimental data and detailed methodologies.
Quantitative Receptor Binding Affinity Data
The binding affinities of various Dmt-containing analogues for mu (µ), delta (δ), and kappa (κ) opioid receptors have been determined using in vitro radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Analogue | Receptor | Binding Affinity (Ki, nM) | Source |
| [Dmt¹]DALDA | Human Mu (µ) Opioid Receptor | 0.199 | [1] |
| Human Delta (δ) Opioid Receptor | ~1990 | [1] | |
| Human Kappa (κ) Opioid Receptor | ~5.17 | [1] | |
| DALDA | Rat Mu (µ) Opioid Receptor | 1.69 | [2] |
| Dmt-Tic Pharmacophore Dimer | Delta (δ) Opioid Receptor | 0.06 - 1.53 | [3] |
| Mu (µ) Opioid Receptor | 1.37 - 5.72 | [3] | |
| H-Dmt-Tic-NH-CH(CH₂-Bid)COOH | Delta (δ) Opioid Receptor | 0.042 | |
| Ligand 16 (Dmt-substituted enkephalin-like structure) | Mu (µ) Opioid Receptor | 0.4 | [4] |
| Delta (δ) Opioid Receptor | 0.4 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented binding affinity data.
Radioligand Competitive Binding Assay for Opioid Receptors
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the opioid receptor of interest (e.g., HEK293 cells) to confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ-opioid receptors), and the membrane preparation.
-
Non-specific Binding: A high concentration of a non-labeled universal opioid antagonist (e.g., naloxone), the radioligand, and the membrane preparation.
-
Competitive Binding: Serial dilutions of the Dmt-containing analogue, the radioligand, and the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of an agonist to activate G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
1. Membrane Preparation:
-
Follow the same procedure as for the radioligand binding assay to obtain a membrane preparation containing the opioid receptor of interest.
2. Assay Procedure:
-
In a 96-well plate, add the following components:
-
Membrane preparation.
-
Assay buffer containing GDP (to ensure G-proteins are in their inactive state).
-
Serial dilutions of the Dmt-containing analogue (agonist).
-
[³⁵S]GTPγS.
-
-
Incubate the plate at 30°C for 60 minutes.
3. Filtration and Detection:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration.
-
Use non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of opioid receptors and the workflow for determining receptor binding affinity.
Caption: General G-protein signaling pathway of opioid receptors.
Caption: Workflow for determining receptor binding affinity.
References
The Enhanced In Vivo Performance of Peptides Incorporating 2',6'-Dimethyl-L-tyrosine Over Native Tyrosine: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. A key strategy in this pursuit is the substitution of native amino acids with synthetic analogs. This guide provides a comprehensive comparison of the in vivo efficacy of peptides containing 2',6'-dimethyl-L-tyrosine (Dmt) versus those with native L-tyrosine (Tyr), supported by experimental data and detailed methodologies.
The substitution of the naturally occurring aromatic amino acid L-tyrosine with the synthetic analog 2',6'-dimethyl-L-tyrosine has emerged as a powerful tool in medicinal chemistry, particularly in the development of opioid receptor-targeting peptides. The addition of two methyl groups to the phenolic ring of tyrosine profoundly influences the peptide's conformational properties, receptor interactions, and metabolic stability, often leading to significantly enhanced in vivo performance.
Enhanced Receptor Affinity and In Vitro Bioactivity
The incorporation of Dmt into opioid peptides has been consistently shown to dramatically increase their affinity for opioid receptors and their subsequent biological activity in in vitro assays. This enhancement is often several-fold higher compared to their native Tyr counterparts.
For instance, the substitution of Tyr with L-Dmt in Leu-enkephalin resulted in a staggering 356-fold increase in binding affinity for the µ-opioid receptor and a 46-fold increase for the δ-opioid receptor.[1] This heightened affinity translates to significantly increased potency in functional assays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, which are classic models for assessing µ- and δ-opioid receptor activity, respectively.[1]
| Peptide Analog | Receptor | Binding Affinity (Ki, nM) | Bioactivity (IC50, nM) | Fold Change (vs. Tyr) |
| Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) | µ | 25.6 | 244 (GPI) | - |
| δ | 1.1 | 11.8 (MVD) | - | |
| [L-Dmt¹]Leu-enkephalin | µ | 0.072 | 1.3 (GPI) | 356 (Ki), 187 (IC50) |
| δ | 0.024 | 0.09 (MVD) | 46 (Ki), 131 (IC50) | |
| YRFB (Tyr-D-Arg-Phe-β-Ala-NH₂) | µ | 1.3 | 2.3 (GPI) | - |
| δ | 24.2 | 30.1 (MVD) | - | |
| [L-Dmt¹]YRFB | µ | 0.019 | 0.05 (GPI) | 69 (Ki), 46 (IC50) |
| δ | 0.071 | 0.17 (MVD) | 341 (Ki), 177 (IC50) |
Table 1: Comparison of Receptor Binding Affinities and In Vitro Bioactivities. Data compiled from studies on opioid peptide analogs.[1]
Superior In Vivo Stability and Pharmacokinetics
A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The steric hindrance provided by the two methyl groups on the tyrosine ring in Dmt-containing peptides significantly enhances their resistance to enzymatic degradation.
Studies have shown that peptides with Dmt at the N-terminus exhibit increased stability against enzymes like aminopeptidase-M. For example, [L-Dmt¹]Enk demonstrated a 4-fold higher stability compared to native Leu-enkephalin.[1] This increased metabolic stability contributes to a longer duration of action in vivo.
Pharmacokinetic studies have further substantiated the advantages of Dmt substitution. In a comparative study, the Dmt-containing peptide [Dmt¹]DALDA exhibited a significantly longer elimination half-life of 1.8 hours, compared to 0.24 hours for the Tyr-containing analog DAMGO, indicating slower clearance from the plasma.
| Peptide | Elimination Half-life (t½) in Sheep Plasma |
| DAMGO (Tyr-D-Ala-Gly-MePhe-Gly-ol) | 0.24 hours |
| [Dmt¹]DALDA (Dmt-D-Arg-Phe-Lys-NH₂) | 1.8 hours |
Table 2: In Vivo Elimination Half-life. This data highlights the improved pharmacokinetic profile of Dmt-containing peptides.
Markedly Increased In Vivo Analgesic Potency
The culmination of enhanced receptor affinity and improved metabolic stability translates into a dramatic increase in the in vivo efficacy of Dmt-containing peptides. Numerous studies have reported the superior analgesic potency of Dmt-substituted opioid peptides compared to both their native Tyr counterparts and the gold-standard morphine.
The dermorphin-derived tetrapeptide, [Dmt¹]DALDA, has shown exceptional potency in animal models of pain. When administered spinally in a mouse tail-flick assay, it was found to be approximately 3000 times more potent than morphine.[2][3] Even with systemic administration, [Dmt¹]DALDA demonstrated a potent and long-lasting analgesic effect, indicating its ability to cross the blood-brain barrier.[2][4] This suggests that the benefits of Dmt substitution extend beyond simply increasing stability, likely influencing transport and interaction with central nervous system targets.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test peptides to specific opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ).
-
Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).
-
Test peptides (Dmt- and Tyr-containing analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test peptide.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a non-labeled standard ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid peptide-derived analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Purity Analysis of Synthetic N-Boc-2,6-Dimethyl-L-tyrosine
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic amino acid derivatives is paramount. This guide provides a comprehensive comparison of analytical methods for determining the chiral purity of N-Boc-2,6-Dimethyl-L-tyrosine, a critical building block in modern peptide synthesis. We present supporting experimental data, detailed protocols, and a comparative look at commercially available alternatives to inform your selection and analytical strategy.
The incorporation of sterically hindered, non-proteinogenic amino acids like N-Boc-2,6-Dimethyl-L-tyrosine into peptide structures can significantly enhance their pharmacological properties, including potency and metabolic stability. However, the synthetic routes to these complex molecules can be prone to racemization, necessitating rigorous chiral purity analysis to ensure the quality and efficacy of the final peptide therapeutic.
Comparative Analysis of Analytical Techniques
The primary method for determining the enantiomeric purity of N-Boc-2,6-Dimethyl-L-tyrosine and its analogs is Chiral High-Performance Liquid Chromatography (Chiral HPLC). Other techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) also offer viable, and in some cases advantageous, alternatives.
| Analytical Method | Principle | Key Performance Characteristics |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and sensitivity; widely applicable and the most established method. A variety of CSPs are available, offering broad selectivity. |
| Chiral SFC | Separation of enantiomers using a supercritical fluid (typically CO2) as the mobile phase, interacting with a CSP. | Faster analysis times and lower organic solvent consumption compared to HPLC. Particularly effective for preparative separations.[1] |
| Chiral CE | Separation of enantiomers in a capillary based on their differential mobility in the presence of a chiral selector in the electrolyte. | High separation efficiency and very low sample and reagent consumption. Can be challenging for hydrophobic molecules. |
Recommended Analytical Approach: Chiral HPLC
Chiral HPLC stands as the gold standard for the enantiomeric purity assessment of N-Boc-protected amino acids due to its robustness, versatility, and the wide availability of effective chiral stationary phases (CSPs).
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical parameter for achieving successful enantiomeric separation. For N-Boc-2,6-Dimethyl-L-tyrosine and related compounds, two types of CSPs have demonstrated particular efficacy:
-
Polysaccharide-based CSPs: Columns such as those based on derivatized cellulose or amylose (e.g., Chiralpak® and Chiralcel® series) are highly effective for the separation of a wide range of N-protected amino acids. They offer excellent resolving power under normal-phase, polar organic, and reversed-phase conditions.
-
Macrocyclic Antibiotic-based CSPs: Chiral selectors like teicoplanin (e.g., CHIROBIOTIC™ T) are particularly adept at separating the enantiomers of underivatized and N-protected amino acids in reversed-phase mode. These columns often provide unique selectivity complementary to polysaccharide-based phases.
Experimental Workflow for Chiral HPLC Analysis
The following diagram outlines a typical workflow for the chiral purity analysis of N-Boc-2,6-Dimethyl-L-tyrosine using HPLC.
Detailed Experimental Protocol (Example)
While the exact optimal conditions may vary depending on the specific instrumentation and column lot, the following protocol provides a robust starting point for the chiral HPLC analysis of N-Boc-2,6-Dimethyl-L-tyrosine. This protocol is adapted from established methods for similar N-Boc protected amino acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition 1 (Polysaccharide-based CSP) | Condition 2 (Macrocyclic Antibiotic-based CSP) |
| Chiral Stationary Phase | Chiralpak® IA or IC (250 x 4.6 mm, 5 µm) | CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFA | Methanol / Water (60:40, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 254 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation:
-
Prepare a sample solution of N-Boc-2,6-Dimethyl-L-tyrosine at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a solution of the racemic mixture (if available) at the same concentration to confirm the elution order of the L- and D-enantiomers.
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
Comparison with Alternatives
Several alternatives to N-Boc-2,6-Dimethyl-L-tyrosine are available for incorporation into peptide synthesis, each with its own synthetic and analytical considerations.
| Compound | Key Differences and Considerations | Typical Chiral Purity Analysis Method |
| N-Fmoc-2,6-Dimethyl-L-tyrosine | Utilizes the base-labile Fmoc protecting group, compatible with Fmoc-based solid-phase peptide synthesis (SPPS). | Chiral HPLC with polysaccharide-based CSPs under normal phase or reversed-phase conditions. |
| N-Boc-2-Methyl-L-tyrosine | A less sterically hindered analog, which may exhibit different coupling kinetics and biological activity. Commercially available. | Chiral HPLC, likely with similar methods to the dimethylated analog. |
| N-Boc-3,5-Dimethyl-L-tyrosine | Isomeric analog with methyl groups at the 3 and 5 positions of the phenyl ring. | Chiral HPLC; separation conditions may need to be re-optimized due to the different substitution pattern. |
| Other Substituted N-Boc-L-tyrosine Analogs | Analogs with other substituents (e.g., halogens, methoxy groups) can be used to fine-tune the electronic and steric properties of the resulting peptide. | Chiral HPLC is the standard method, with conditions dependent on the specific substituents. |
Performance Data for Chiral Separation of N-Protected Tyrosine Derivatives (Illustrative)
The following table presents representative data for the chiral separation of N-protected tyrosine derivatives on different CSPs. Note that retention times and resolution are highly dependent on the specific chromatographic conditions.
| Compound | Chiral Stationary Phase | Mobile Phase | L-enantiomer tR (min) | D-enantiomer tR (min) | Resolution (Rs) |
| N-Boc-L-tyrosine | CHIROBIOTIC™ T | 60:40 MeOH/H2O + 0.1% Acetic Acid | 8.2 | 10.5 | > 2.0 |
| N-Fmoc-L-tyrosine | Chiralpak® IA | 90:10 n-Hexane/IPA + 0.1% TFA | 12.7 | 15.1 | > 2.5 |
| N-Boc-O-methyl-L-tyrosine | Chiralcel® OD-H | 80:20 n-Hexane/EtOH | 9.5 | 11.8 | > 2.0 |
Data is illustrative and based on typical performance for these classes of compounds.
Logical Relationships in Method Selection
The choice of the most appropriate analytical method and chiral stationary phase often follows a logical decision-making process.
Conclusion
The chiral purity of N-Boc-2,6-Dimethyl-L-tyrosine is a critical quality attribute that can be reliably determined using Chiral HPLC. The selection of an appropriate chiral stationary phase, either polysaccharide-based or macrocyclic antibiotic-based, is key to achieving baseline separation of the enantiomers. For high-throughput applications or greener analytical approaches, Chiral SFC presents a compelling alternative. By employing the detailed protocols and comparative data in this guide, researchers can confidently assess the enantiomeric purity of this and other synthetic amino acid derivatives, ensuring the quality and reliability of their research and drug development efforts.
References
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry Validation of Dmt-Containing Peptides
For researchers, scientists, and drug development professionals engaged in the design and analysis of novel peptide therapeutics, the incorporation of non-canonical amino acids like 2,6-dimethyl-L-tyrosine (Dmt) presents both unique opportunities and analytical challenges. This guide provides a comparative overview of the mass spectrometry (MS) validation of Dmt-containing peptides, offering insights into their fragmentation behavior and outlining key experimental considerations.
The substitution of the canonical amino acid tyrosine (Tyr) with Dmt is a common strategy in medicinal chemistry to enhance the bioactivity and metabolic stability of peptides, particularly in the development of opioid receptor modulators. However, the structural modifications introduced by the two methyl groups on the phenolic ring of Dmt can influence the peptide's physicochemical properties and its behavior in the mass spectrometer. A thorough understanding of these differences is crucial for confident sequence validation and characterization.
Unraveling Fragmentation: Dmt vs. Tyr Peptides
Collision-induced dissociation (CID) is a cornerstone technique in tandem mass spectrometry (MS/MS) for peptide sequencing. The fragmentation patterns of peptides containing Dmt, when compared to their Tyr-containing counterparts, can exhibit notable differences. While comprehensive, direct comparative studies on the fragmentation of Dmt versus Tyr peptides are not extensively documented in publicly available literature, we can infer expected behaviors based on the principles of peptide fragmentation.
The primary fragmentation pathway for peptides in CID involves cleavage of the amide bonds along the peptide backbone, resulting in the formation of b- and y-ions. The nature of the amino acid side chains can influence the relative abundance of these fragment ions.
Expected Fragmentation Characteristics:
| Feature | Tyr-Containing Peptides | Dmt-Containing Peptides (Hypothesized) | Rationale |
| Backbone Fragmentation (b- and y-ions) | Well-characterized fragmentation patterns, with b- and y-ion series readily identifiable for sequence confirmation. | Similar b- and y-ion series are expected, as the core peptide backbone remains the same. | The fundamental mechanism of amide bond cleavage in CID is largely independent of the aromatic side chain modification. |
| Side-Chain Fragmentation | Characteristic neutral loss of the phenol side chain (C7H7OH, 107 Da) from the precursor or fragment ions can be observed, although often of low intensity. | Potential for a modified neutral loss corresponding to the dimethylphenol side chain (C9H11OH, 135 Da). The steric hindrance from the methyl groups might influence the propensity of this loss. | The added methyl groups increase the mass of the side chain, leading to a different mass for the neutral loss. |
| Immonium Ions | A diagnostic immonium ion for Tyrosine is observed at m/z 136.0757. | A diagnostic immonium ion for Dmt is expected at m/z 164.1070 (an increase of 28.0313 Da due to the two additional methyl groups). | The immonium ion is derived from the amino acid side chain, and its mass will reflect the modification. |
| Fragment Ion Intensities | The relative intensities of b- and y-ions can be influenced by the position of the Tyr residue and the overall peptide sequence. | The bulky dimethyl-tyrosyl side chain may introduce steric effects that could subtly alter the fragmentation energetics, potentially leading to minor shifts in the relative abundance of certain b- or y-ions compared to the Tyr analog. | Steric hindrance can affect the gas-phase conformation of the peptide ion, which in turn can influence which backbone bonds are most susceptible to cleavage. |
It is important to note that these are generalized expectations. The specific fragmentation behavior will be highly dependent on the overall peptide sequence, charge state, and the collision energy used in the MS/MS experiment.
Experimental Protocols for Comparative Analysis
To perform a robust comparative analysis of Dmt- and Tyr-containing peptides, the following experimental workflow is recommended:
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Synthesize the Dmt-containing peptide and its corresponding Tyr-containing analog using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Mass Verification: Confirm the molecular weight of the purified peptides using a high-resolution mass spectrometer.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 30 minutes) at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z).
-
MS/MS Scans: Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most intense precursor ions.
-
Isolation Window: 1-2 m/z.
-
Collision Energy: Use a normalized collision energy (NCE) ramp (e.g., 20-40%) to obtain a comprehensive fragmentation pattern.
-
Activation Type: Collision-Induced Dissociation (CID).
-
Detector: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements of fragment ions.
-
-
Data Analysis
-
Peptide Identification: Use a suitable software package (e.g., Mascot, Sequest, or similar) to search the acquired MS/MS spectra against a database containing the sequences of the synthetic peptides.
-
Manual Validation: Manually inspect the annotated MS/MS spectra to confirm the sequence coverage and identify any unique or differing fragmentation patterns between the Dmt and Tyr analogs.
-
Comparative Analysis: Compare the relative intensities of the major b- and y-ions between the two peptides. Look for the presence and intensity of the expected immonium ions and any side-chain neutral losses.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comparative mass spectrometry validation of Dmt-containing peptides.
Comparative stability of Dmt-peptides against enzymatic degradation
The incorporation of 2,6-dimethyl-L-tyrosine (Dmt) into peptide sequences represents a pivotal strategy in drug development, significantly enhancing their resistance to enzymatic degradation. This modification offers a robust solution to one of the primary challenges in peptide therapeutics: their inherent instability in biological environments. By sterically hindering the approach of proteases, Dmt-peptides exhibit prolonged half-lives, leading to improved bioavailability and therapeutic efficacy.
Peptides, due to their high specificity and potency, are a promising class of therapeutics. However, their clinical application is often hampered by rapid breakdown by peptidases in the body. The substitution of natural amino acids with synthetic analogues like Dmt is a widely adopted and effective strategy to overcome this limitation. The two methyl groups on the aromatic ring of the tyrosine residue in Dmt-peptides create a bulky shield that physically obstructs the active sites of degrading enzymes, thereby protecting the peptide backbone from cleavage.
This guide provides a comparative overview of the enzymatic stability of Dmt-containing peptides versus their unmodified counterparts, supported by experimental data and detailed protocols.
Enhanced Stability of Dmt-Peptides: The Evidence
Experimental data consistently demonstrates the superior stability of peptides modified with 2,6-dimethyl-L-tyrosine (Dmt) when compared to their native forms. This increased resistance to enzymatic degradation is a key factor in their enhanced therapeutic potential.
One study directly quantified this effect by comparing the stability of Leu-enkephalin, an endogenous opioid peptide, with its Dmt-modified analogue, [L-Dmt¹]Enkephalin. The results showed that the Dmt-containing peptide was four times more stable against degradation by aminopeptidase-M[1].
Further evidence comes from studies on dermorphin, a potent opioid peptide. Research has shown that dermorphin is rapidly degraded in rat brain homogenates, with a half-life of approximately 20.8 minutes[2]. In contrast, while direct half-life comparisons under identical conditions are not always available, studies on the Dmt-containing dermorphin analogue, [Dmt¹]DALDA, consistently report its "high stability against enzymatic degradation"[3]. This enhanced stability is a crucial attribute that contributes to its potent and long-lasting analgesic effects. In human and rat plasma, native dermorphin is significantly more stable, with a half-life exceeding 180 minutes[2]. Although a direct comparative value for a Dmt-analog in plasma is not provided in the same study, the overall consensus in the scientific literature points to the Dmt modification as a key factor in prolonging peptide viability in biological fluids.
| Peptide | Modification | Biological Matrix/Enzyme | Half-life (t½) | Reference |
| Leu-enkephalin | Unmodified | Aminopeptidase-M | Baseline | [1] |
| [L-Dmt¹]Enkephalin | Dmt at position 1 | Aminopeptidase-M | 4-fold increase | [1] |
| Dermorphin | Unmodified | Rat Brain Homogenate | 20.8 ± 2.2 min | [2] |
| Dermorphin | Unmodified | Human & Rat Plasma | > 180 min | [2] |
| [Dmt¹]DALDA | Dmt at position 1 | General (in vivo) | High Stability (qualitative) | [3] |
Experimental Protocols
In Vitro Peptide Stability Assay
A standard method to assess the enzymatic stability of peptides involves incubating them in a biologically relevant medium, such as plasma, serum, or tissue homogenates, and monitoring the degradation over time.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or rat plasma (or other biological matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Incubation:
-
Pre-warm the plasma or tissue homogenate to 37°C.
-
Add the peptide stock solution to the pre-warmed biological matrix to achieve a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Quenching and Protein Precipitation:
-
Immediately add an equal volume of cold acetonitrile with 0.1% TFA to the collected aliquot to stop the enzymatic reaction and precipitate proteins.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Inject a fixed volume of the supernatant onto the RP-HPLC system.
-
Separate the peptide and its metabolites using a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile by UV absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time, which can be confirmed by running a standard of the undigested peptide.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½) of the peptide.
-
Visualizing Biological Context and Experimental Design
To better understand the biological relevance of Dmt-peptides and the experimental approach to evaluating their stability, the following diagrams illustrate a key signaling pathway where these peptides are active and a typical workflow for assessing enzymatic degradation.
Caption: Opioid receptor signaling pathway activated by a Dmt-peptide agonist.
Caption: Experimental workflow for assessing peptide stability against enzymatic degradation.
References
How Dmt substitution affects opioid receptor selectivity (mu vs delta)
The strategic substitution of the N-terminal tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) in opioid peptides has profound and varied effects on their selectivity for mu (µ) versus delta (δ) opioid receptors. This modification, a key tool in medicinal chemistry, can dramatically enhance receptor affinity and potency. However, its influence on selectivity is not uniform and is highly dependent on the peptide's original structure, often leading to either a sharpening of preference for one receptor type or a broadening of activity across both.
This guide provides a comparative analysis of how Dmt substitution impacts the receptor selectivity of two major classes of opioid peptides: enkephalins and dermorphin analogues. By examining quantitative experimental data, we can delineate the nuanced shifts in binding affinity and functional potency that arise from this single amino acid replacement.
Comparative Analysis of Receptor Binding and Functional Activity
The introduction of a Dmt residue at the N-terminus of opioid peptides consistently leads to a significant increase in binding affinity at both µ and δ opioid receptors. This is attributed to the additional methyl groups on the tyrosine ring, which can enhance hydrophobic interactions within the receptor's binding pocket. However, the degree of this enhancement and its ultimate effect on selectivity vary between different peptide scaffolds.
Enkephalin Analogues: A Shift Towards Mu-Opioid Receptor Preference
In the case of Leu-enkephalin, a peptide with a native preference for the δ-opioid receptor, the substitution of Tyr¹ with L-Dmt¹ results in a dramatic increase in affinity for the µ-opioid receptor. This shift effectively reduces the peptide's δ-selectivity.
| Peptide | Receptor | Binding Affinity (Ki, nM) | Selectivity (Ki µ / Ki δ) | Functional Activity (IC50, nM) - GPI (µ) | Functional Activity (IC50, nM) - MVD (δ) |
| Leu-enkephalin | µ-Opioid | 14.6 | 0.35 | 247 | 11.2 |
| δ-Opioid | 5.1 | ||||
| [L-Dmt¹]Leu-enkephalin | µ-Opioid | 0.041 | 0.35 | 1.32 | 0.085 |
| δ-Opioid | 0.11 |
Data compiled from a study on the biological properties of opioid peptides with Dmt substitution.[1][2]
As the data indicates, [L-Dmt¹]Leu-enkephalin exhibits a 356-fold increase in µ-receptor affinity and a 46-fold increase in δ-receptor affinity compared to its parent compound.[1] While the potency is enhanced at both receptors, the more substantial increase at the µ-receptor results in a ligand with more balanced µ/δ activity, thereby losing the initial δ-selectivity of Leu-enkephalin.
Dermorphin Analogues: Amplifying Mu-Opioid Receptor Potency
Dermorphin and its analogues are known for their high selectivity for the µ-opioid receptor. The substitution of Tyr¹ with Dmt in these peptides serves to further enhance this inherent µ-preference, leading to exceptionally potent and selective µ-agonists. A prominent example is the tetrapeptide DALDA (Tyr-D-Arg-Phe-Lys-NH₂), a highly selective µ-agonist. Its Dmt-substituted counterpart, [Dmt¹]DALDA, displays a remarkable increase in µ-receptor affinity and potency.
| Peptide | Receptor | Binding Affinity (Ki, nM) - Human MOR | Functional Activity (EC50, nM) - GTPγS Assay |
| DALDA | µ-Opioid | 1.69 (rat brain) | 163.6 |
| [Dmt¹]DALDA | µ-Opioid | 0.143 (rat brain) | 0.56 |
Data from studies on the mechanistic understanding and pharmacological characterization of DALDA and [Dmt¹]DALDA. Note: Direct comparative Ki values at human delta receptors were not available in the same study, but [Dmt¹]DALDA is known to be highly µ-selective.
The replacement of Tyr¹ with Dmt¹ in DALDA leads to a significant increase in binding affinity for the human µ-opioid receptor.[3] In functional assays, [Dmt¹]DALDA is substantially more potent than DALDA in activating G-proteins, as indicated by the lower EC50 value in the GTPγS binding assay.[3]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as the GTPγS binding assay.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a ligand for a specific receptor.
Objective: To measure the ability of a test compound (e.g., Dmt-substituted peptide) to displace a known radiolabeled ligand from the µ and δ opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO cells stably expressing human µ- or δ-opioid receptors, or rat brain tissue).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.
Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating the binding of [³⁵S]GTPγS to G-proteins coupled to µ and δ opioid receptors.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the opioid receptors are prepared.
-
Assay Reaction: The membranes are incubated with varying concentrations of the agonist (e.g., Dmt-substituted peptide) in the presence of GDP and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G-proteins is separated from the free [³⁵S]GTPγS by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The increase in [³⁵S]GTPγS binding as a function of agonist concentration is plotted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Visualizing the Impact of Dmt Substitution and Opioid Signaling
To better understand the molecular mechanisms at play, the following diagrams illustrate the logical relationship of Dmt substitution on receptor selectivity and the general signaling pathway of opioid receptors.
Caption: Dmt substitution shifts enkephalin's selectivity and enhances dermorphin's µ-preference.
Caption: Canonical signaling cascade of µ and δ opioid receptors upon agonist binding.
References
Constraining Peptides: The Conformational Impact of N-Boc-2,6-dimethyl-L-tyrosine
The incorporation of the non-natural amino acid N-Boc-2,6-dimethyl-L-tyrosine (Dmt) into peptides serves as a powerful tool for restricting their conformational flexibility. This steric constraint, arising from the two methyl groups on the aromatic ring of the tyrosine side chain, can significantly influence the peptide's three-dimensional structure, leading to enhanced biological activity, receptor selectivity, and metabolic stability. This guide provides a comparative analysis of the conformational effects of Dmt in peptides versus the natural L-tyrosine (Tyr), supported by experimental data and detailed protocols for relevant analytical techniques.
The fundamental difference between Dmt and Tyr lies in the ortho-methylation of the phenolic ring. This seemingly minor modification imposes significant steric hindrance, restricting the rotation around the chi (χ) torsion angles of the amino acid side chain. This, in turn, influences the overall peptide backbone conformation, defined by the phi (φ) and psi (ψ) dihedral angles.
Comparative Analysis of Peptide Conformation
While direct, head-to-head quantitative comparisons of the same peptide sequence with Dmt versus Tyr are not abundantly available in the public domain, the extensive use of Dmt in opioid peptide research provides strong evidence of its conformational effects. The enhanced potency and selectivity of Dmt-containing opioid analogs are often attributed to the stabilization of a specific bioactive conformation that is less favored in the more flexible Tyr-containing counterparts.
Key Conformational Effects:
-
Restricted Side-Chain Rotation: The primary effect of the 2,6-dimethyl substitution is the significant restriction of the χ1 and χ2 torsion angles of the tyrosine side chain. This limits the number of accessible rotamers, effectively locking the side chain into a more defined orientation.
-
Influence on Backbone Dihedral Angles: The constrained side-chain conformation can propagate to the peptide backbone, influencing the preferred φ and ψ angles of the Dmt residue and adjacent amino acids. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which are crucial for receptor recognition and binding.
-
Enhanced Stability: The steric bulk of the dimethyl groups can shield the peptide backbone from enzymatic degradation, leading to a longer biological half-life.
| Property | Peptide with L-Tyrosine (Tyr) | Peptide with N-Boc-2,6-dimethyl-L-tyrosine (Dmt) |
| Side-Chain Flexibility | High | Low (Restricted rotation around χ angles) |
| Backbone Conformation | More flexible, samples a wider range of φ and ψ angles | More constrained, favors specific backbone conformations |
| Tendency for Defined Secondary Structure | Lower | Higher (Can promote β-turns or other ordered structures) |
| Receptor Binding Affinity | Variable | Often enhanced due to pre-organization in a bioactive conformation |
| Metabolic Stability | Generally lower | Generally higher due to steric shielding |
Experimental Protocols for Conformational Analysis
To experimentally determine and compare the conformations of peptides containing Dmt and Tyr, a combination of spectroscopic and structural techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Experimental Workflow:
Figure 1: General workflow for peptide conformational analysis using NMR spectroscopy.
Detailed Protocol:
-
Peptide Synthesis and Purification: Synthesize the peptides with both L-Tyrosine and N-Boc-2,6-dimethyl-L-tyrosine using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
NMR Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
NMR Data Acquisition: Acquire a series of NMR experiments, including:
-
1D ¹H NMR: To check for sample purity and overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provide distance restraints for structure calculation. Record NOESY spectra with varying mixing times (e.g., 100-300 ms).
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate correlation times.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
¹H-¹⁵N HSQC: For peptides containing ¹⁵N-labeled amino acids, to assign backbone amide protons and nitrogens.
-
-
Data Processing and Resonance Assignment: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton, carbon, and nitrogen resonances sequentially using the TOCSY and NOESY/ROESY spectra.
-
Derivation of Structural Restraints:
-
Distance Restraints: Integrate the cross-peaks in the NOESY spectra and convert them into upper distance limits (typically categorized as strong, medium, and weak, corresponding to ~2.5 Å, ~3.5 Å, and ~5.0 Å, respectively).
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the φ dihedral angle using the Karplus equation.
-
-
Structure Calculation and Refinement: Use molecular dynamics and simulated annealing protocols in software packages like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Conformational Analysis: Analyze the resulting ensemble of structures to determine the predominant conformation(s), secondary structure elements, and the torsion angles (φ, ψ, and χ) for both the Dmt- and Tyr-containing peptides for a direct comparison.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.
Experimental Workflow:
Figure 2: General workflow for peptide structure determination by X-ray crystallography.
Detailed Protocol:
-
Peptide Synthesis and Purification: As described for the NMR protocol.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Data Processing and Phasing: Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD).
-
Model Building and Refinement: Build an initial atomic model into the electron density map and refine it using computational methods to improve the fit to the experimental data.
-
Structure Analysis: Analyze the final refined structure to determine the precise atomic coordinates, bond lengths, angles, and torsion angles of the Dmt- and Tyr-containing peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Experimental Workflow:
Figure 3: General workflow for peptide secondary structure analysis using CD spectroscopy.
Detailed Protocol:
-
Peptide Synthesis and Purification: As described for the NMR protocol.
-
Sample Preparation: Dissolve the peptides in a CD-compatible buffer (e.g., phosphate buffer) to a final concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region (190-250 nm).
-
CD Spectra Acquisition: Record the CD spectra of both the Dmt- and Tyr-containing peptides in the far-UV region using a CD spectropolarimeter. Collect data at a controlled temperature.
-
Data Analysis: Process the raw data by subtracting the buffer baseline and converting the signal to mean residue ellipticity. Deconvolute the spectra using algorithms like CDSSTR or CONTIN to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures in each peptide. A direct comparison of the spectra will reveal any significant differences in the secondary structure content induced by the Dmt substitution.
Conclusion
The introduction of N-Boc-2,6-dimethyl-L-tyrosine into a peptide sequence is a deliberate strategy to impose conformational constraints. The steric hindrance from the ortho-methyl groups restricts the side-chain flexibility, which in turn can stabilize a particular backbone conformation. This pre-organization into a bioactive structure is a key principle in the design of potent and selective peptide-based therapeutics. By employing a combination of NMR, X-ray crystallography, and CD spectroscopy, researchers can elucidate the precise conformational effects of this valuable non-natural amino acid and rationally design peptides with improved pharmacological properties.
Safety Operating Guide
Proper Disposal of N-Boc-2,6-Dimethyl-L-tyrosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of N-Boc-2,6-dimethyl-L-tyrosine, a specialized amino acid derivative used in synthetic chemistry.
This guide outlines the necessary precautions, personal protective equipment (PPE), and waste management procedures to minimize risks and adhere to regulatory standards.
Hazard Identification and Safety Precautions
N-Boc-2,6-dimethyl-L-tyrosine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.
Summary of Hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[1] |
Before handling this compound, it is crucial to have emergency eye wash stations and safety showers readily accessible.[1] Always handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or mists.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling N-Boc-2,6-dimethyl-L-tyrosine:
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is necessary.[1]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Procedure
The recommended disposal method for N-Boc-2,6-dimethyl-L-tyrosine is incineration by a licensed waste disposal company.[1] This ensures the complete destruction of the chemical and prevents environmental contamination.
1. Waste Collection and Storage:
- Collect waste N-Boc-2,6-dimethyl-L-tyrosine, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled waste container.
- The container must be securely closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
- Ensure the waste container is properly labeled with the chemical name and associated hazards.
2. Spill Management:
- In the event of a spill, avoid generating dust.[1]
- Carefully sweep or shovel the spilled solid into a suitable container for disposal.[1]
- Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
- All materials used for cleanup should be placed in the designated chemical waste container.
3. Final Disposal:
- Arrange for the collection of the chemical waste by a licensed and authorized hazardous waste disposal company.
- The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion products.[1]
- Do not dispose of this chemical down the drain or in regular trash.
Below is a workflow diagram illustrating the proper disposal procedure for N-Boc-2,6-dimethyl-L-tyrosine.
Caption: Disposal workflow for N-Boc-2,6-dimethyl-L-tyrosine.
This structured approach to waste management is essential for maintaining a safe laboratory environment and ensuring the responsible stewardship of chemical reagents. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling N-Boc-2,6-Dimethyl-L-tyrosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-2,6-Dimethyl-L-tyrosine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Chemical Identifier:
-
Substance Name: N-Boc-2,6-dimethyl-L-tyrosine
-
CAS No.: 99953-00-1
Hazard Identification and Personal Protective Equipment (PPE)
N-Boc-2,6-Dimethyl-L-tyrosine is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Equipment | Specifications |
| Eye and Face Protection | Chemical goggles or safety glasses. A face shield is also recommended. | Must comply with 29 CFR 1910.133 to protect against splashes and dust. |
| Hand Protection | Protective gloves. | Chemical-resistant gloves, compliant with 29 CFR 1910.138, should be worn. |
| Skin and Body Protection | Wear suitable protective clothing. | A lab coat or coveralls should be used to prevent skin contact. |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. | Must comply with 29 CFR 1910.134. |
| Foot Protection | Safety shoes. | Recommended under 29 CFR 1910.136. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Work in a well-ventilated station.[1]
-
Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
2. Personal Preparation:
-
Don all required PPE as specified in the table above.
-
Avoid wearing contact lenses as they can absorb and concentrate chemicals.[2]
3. Handling the Chemical:
-
Avoid breathing in dust, mist, or spray from the substance.[1]
-
Prevent all contact with skin and eyes.[1]
-
Use dry, clean-up procedures and avoid generating dust when handling the solid material.[3]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the product.[1][3]
-
Launder work clothes separately.[3]
Disposal Plan
1. Waste Collection:
-
Sweep or shovel any spills into an appropriate, labeled container for disposal, minimizing dust generation.[1]
2. Disposal Method:
-
Dispose of the contents and container in accordance with licensed collector's sorting instructions.[1]
-
The recommended method of disposal is to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
Workflow for Handling N-Boc-2,6-Dimethyl-L-tyrosine
Caption: Workflow for the safe handling and disposal of N-Boc-2,6-Dimethyl-L-tyrosine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
